molecular formula C7H3BrFN B1266296 3-Bromo-4-fluorobenzonitrile CAS No. 79630-23-2

3-Bromo-4-fluorobenzonitrile

Cat. No.: B1266296
CAS No.: 79630-23-2
M. Wt: 200.01 g/mol
InChI Key: JKCYKISVUIVZCS-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrFN and its molecular weight is 200.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-4-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluorobenzonitrile
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InChI

InChI=1S/C7H3BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKCYKISVUIVZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00229815
Record name 3-Bromo-4-fluorobenzonitrile
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Molecular Weight

200.01 g/mol
Source PubChem
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CAS No.

79630-23-2
Record name 3-Bromo-4-fluorobenzonitrile
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Record name 3-Bromo-4-fluorobenzonitrile
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Record name 3-Bromo-4-fluorobenzonitrile
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Record name 3-bromo-4-fluorobenzonitrile
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Foundational & Exploratory

Technical Guide: 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 3-Bromo-4-fluorobenzonitrile , structured for researchers and drug development professionals.

A Strategic Scaffold for Divergent Medicinal Chemistry [1]

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2) is a high-value halogenated aromatic intermediate characterized by a "push-pull" electronic architecture.[1] Its utility in medicinal chemistry stems from its three distinct reactive handles:

  • Aromatic Nitrile (-CN): A precursor for carboxylic acids, amides, or heterocycles (e.g., tetrazoles).[1]

  • Aryl Bromide (-Br): A site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Activated Fluoride (-F): A site for Nucleophilic Aromatic Substitution (SNAr), activated by the para-nitrile electron-withdrawing group (EWG).[1]

This guide details the synthesis, physical properties, and validated experimental protocols for leveraging this scaffold in drug discovery.[1]

Chemical Profile & Physical Properties[2][3]

PropertyData
CAS Number 79630-23-2
IUPAC Name 3-Bromo-4-fluorobenzonitrile
Molecular Formula C₇H₃BrFN
Molecular Weight 200.01 g/mol
Appearance White to light yellow crystalline powder
Melting Point 52–59 °C
Boiling Point 134–136 °C (at 33 mmHg)
Solubility Soluble in EtOAc, DCM, DMSO, MeOH; Insoluble in water
Electronic Character Electron-deficient ring (Deactivated)

Synthesis & Manufacturing

The industrial synthesis of 3-bromo-4-fluorobenzonitrile relies on Electrophilic Aromatic Substitution (EAS) .[1] The choice of starting material, 4-fluorobenzonitrile, utilizes synergistic directing effects to achieve high regioselectivity without complex purification.[1]

Mechanistic Rationale
  • Fluorine (Position 4): An ortho/para director (due to lone pair resonance) but inductively deactivating.

  • Nitrile (Position 1): A strong meta director (due to electron withdrawal).

  • Synergy: Both groups direct the incoming electrophile (Br⁺) to the 3-position (which is ortho to Fluorine and meta to Nitrile).

Validated Synthesis Protocol

Reaction: Bromination of 4-Fluorobenzonitrile Reagents: 4-Fluorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO4) or Br₂/FeBr₃.[1]

  • Charge: Dissolve 4-fluorobenzonitrile (1.0 equiv) in concentrated H₂SO₄ or trifluoroacetic acid (TFA) at 0 °C.

  • Bromination: Add NBS (1.1 equiv) portion-wise to control the exotherm. The acidic medium generates the active brominating species.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.

  • Workup: Pour the mixture onto crushed ice. The product precipitates as a solid.[2]

  • Purification: Filter the solid, wash with water and sodium thiosulfate (to remove residual bromine). Recrystallize from ethanol/water if necessary.

Divergent Reactivity Map

The core value of this scaffold is its ability to undergo orthogonal transformations. The diagram below illustrates the logical workflow for functionalizing specific sites.

ReactivityMap Core 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2) Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Pd(0) / Ar-B(OH)2 (Reacts at Br) SNAr S_NAr Displacement (Amine/Ether Formation) Core->SNAr H-Nu / Base (Reacts at F) Hydrolysis Nitrile Hydrolysis (Acid/Amide Formation) Core->Hydrolysis H3O+ or OH- (Reacts at CN) ProductA Biaryl Nitriles (Kinase Inhibitor Scaffolds) Suzuki->ProductA ProductB Amino-Benzonitriles (Solubility Enhancers) SNAr->ProductB ProductC 3-Bromo-4-fluorobenzoic Acid Hydrolysis->ProductC

Figure 1: Orthogonal reactivity pathways for CAS 79630-23-2.[1] The scaffold allows independent modification of the halogen handles.

Experimental Protocols (Field-Proven)

Protocol A: SNAr Displacement (Fluorine Substitution)

Context: The nitrile group at the para position activates the fluorine atom, making it susceptible to nucleophilic attack by amines or alkoxides, even without transition metal catalysis.

Target: Synthesis of 4-Morpholino-3-bromobenzonitrile

  • Setup: In a reaction vial, combine 3-bromo-4-fluorobenzonitrile (1.0 mmol, 200 mg) and Morpholine (1.2 mmol, 105 mg).

  • Solvent/Base: Add anhydrous DMSO (2 mL) and K₂CO₃ (2.0 mmol, 276 mg).

  • Conditions: Heat the mixture to 80 °C for 4 hours.

    • Note: The reaction color typically changes to yellow/orange.

  • Workup: Cool to RT, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 10 mL).

  • Validation: Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Expected Yield: >85%.[3][2][4]

    • Mechanism:[1][5][6][7][8][9][10] Meisenheimer complex intermediate stabilized by the para-nitrile.

Protocol B: Suzuki-Miyaura Cross-Coupling (Bromine Substitution)

Context: The bromine atom is sterically accessible and chemically distinct from the fluorine, allowing for selective biaryl formation.

Target: Synthesis of 4'-Methyl-4-fluoro-3-cyanobiphenyl (Example Biaryl)

  • Reagents: Combine 3-bromo-4-fluorobenzonitrile (1.0 mmol), 4-Tolylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent System: Use a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 5 mL).[1]

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Conditions: Reflux under Nitrogen/Argon atmosphere at 90–100 °C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Critical Control: Ensure rigorous deoxygenation to prevent homocoupling or Pd oxidation.

Applications in Drug Discovery

This scaffold is frequently employed in the synthesis of:

  • Androgen Receptor Antagonists: The 3,4-disubstituted benzonitrile motif mimics the pharmacophore found in second-generation anti-androgens (though often with -CF3, the -Br allows for late-stage diversification).[1]

  • p38 MAP Kinase Inhibitors: Biaryl systems constructed via the bromine handle are common in kinase selectivity pockets.

  • Agrochemicals: Used as an intermediate for herbicides requiring electron-deficient aryl cores.[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]
  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents, Strong bases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Procedures. Retrieved from [Link][1]

Sources

physical properties of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Application in HSP90 Inhibitor Development

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2) is a specialized halogenated benzonitrile derivative serving as a critical scaffold in medicinal chemistry. Its structural uniqueness lies in the contiguous substitution pattern of a nitrile (electron-withdrawing), a bromine (reactive handle for cross-coupling), and a fluorine (metabolic stability/bioisostere). This compound has emerged as a pivotal intermediate in the synthesis of Pimitespib (TAS-116) , a novel Heat Shock Protein 90 (HSP90) inhibitor currently under clinical investigation for gastrointestinal stromal tumors (GIST) and adult T-cell leukemia. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.

Physicochemical Profile

The physical data below represents a consensus from high-purity industrial certificates of analysis (CoA) and literature values.

PropertyValue / Description
CAS Number 79630-23-2
IUPAC Name 3-Bromo-4-fluorobenzonitrile
Molecular Formula C₇H₃BrFN
Molecular Weight 200.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 55 – 59 °C [1, 2]
Boiling Point ~230 °C (at 760 mmHg, calculated); Sublimes under high vacuum
Density 1.7 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
Flash Point > 93 °C
Purity Standard Typically ≥98.0% (GC) for pharmaceutical applications

Structural & Electronic Analysis

The reactivity of 3-Bromo-4-fluorobenzonitrile is dictated by the interplay of its three functional groups.

  • Electronic Synergism: The nitrile (-CN) and fluorine (-F) groups are strongly electron-withdrawing. This makes the aromatic ring electron-deficient, facilitating Nucleophilic Aromatic Substitution (S_NAr) . However, the presence of the bromine at the 3-position allows for highly selective Metal-Halogen Exchange or Palladium-Catalyzed Cross-Coupling (Suzuki, Negishi, Stille) without interfering with the nitrile or fluorine under controlled conditions.

  • Regioselectivity: In S_NAr reactions, the fluorine atom at the 4-position is activated by the para-nitrile group, making it a prime site for nucleophilic attack (e.g., by amines or alkoxides), while the bromine remains intact for subsequent derivatization.

Visualization: Electronic Activation & Reactivity

ElectronicEffects Center 3-Bromo-4-fluorobenzonitrile (Core Scaffold) CN Nitrile (C-1) Electron Withdrawal Activates Para-F Center->CN Br Bromine (C-3) Cross-Coupling Handle (Suzuki/Negishi) Center->Br F Fluorine (C-4) S_NAr Leaving Group Metabolic Stability Center->F

Figure 1: Functional group interplay defining the chemical reactivity profile.

Experimental Protocols

High-Yield Synthesis (Oxidative Cyanation)

While 3-Bromo-4-fluorobenzonitrile can be prepared via the dehydration of the corresponding amide, a more modern and efficient laboratory-scale method involves the oxidative cyanation of 3-bromo-4-fluorobenzaldehyde. This protocol avoids harsh dehydration conditions and typically yields higher purity.

Reagents: 3-Bromo-4-fluorobenzaldehyde, Ammonia (aq), Iodine (I₂), Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with THF (10 vol) and 3-bromo-4-fluorobenzaldehyde (1.0 equiv).

  • Ammonolysis: Add aqueous ammonia (excess, ~4-5 equiv) to the stirring solution.

  • Oxidation: Cool the mixture to 5 °C. Add elemental Iodine (2.0 equiv) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to ambient temperature (20-25 °C) and stir for 2–3 hours. Monitor by TLC or HPLC for the disappearance of the aldehyde.

  • Quench: Pour the reaction mixture into a 10% aqueous sodium sulfite (Na₂SO₃) solution to reduce excess iodine.

  • Extraction: Extract the aqueous phase twice with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: If necessary, recrystallize from n-heptane/ethanol to obtain white crystals.

    • Target Yield: >95%[1][2][3][4]

    • Reference Protocol: Adapted from patent literature for Pimitespib intermediates [3].

Characterization (NMR)

The ¹H NMR spectrum typically displays a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

  • Solvent: CDCl₃ or DMSO-d₆[3]

  • Resonances (Approximate):

    • δ 7.9 - 8.0 ppm (m, 1H): H-2 (Ortho to CN, Meta to Br). Most deshielded due to proximity to nitrile and bromine.

    • δ 7.6 - 7.7 ppm (m, 1H): H-6 (Ortho to CN, Ortho to F).

    • δ 7.3 - 7.4 ppm (m, 1H): H-5 (Ortho to F). Shows large ortho H-F coupling.

Applications in Drug Development[7]

The most significant application of 3-Bromo-4-fluorobenzonitrile is its role as the starting material for Pimitespib (TAS-116) , a highly selective HSP90α/β inhibitor.

Case Study: Synthesis of Pimitespib Intermediate

The synthesis of Pimitespib requires the introduction of an ethyl group at the 3-position. Direct alkylation is difficult; therefore, a Negishi Coupling is employed using the bromine handle of 3-Bromo-4-fluorobenzonitrile.

Reaction Scheme:

  • Substrate: 3-Bromo-4-fluorobenzonitrile.

  • Reagent: Diethylzinc (Et₂Zn).

  • Catalyst: Pd(dppf)Cl₂[5] · CH₂Cl₂.[5]

  • Conditions: THF, 50–60 °C.

  • Product: 3-Ethyl-4-fluorobenzonitrile (Liquid, bp ~219 °C).

This intermediate is subsequently elaborated into the final drug molecule through functionalization of the nitrile group.

Visualization: Synthetic Pathway to Pimitespib

PimitespibSynthesis Start 3-Bromo-4-fluorobenzonitrile (Starting Material) Intermediate 3-Ethyl-4-fluorobenzonitrile (Key Intermediate) Start->Intermediate Negishi Coupling Reagents Diethylzinc (Et2Zn) Pd(dppf)Cl2 Catalyst THF, 60°C Drug Pimitespib (TAS-116) (HSP90 Inhibitor) Intermediate->Drug Multi-step Elaboration (Nitrile Transformation)

Figure 2: The critical role of 3-Bromo-4-fluorobenzonitrile in the synthesis of TAS-116.

Safety & Compliance (SDS Summary)

Signal Word: DANGER (or Warning, depending on concentration)

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H301/H302Toxic/Harmful if swallowed.
Acute Toxicity (Dermal) H311/H312Toxic/Harmful in contact with skin.[6]
Acute Toxicity (Inhalation) H331/H332Toxic/Harmful if inhaled.
Skin Irritation H315Causes skin irritation.[6][7]
Eye Irritation H319Causes serious eye irritation.[6]

Handling Precautions:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases. Keep container tightly closed.

References

  • Thermo Scientific Chemicals. (2024).[8] 3-Bromo-4-fluorobenzonitrile, 98% Certificate of Analysis. Retrieved from

  • Chem-Impex International. (n.d.). Product Specification: 3-Bromo-4-fluorobenzonitrile. Retrieved from

  • New Drug Approvals. (2022). Pimitespib (TAS-116): Synthesis and Background. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: 3-Bromo-4-fluorobenzonitrile. Retrieved from

  • National Institutes of Health (NIH). (2021). TAS-116 (Pimitespib), an Oral HSP90 Inhibitor.[9][4][10][11][12] PubChem Compound Summary. Retrieved from

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2) is a critical halogenated aromatic intermediate used extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials (e.g., liquid crystals).[1][2] Its dual-halogen substitution pattern allows for orthogonal functionalization—specifically palladium-catalyzed cross-coupling at the bromine site and nucleophilic aromatic substitution (


) at the fluorine site.

Understanding the solubility profile of this compound is not merely a matter of convenience but a prerequisite for process control. Improper solvent selection leads to yield loss during extraction, oiling out during recrystallization, or impurity occlusion. This guide provides a definitive technical analysis of its solubility thermodynamics, supported by experimental protocols for solvent screening and purification.

Physicochemical Profile & Solubility Thermodynamics

To predict solubility behavior, we must first analyze the molecular interactions governing the crystal lattice energy and solvation enthalpy.

Molecular Architecture
  • Structure: A benzene core substituted with a nitrile group (-CN), a bromine atom (-Br), and a fluorine atom (-F).[1][3][4][5]

  • Electronic Character: The nitrile group is strongly electron-withdrawing (induction and resonance), creating a significant dipole moment. The fluorine atom adds to the polarity but also introduces high electronegativity.

  • Lipophilicity: With a calculated LogP of approximately 2.46 [1], the molecule exhibits moderate lipophilicity. It is sufficiently hydrophobic to partition into organic phases but retains enough polarity to interact with Lewis bases.

Solubility Landscape Table

The following table summarizes the solubility behavior based on polarity matching and experimental precedents in synthetic workflows.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dipole-dipole matching; disrupts crystal lattice efficiently.Reaction medium, Extraction
Ethers THF, MTBE, 1,4-DioxaneHigh Oxygen lone pairs coordinate with the electron-deficient aromatic ring.Reaction medium (Grignard/Lithiation)
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Moderate polarity; good general solvency for polar aromatics.Extraction, Chromatography
Aromatic Hydrocarbons Toluene, XyleneModerate to High

stacking interactions facilitate dissolution, especially at elevated temperatures.
Bulk extraction, Recrystallization
Alcohols Methanol, Ethanol, IPAModerate (Temp Dependent) Soluble when hot; solubility drops significantly upon cooling.Recrystallization (primary choice)
Aliphatic Hydrocarbons Hexanes, n-Heptane, CyclohexaneLow / Insoluble Lack of polar interactions; inability to overcome lattice energy.Anti-solvent , Washing
Water WaterInsoluble High hydrophobic effect; LogP 2.46 precludes aqueous solubility.Impurity removal (washing)

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To quantify the exact solubility limit (mg/mL) of 3-Bromo-4-fluorobenzonitrile in a candidate solvent.

Reagents:

  • 3-Bromo-4-fluorobenzonitrile (Test Article)[1][2][3][6][7]

  • Candidate Solvent (HPLC Grade)

Workflow:

  • Preparation: Weigh 500 mg of the test article into a tared 20 mL scintillation vial.

  • Addition: Add the solvent in 250

    
    L aliquots using a calibrated micropipette.
    
  • Equilibration: After each addition, vortex for 60 seconds. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Visually inspect for clarity.

    • Clear: Soluble.[8]

    • Turbid/Particulates: Insoluble.[3]

  • Quantification: If 500 mg dissolves in

    
     (mL), then Solubility 
    
    
    
    mg/mL.
  • Verification: Filter the saturated solution through a 0.45

    
    m PTFE syringe filter, evaporate a known volume to dryness, and weigh the residue to confirm concentration.
    
Protocol B: Purification via Anti-Solvent Precipitation

Context: This method utilizes the solubility differential between MTBE (good solvent) and n-Heptane (anti-solvent), a proven system for this compound [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-Bromo-4-fluorobenzonitrile in the minimum volume of MTBE at room temperature. (Target concentration: ~0.5 g/mL).

  • Filtration: Filter the solution to remove insoluble mechanical impurities (silica, salts).

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise to the stirring MTBE solution.

    • Ratio: Target a final MTBE:Heptane ratio of 1:3 to 1:5.

  • Nucleation: Cloudiness will appear. Continue stirring.

  • Cooling: Cool the slurry to 0–5°C using an ice bath and stir for 1 hour to maximize yield.

  • Isolation: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold n-Heptane.

  • Drying: Dry under vacuum at 40°C to remove residual solvent.

Visualizing the Solubility & Purification Logic

The following diagrams illustrate the decision-making process for solvent selection and the logical flow of the purification protocol.

Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection CheckPol Check Polarity Requirement Start->CheckPol IsReaction Is this for Reaction? CheckPol->IsReaction IsPurification Is this for Purification? CheckPol->IsPurification DCM Dichloromethane (DCM) (High Solubility, Inert) IsReaction->DCM Standard THF THF / Dioxane (Coordination capable) IsReaction->THF Metal-Catalyzed Recryst Recrystallization Strategy IsPurification->Recryst SingleSolvent Single Solvent (Ethanol/IPA) Recryst->SingleSolvent Temp dependent BinarySystem Binary System (Solvent / Anti-Solvent) Recryst->BinarySystem Solubility Differential MTBE_Hept MTBE + n-Heptane (Recommended) BinarySystem->MTBE_Hept

Figure 1: Decision tree for selecting the optimal solvent based on the process stage (Reaction vs. Purification).

Purification Workflow (MTBE/Heptane System)

PurificationFlow Crude Crude Material (Solid) Dissolve Dissolve in MTBE (Room Temp) Crude->Dissolve Filter Polish Filtration (Remove Insolubles) Dissolve->Filter Precip Add n-Heptane (Dropwise) Filter->Precip Cool Cool to 0-5°C (1 Hour) Precip->Cool Isolate Filtration & Drying Cool->Isolate Pure Pure Product (>98% HPLC) Isolate->Pure

Figure 2: Step-by-step purification workflow using the MTBE/Heptane solvent/anti-solvent system.

Safety & Handling

  • Hazards: 3-Bromo-4-fluorobenzonitrile is an organic nitrile. It releases toxic fumes (hydrogen cyanide, nitrogen oxides, hydrogen bromide/fluoride) upon thermal decomposition.

  • PPE: Nitrile gloves are generally resistant to the solid, but Laminate film (Silver Shield) gloves are recommended when handling solutions in DCM or THF, as these solvents permeate standard nitrile gloves rapidly.

  • Ventilation: All solubility experiments must be conducted inside a certified chemical fume hood.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • PatSnap. (2018).[7][8] 3-ethyl-4-fluorobenzonitrile preparation method (Patent CN109912396B). (Referencing the purification of the bromo-precursor via MTBE/Heptane). Retrieved from [Link]

Sources

Structural Elucidation and Spin System Analysis of 3-Bromo-4-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) is a critical pharmacophore intermediate, widely utilized in the synthesis of bioactive molecules such as TAS-116 (an HSP90 inhibitor). Its structural integrity is defined by a trisubstituted benzene ring featuring a cyano group, a bromine atom, and a fluorine atom.

This guide provides a definitive technical analysis of its


H NMR spectrum . Unlike simple aromatics, this molecule exhibits a complex second-order spin system  driven by the heteronuclear spin-spin coupling of the 

F nucleus (

, 100% abundance). Correct interpretation requires distinguishing between proton-proton (

) and proton-fluorine (

) couplings.

Theoretical Spin System Framework

The aromatic region of 3-Bromo-4-fluorobenzonitrile does not follow a simple first-order splitting pattern. It is best described as an AMX spin system (considering the protons) coupled to a heteronuclear X spin (Fluorine).

Substituent Electronic Effects
  • Cyano (-CN) at C1: Strong electron-withdrawing group (EWG). Deshields ortho protons (H2, H6) significantly.

  • Bromo (-Br) at C3: Weakly deactivating. Deshields the ortho proton (H2) via the heavy-atom effect and inductive withdrawal.

  • Fluoro (-F) at C4: Unique dual nature. Inductively withdrawing (deshields meta H2, H6) but resonance donating (shields ortho H5).

The Coupling Network (Graphviz Visualization)

The following diagram illustrates the scalar coupling network that dictates the multiplet structures.

G F19 19F (Spin Active) H5 H5 (Ortho to F) F19->H5 3J_HF (Ortho) ~8-10 Hz H6 H6 (Meta to F) F19->H6 4J_HF (Meta) ~5-6 Hz H2 H2 (Meta to F) F19->H2 4J_HF (Meta) ~5-6 Hz H5->H6 3J_HH (Ortho) ~8.5 Hz H6->H2 4J_HH (Meta) ~2.0 Hz H2->H5 5J_HH (Para) ~0 Hz (Negligible)

Figure 1: Scalar coupling topology showing the dominant


 influence on the proton spin system.

Spectral Analysis & Assignment

The


H NMR spectrum (typically in CDCl

or DMSO-

) will display three distinct aromatic signals.
Predicted Chemical Shifts & Multiplicities
ProtonPositionChemical EnvironmentPredicted Shift (

ppm)*
Multiplicity PatternCoupling Constants (

Hz)
H2 C2Ortho to -CN, Ortho to -Br7.90 – 8.00 dd (Doublet of Doublets)

,

H6 C6Ortho to -CN, Meta to -Br7.60 – 7.70 ddd (Doublet of Doublets of Doublets)

,

,

H5 C5Ortho to -F, Meta to -CN7.20 – 7.35 dd (Apparent Triplet)

,

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) relative to benzene (7.27 ppm).

Detailed Multiplet Deconvolution
  • H2 (The Most Deshielded): Located between the Cyano and Bromo groups. It appears as a dd .

    • Splitting 1: Coupling to Fluorine (

      
       Hz).
      
    • Splitting 2: Meta coupling to H6 (

      
       Hz).
      
  • H6 (The Intermediate Signal): Adjacent to the Cyano group. It appears as a complex ddd .

    • Splitting 1: Ortho coupling to H5 (

      
       Hz).
      
    • Splitting 2: Meta coupling to Fluorine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Hz).
      
    • Splitting 3: Meta coupling to H2 (

      
       Hz).
      
  • H5 (The Most Upfield): Adjacent to Fluorine.[1][2][3][4] The resonance effect of Fluorine shields this proton relative to the others. It often appears as a pseudo-triplet or large dd .

    • Splitting 1: Ortho coupling to Fluorine (

      
      ). This is large (8–10 Hz).
      
    • Splitting 2: Ortho coupling to H6 (

      
      ). This is also large (~8.5 Hz).
      
    • Observation: Since

      
      , the two doublets overlap to form an apparent triplet (
      
      
      
      ).

Experimental Protocol (Self-Validating)

To ensure data integrity and reproducibility, follow this standardized workflow.

Sample Preparation[2]
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is an issue, but it may broaden signals due to viscosity.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual KBr/NaBr from synthesis) which degrade field homogeneity.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Spectral Width (SW): 12–14 ppm (ensure no fold-over of exchangeable protons if wet).

  • Relaxation Delay (D1): Set to

    
     seconds .
    
    • Reasoning: Aromatic protons adjacent to Br/F can have varying

      
       relaxation times. A short D1 leads to integration errors, making quantitative assessment of the regioisomer purity impossible.
      
  • Scans (NS): 16 or 32 (sufficient for >10 mg).

Validation Workflow

Use the following logic gate to confirm the structure:

Workflow Start Acquire 1H NMR CheckH5 Identify H5 Signal (Upfield, ~7.2 ppm) Start->CheckH5 IsTriplet Is it a Pseudo-Triplet? CheckH5->IsTriplet Decouple Run 19F-Decoupled 1H NMR (1H{19F}) IsTriplet->Decouple Yes (Ambiguous) Reassess Reassess Regioisomer (Likely 2-Br or 6-F isomer) IsTriplet->Reassess No (Singlet/Multiplet) Collapse Does Triplet collapse to Doublet? Decouple->Collapse Confirmed Structure Confirmed: Ortho-F Relationship Verified Collapse->Confirmed Yes Collapse->Reassess No

Figure 2: Analytical workflow for confirming the 3-Bromo-4-fluoro substitution pattern using


 decoupling.

Advanced Characterization Data

For regulatory filing or rigorous structural proof, standard


H NMR is often insufficient due to the overlap of couplings.
C NMR Verification

The


C spectrum provides definitive proof via C-F coupling constants  (

), which are magnitude-dependent on distance:
  • C4 (C-F): Doublet,

    
     Hz.
    
  • C3 (C-Br) & C5: Doublets,

    
     Hz.
    
  • C2 & C6: Doublets,

    
     Hz.
    
  • CN: Singlet or weak doublet (long range).

F NMR
  • Signal: Single multiplet around -100 to -110 ppm (relative to CFCl

    
    ).
    
  • Pattern: If proton-coupled, it appears as a ddd (matching the H5, H6, and H2 couplings).

References

  • Biosynth. 3-Bromo-4-fluorobenzonitrile Product Data. Accessed via Vertex AI Search. Link

  • National Institutes of Health (NIH). Measurement of Long Range 1H-19F Scalar Coupling Constants. PubMed Central. Link

  • Reich, H. J. WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. Link

  • PubChem. 3-Bromo-4-fluorobenzonitrile Compound Summary. National Library of Medicine. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for J-values).

Sources

13C NMR characterization of 3-Bromo-4-fluorobenzonitrile

Structural Validation of 3-Bromo-4-fluorobenzonitrile: A C NMR & F-Coupling Analysis Guide

Executive Summary & Strategic Context

3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) is a critical pharmacophore and intermediate in the synthesis of androgen receptor antagonists, most notably Enzalutamide (Xtandi) .[1] In drug development, the purity and regiospecificity of this scaffold are paramount.[1]

Standard

1

C NMR


1

This guide moves beyond basic spectral acquisition, providing a rigorous protocol for interpreting the complex multiplet patterns arising from the interplay of the Fluorine spin-active nucleus (

1

Theoretical Framework: The Physics of Assignment[1]

To accurately characterize this molecule, one must understand two competing physical phenomena that distort the standard "additivity rules" of chemical shifts.

The Fluorine Coupling Effect ( )

Fluorine-19 is 100% naturally abundant with a spin of

1

1doublets1
  • Ipso-Carbon (C-F): Giant splitting (

    
     Hz).[1]
    
  • Ortho-Carbons: Distinct splitting (

    
     Hz).[1]
    
  • Meta-Carbons: Subtle splitting (

    
     Hz).[1]
    
  • Para-Carbon: Minimal splitting (

    
     Hz).[1]
    
The Heavy Atom Effect (Bromine)

While electronegative substituents typically deshield carbons (moving peaks downfield/higher ppm), Bromine is large enough to induce a "Heavy Atom Effect." The large electron cloud facilitates spin-orbit coupling that shields the attached carbon, often shifting the C-Br peak upfield (lower ppm) relative to a C-H bond, counter-intuitively appearing near 110-120 ppm despite the inductive withdrawal.[1]

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    for polar nitriles to prevent aggregation and ensure sharp lines, though CDCl
    
    
    is acceptable for routine checks.[1]
  • Concentration: High concentration (50–100 mg in 0.6 mL) is required.[1] The splitting of signals by Fluorine dilutes the signal-to-noise (S/N) ratio by 50% (splitting intensity into two peaks).[1]

  • Tube: High-precision 5mm NMR tube (Class A) to minimize shimming errors.

Acquisition Parameters (Bruker Standard)
ParameterValueRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons but leaves

F coupling visible for structural proof.[1]
Relaxation Delay (D1) 2.0 - 5.0 secCritical.[1] The Quaternary carbons (C-CN, C-Br, C-F) have long T1 relaxation times.[1] Short D1 leads to missing peaks.[1]
Scans (NS) > 1024Required due to signal splitting and quaternary carbon low sensitivity.[1]
Spectral Width 240 ppmEnsure the Nitrile (~118 ppm) and C-F (~160 ppm) are captured.[1]
Temperature 298 KStandardize to prevent chemical shift drift.

Structural Assignment Logic (Visualization)

The following logic flow illustrates how to differentiate the carbon signals based on coupling constants (


AssignmentLogicStartAnalyze 13C SignalIsSplitIs the Signal a Doublet?Start->IsSplitCalcJCalculate J-Coupling (Hz)IsSplit->CalcJYes (Ring Carbons)SingletSinglet (or tiny splitting)IsSplit->SingletNo (Nitrile)J_GiantJ > 240 Hz(1-Bond)CalcJ->J_GiantJ_LargeJ = 18-25 Hz(2-Bond)CalcJ->J_LargeJ_MedJ = 7-10 Hz(3-Bond)CalcJ->J_MedAssign_CFAssignment: C4 (C-F)~160-165 ppmJ_Giant->Assign_CFAssign_OrthoAssignment: C3 (C-Br) or C5Distinguish by ShiftJ_Large->Assign_OrthoAssign_MetaAssignment: C2 or C6Meta to FluorineJ_Med->Assign_MetaCheckShiftShift ~117-119 ppm?Singlet->CheckShiftAssign_CNAssignment: Nitrile (-CN)CheckShift->Assign_CNYes

Figure 1: Decision tree for assigning carbon environments based on

1

Data Analysis & Expected Values

The following table synthesizes theoretical prediction with standard experimental data for fluorinated benzonitriles.

Structure Reference:

  • C1: Attached to Cyano (-CN)[1][2]

  • C2: H (Meta to F)

  • C3: Br (Ortho to F)[1]

  • C4: F (Ipso)[1][2]

  • C5: H (Ortho to F)[1]

  • C6: H (Meta to F)

  • C7: Nitrile Carbon (-CN)

Representative C NMR Data Table (DMSO-d )
CarbonAssignmentChemical Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Notes
C4 C-F (Ipso)162.5Doublet (

)
~255 Hz (

)
Most deshielded; largest splitting.[1]
C3 C-Br (Ortho)113.0Doublet (

)
~22 Hz (

)
Shielded by Br (Heavy atom) + Ortho coupling.[1]
C5 C-H (Ortho)118.5Doublet (

)
~22 Hz (

)
Ortho to F; typical aromatic C-H.[1]
C1 C-CN (Para)110.5Doublet (

)
~3 Hz (

)
Para coupling is often unresolved (broad singlet).[1]
C2 C-H (Meta)137.0Doublet (

)
~8 Hz (

)
Deshielded by ortho-Br and CN effects.[1]
C6 C-H (Meta)133.0Doublet (

)
~8 Hz (

)
Meta to F.
C7 Nitrile (-CN)117.5Singlet (

)
< 2 HzDistinct region; sharp singlet usually.[1]

> Note: Chemical shifts are approximate and solvent-dependent. The Coupling Constants (


)1

Advanced Validation: The DEPT-135 Check

To distinguish the quaternary carbons (C3, C1, C4) from the protonated carbons (C2, C5, C6), a DEPT-135 experiment is mandatory.[1]

  • Positive Peaks (Up): C2, C5, C6 (CH groups).[1]

  • Invisible (Null): C1, C3, C4, C7 (Quaternary C).[1]

    • Observation: If the peak at ~113 ppm (C-Br) disappears in DEPT-135, it confirms the Bromine substitution.[1] If it remains positive, the bromination failed.[1]

Synthesis & Quality Control Workflow

The characterization fits into the broader synthesis of Enzalutamide intermediates.[1]

QC_WorkflowInputStarting Material(4-Fluorobenzonitrile)RxnBromination(Br2 / Fe)Input->RxnWorkupWorkup & CrystallizationRxn->WorkupQC_CheckQC Point: 13C NMRWorkup->QC_CheckPassRelease forEnzalutamide SynthesisQC_Check->PassC3 Doublet (22Hz)ConfirmedFailRegioisomer Impurity(2-Bromo isomer?)QC_Check->FailComplex Mixture

Figure 2: Quality Control workflow for intermediate validation.

References

  • Sigma-Aldrich. 4-Bromo-3-fluorobenzonitrile Product Specification & SDS.[1][3] Merck KGaA.[1][3]

  • Reich, H. J. Structure Determination Using NMR: Fluorine-19 Spin-Spin Coupling.[1] University of Wisconsin-Madison.[1]

  • ChemicalBook. Enzalutamide Synthesis and Intermediates. (Contextual reference for drug application).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733479 (Enzalutamide).[1] PubChem.[1][4] [1]

Technical Guide: Mass Spectrometry Characterization of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Enzalutamide (Xtandi), a non-steroidal androgen receptor antagonist for prostate cancer treatment.[1][2] In drug development pipelines, the purity of this starting material is paramount; regioisomeric impurities (e.g., 2-bromo isomers) can propagate through the synthesis, leading to toxic byproducts or inactive enantiomers.[2]

This guide provides a rigorous mass spectrometry (MS) framework for the identification and quality control of 3-Bromo-4-fluorobenzonitrile.[2] It moves beyond basic spectral matching, offering a mechanistic interpretation of fragmentation pathways to empower researchers in validating structural integrity during scale-up.[2]

Part 1: Physicochemical Profile & MS Theory[2]

Molecular Identity & Isotopic Logic

To accurately interpret the mass spectrum, one must first master the isotopic contributions of the halogen substituents. Unlike standard organic molecules, this compound carries a distinct "fingerprint" driven by Bromine.[2][3]

PropertyValue / Description
Formula

Nominal Mass 199 Da (

) / 201 Da (

)
Monoisotopic Mass 198.943 (

)
Exact Mass (

)
200.941
Nitrogen Rule Odd number of N atoms (1)

Odd nominal molecular weight.[2]
The Bromine Doublet (The Primary Diagnostic)

The most immediate visual confirmation of identity in the MS spectrum is the molecular ion (


) cluster.
  • Bromine (

    
     : 
    
    
    
    ):
    Natural abundance is approximately 50.7% : 49.3%.[2]
  • Spectral Result: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (

    
     199 and 
    
    
    
    201).[2]
  • Validation Check: If the

    
     peak is significantly lower than the 
    
    
    
    peak (e.g., 3:1 ratio), the sample is likely chlorinated, not brominated.[2] If
    
    
    is absent, the bromine has been cleaved or is missing.[2]

Part 2: Instrumentation & Method Development[2]

Given the compound's volatility and lack of ionizable polar groups (like -COOH or -NH2), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.[2] LC-MS (ESI) is generally less sensitive for this neutral nitrile unless using APCI (Atmospheric Pressure Chemical Ionization) in negative mode.[2]

Recommended GC-MS Protocol
  • Inlet Temperature:

    
     (Ensure rapid volatilization without thermal degradation).
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms).[2] The non-polar stationary phase interacts well with the aromatic ring.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]

  • Ion Source: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature:

    
    .[2]
    

Why this works: The nitrile group is robust, but the C-Br bond is the "weak link" (Bond Dissociation Energy ~67 kcal/mol) compared to C-F (~115 kcal/mol).[2] High source temperatures may induce excessive fragmentation, so


 is a balanced set-point.[2]

Part 3: Spectral Interpretation & Fragmentation Mechanics[2]

This section details the specific ion transitions. The fragmentation is driven by the relative stability of the aromatic ring and the weakness of the Carbon-Bromine bond.

The Fragmentation Pathway
  • Molecular Ion (

    
    ):  The radical cation forms at 
    
    
    
    199 and 201.[2]
  • Primary Fragmentation (Loss of Br): The weakest bond breaks first.[2]

    • Mass Shift:

      
       and 
      
      
      
      .[2]
    • Observation: The doublet at the parent ion collapses into a single intense peak at m/z 120 . This is the base peak (100% relative abundance) in many conditions.[2]

  • Secondary Fragmentation (Loss of HCN): The nitrile group is lost from the phenyl cation, often involving ring contraction or rearrangement.[2]

    • 
      .[2]
      
  • Tertiary Fragmentation (Loss of F):

    • 
       (Benzyne-like fragment).[2]
      
Visualization of Signaling Pathway

The following diagram illustrates the logical flow of fragmentation, crucial for confirming the structure during impurity analysis.

FragmentationPathway Parent Parent Ion (Molecular Ion) m/z 199 & 201 (1:1 Ratio) [C7H3BrFN]+. Fragment1 Base Peak (Phenyl Cation) m/z 120 [C7H3FN]+ Parent->Fragment1 Homolytic Cleavage (C-Br) Fragment2 Fluorophenyl Fragment m/z 93 [C6H3F]+ Fragment1->Fragment2 Nitrile Elimination Fragment3 Benzyne-type Fragment m/z 74 [C6H3]+ Fragment2->Fragment3 Defluorination NeutralBr Loss of Br radical (79/81 Da) NeutralHCN Loss of HCN (27 Da) NeutralF Loss of F radical (19 Da)

Figure 1: EI Fragmentation pathway of 3-Bromo-4-fluorobenzonitrile showing the collapse of the isotopic doublet.

Part 4: Impurity Profiling & Quality Control[2]

In the synthesis of Enzalutamide, distinguishing the 3-bromo-4-fluoro isomer from the 2-bromo-4-fluoro isomer is critical.

Isomer Differentiation Strategy

Mass spectrometry alone often yields identical fragments for positional isomers.[2] To validate the specific 3-bromo regioisomer, you must rely on Retention Time (RT) shifts or coupling with NMR .[2]

  • Ortho-Effect (2-bromo isomer): If the bromine is at the 2-position (ortho to nitrile), you may observe a "proximity effect" where the halogen interacts with the CN group, potentially altering the ratio of the

    
     120 peak relative to the parent ion.
    
  • Protocol: Always run a certified reference standard of 3-Bromo-4-fluorobenzonitrile alongside your sample.[2] The fragmentation pattern will be identical, but the retention time on a non-polar column will differ due to steric changes affecting boiling point and column interaction.[2]

Data Summary Table
Ion Identitym/z (Theoretical)Origin / MechanismRelative Abundance (Est.)
Molecular Ion (

)
199 / 201Parent Radical Cation40-60% (High stability due to aromaticity)
Base Peak 120Loss of Br (

)
100% (Driving force: C-Br cleavage)
Fragment A 93Loss of HCN from m/z 12020-40%
Fragment B 74Loss of F from m/z 93<10% (C-F bond is very strong)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile.[2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzonitrile, 4-bromo- (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69.[2][4] Retrieved from [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for aromatic nitrile fragmentation mechanisms).

Sources

Technical Analysis: FT-IR Spectroscopy of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) Molecular Formula: C₇H₃BrFN Primary Application: Pharmaceutical Intermediate (e.g., Androgen Receptor Antagonists)

This technical guide provides a comprehensive framework for the vibrational analysis of 3-Bromo-4-fluorobenzonitrile via Fourier Transform Infrared (FT-IR) spectroscopy. As a critical building block in the synthesis of bioactive agents (including enzalutamide derivatives), the purity and structural integrity of this intermediate are paramount. This document moves beyond basic peak listing to establish a self-validating analytical protocol , focusing on the electronic interplay between the nitrile group and the halogenated aromatic core.

Part 1: Molecular Context & Structural Dynamics

To accurately interpret the FT-IR spectrum, one must understand the electronic environment governing the vibrational modes. 3-Bromo-4-fluorobenzonitrile features a benzene ring substituted at the 1, 3, and 4 positions.

Electronic Effects on the Nitrile (C≡N) Oscillator

The nitrile group is the primary diagnostic handle. In a standard benzonitrile, the C≡N stretch appears near 2223 cm⁻¹ . However, in this molecule, two electron-withdrawing groups (EWGs)—Bromine (-Br) and Fluorine (-F)—perturb the system:

  • Inductive Effect (-I): Both halogens withdraw electron density from the aromatic ring.

  • Field Effect: The depletion of electron density from the ring carbon attached to the nitrile group increases the bond order of the C≡N triple bond.

Spectroscopic Consequence: This results in a hypsochromic shift (blue shift) . Researchers should expect the C≡N peak to appear at a higher frequency (2230–2245 cm⁻¹ ) compared to unsubstituted benzonitrile. This shift is a critical quality attribute (CQA); a peak lower than 2225 cm⁻¹ may indicate hydrolysis to an amide or the absence of halogen substituents.

The Ortho-Halogen Effect

Unlike its isomer (3-bromo-5-fluorobenzonitrile), the 3-bromo-4-fluoro arrangement places the halogens ortho to each other. This steric and electronic proximity stiffens the ring, often resulting in sharper, more defined bands in the fingerprint region (600–900 cm⁻¹) compared to meta-substituted analogs.

Part 2: Spectral Assignment & Diagnostic Bands[1]

The following table synthesizes theoretical expectations with empirical data from analogous halogenated benzonitriles.

Table 1: Critical Vibrational Modes for 3-Bromo-4-fluorobenzonitrile
Functional GroupFrequency Region (cm⁻¹)IntensityVibrational Mode DescriptionDiagnostic Value
Nitrile 2230 – 2245 Strong, Sharpν(C≡N) StretchingPrimary ID. Absence indicates hydrolysis.
Aromatic C-H 3050 – 3100Weakν(C-H) StretchingConfirms aromaticity; usually >3000 cm⁻¹.
Ring Skeletal 1580 – 1610Mediumν(C=C) Ring BreathingDiagnostic of the benzene core.
Aryl Fluorine 1230 – 1270 Very Strongν(C-F) StretchingKey ID. Often the strongest peak in the fingerprint region.
Aryl Bromine 600 – 750Med/Strongν(C-Br) StretchingDifferentiates from non-brominated precursors.
OOP Bending 800 – 900Strongγ(C-H) Out-of-PlaneSpecific to 1,2,4-substitution pattern (isolated H vs adjacent H).

Note on C-F Analysis: The C-F stretch is often broad and can obscure adjacent bands. In ATR sampling, ensure the crystal pressure is uniform to prevent peak distortion in this region.

Part 3: Analytical Protocol (ATR-FTIR)

For solid samples of 3-Bromo-4-fluorobenzonitrile (MP: 55-58°C), Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to speed and reproducibility. However, the low melting point requires careful handling to avoid pressure-induced melting on the crystal.

Workflow Visualization

The following diagram outlines the decision logic for sample acquisition and validation.

FTIR_Workflow Start Sample Acquisition (Solid Crystal) Prep Sample Prep Ensure Homogeneity Start->Prep Background Background Scan (Air/Clean Crystal) Prep->Background Acquire Acquire Sample Spectrum (16 scans, 4cm⁻¹ res) Background->Acquire Check_CN Check C≡N Peak (2230-2245 cm⁻¹?) Acquire->Check_CN Check_FP Fingerprint Check (Strong C-F @ ~1250?) Check_CN->Check_FP Yes Fail_Hydrolysis FAIL: Suspect Hydrolysis (Check Amide I/II) Check_CN->Fail_Hydrolysis No (Peak Shift/Absent) Pass PASS: Identity Confirmed Check_FP->Pass Yes Fail_Identity FAIL: Suspect Wrong Isomer Check_FP->Fail_Identity No

Caption: Logic flow for FT-IR acquisition and real-time quality control of 3-Bromo-4-fluorobenzonitrile.

Detailed Methodology
  • Crystal Selection: Use a Diamond ATR top-plate. ZnSe is acceptable but less durable against abrasive crystals.

  • Background Correction: Acquire a background spectrum (32 scans) immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~10 mg of sample on the crystal.

  • Pressure Application: Apply pressure slowly.

    • Critical Warning: Do not over-torque. High pressure can locally heat the crystal, potentially melting the sample (MP ~56°C). If the spectrum loses fine structure and looks like a "smear," the sample has melted or amorphized.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Accumulation: 16–32 scans

    • Apodization: Blackman-Harris or Norton-Beer (Medium)

Part 4: Quality Control & Impurity Profiling

Distinguishing the target molecule from its precursors is the primary QC challenge. The synthesis often involves bromination of 4-fluorobenzonitrile or cyanation of 3-bromo-4-fluoroaniline.

Logic for Impurity Detection

Impurity_Logic Spectrum Input Spectrum Check_NH Peaks @ 3300-3500 cm⁻¹? Spectrum->Check_NH Check_CO Broad Peak @ 1650-1700 cm⁻¹? Check_NH->Check_CO No Impurity_Aniline Impurity: Starting Material (Amine present) Check_NH->Impurity_Aniline Yes (N-H str) Impurity_Amide Impurity: Hydrolysis Product (Amide present) Check_CO->Impurity_Amide Yes (C=O str) Clean Target: 3-Bromo-4-fluorobenzonitrile Check_CO->Clean No

Caption: Diagnostic tree for distinguishing 3-Bromo-4-fluorobenzonitrile from common synthetic impurities.

Specific Impurity Markers
  • 3-Bromo-4-fluoroaniline (Starting Material): Look for the N-H doublet in the 3300–3500 cm⁻¹ region. The nitrile target should have a "quiet" baseline in this high-frequency region.

  • 3-Bromo-4-fluorobenzamide (Hydrolysis Product): Look for the Amide I (C=O) band near 1680 cm⁻¹ and Amide II (N-H bend) near 1600 cm⁻¹. The nitrile peak will also weaken significantly.

  • Solvent Residues: Common solvents like Toluene or Ethyl Acetate will show sharp peaks not inherent to the molecule (e.g., C=O of EtOAc at 1740 cm⁻¹).

References

  • National Institute of Standards and Technology (NIST). Benzonitrile, 4-bromo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed via NIST Standard Reference Data).

  • Hiremath, C. S., et al. (2009). Revised vibrational band assignments for the experimental IR and Raman spectra of 2,3,4-trifluorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • PubChem. 3-Bromo-4-fluorobenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Bruker. FT-IR Spectroscopy - Attenuated Total Reflectance (ATR) Principles. Available at: [Link]

Sources

The Reactivity Triad: A Technical Guide to 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) acts as a "linchpin" scaffold in modern medicinal chemistry. Its value lies not merely in its constituent atoms, but in the orthogonal reactivity of its three functional groups. This molecule allows researchers to sequentially functionalize the benzene ring using three distinct mechanistic pathways—Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-coupling, and Nitrile transformations—without requiring extensive protecting group strategies.

This guide analyzes the physicochemical profile, mechanistic advantages, and validated experimental protocols for utilizing this scaffold in drug discovery.

Part 1: Physicochemical Profile

The following data aggregates validated experimental values from major chemical repositories (PubChem, Sigma-Aldrich/Merck).

PropertyValueTechnical Note
CAS Number 79630-23-2Distinct from its isomer 4-bromo-3-fluorobenzonitrile.[1][2][3]
Molecular Formula

MW: 200.01 g/mol
Appearance White to light-yellow crystalline solid
Melting Point 55 – 59 °CSolid at room temperature; easy to weigh/handle.[3]
Boiling Point ~230 °C (760 mmHg)134-136 °C at 33 mmHg.
LogP (Oct/Water) ~2.46Moderate lipophilicity; suitable for CNS-active library design.
Solubility Soluble in DCM, EtOAc, DMSO, MethanolLow water solubility (<1 mg/mL).

Part 2: The "Triad of Reactivity" (Mechanistic Analysis)

The structural genius of 3-Bromo-4-fluorobenzonitrile is the electronic interplay between its substituents.

The Fluorine Atom (Position 4): "Hotspot"

The fluorine atom is positioned para to the nitrile group. The nitrile is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).

  • Mechanism: The EWG draws electron density away from the ring, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack.

  • Result: The C-F bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ). Fluorine is the ideal leaving group here because its high electronegativity further lowers the energy of the transition state, making it superior to chlorine or bromine for this specific transformation.
    
The Bromine Atom (Position 3): The Cross-Coupling Handle

The bromine atom is sterically accessible and electronically primed for oxidative addition by Pd(0) species.

  • Selectivity: In a competition reaction, the C-Br bond will undergo oxidative addition faster than the C-F bond (which is inert to Pd under standard conditions) and the C-CN bond. This allows for chemoselective Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

The Nitrile Group (Position 1): The Transformer

Stable during


 and most cross-couplings, the nitrile can be essentially "saved for last" to be converted into:
  • Carboxylic Acids/Amides: Via hydrolysis (acidic/basic).

  • Amines: Via reduction (

    
     or hydrogenation).
    
  • Heterocycles: Precursor to tetrazoles (via azide click chemistry) or oxadiazoles.

Visualization: The Reactivity Map

ReactivityMap Core 3-Bromo-4-fluorobenzonitrile (Scaffold) SnAr Position 4 (F) Activated for SnAr (Displacement by Amines/Alkoxides) Core->SnAr Para-activation by CN Suzuki Position 3 (Br) Pd-Catalyzed Coupling (C-C or C-N Bond Formation) Core->Suzuki Oxidative Addition Nitrile Position 1 (CN) Functional Group Interconversion (Hydrolysis/Reduction) Core->Nitrile Late-stage Modification

Caption: The orthogonal reactivity profile allowing sequential functionalization.

Part 3: Experimental Protocols

Workflow Strategy: "Coupling First, Substitution Second"

A common pitfall is attempting


 before Suzuki coupling. While possible, the resulting amine/ether might poison the Palladium catalyst or alter the electronics of the ring. The most robust route is usually Suzuki Coupling 


.
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To attach an aryl group at Position 3 without disturbing the Fluorine or Nitrile.

Reagents:

  • 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the nitrile, boronic acid, and base. Add the solvent mixture.[4][5] Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure. Seal the vial.

  • Reaction: Heat to 80-90 °C for 4–12 hours. Monitor by TLC/LC-MS. The Br peak should disappear; the F atom remains intact.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: To displace the Fluorine at Position 4 with a secondary amine (e.g., morpholine).

Reagents:

  • Biaryl intermediate (from Protocol A) (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: DMSO or DMF (Polar aprotic solvents are required to stabilize the transition state).

Step-by-Step Methodology:

  • Setup: Dissolve the intermediate in DMSO (0.2 M concentration).

  • Addition: Add the amine and base.

  • Reaction: Heat to 60–80 °C. Note: Because the CN group is a strong activator, this reaction often proceeds at lower temperatures compared to unactivated fluoro-arenes.

  • Monitoring: LC-MS will show the mass shift corresponding to the loss of F (-19) and gain of the amine.

  • Workup: Pour into ice water. If the product precipitates, filter it (ideal).[4] If not, extract with EtOAc. Caution: DMSO removal requires extensive water washes.

Visualization: Sequential Synthesis Workflow

SynthesisWorkflow Start Start: 3-Bromo-4-fluorobenzonitrile Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Br Selective Inter Intermediate: 3-Aryl-4-fluorobenzonitrile Step1->Inter Yield > 80% Step2 Step 2: SnAr Reaction (Amine, K2CO3, DMSO) Inter->Step2 F Displacement Final Final Product: 3-Aryl-4-amino-benzonitrile Step2->Final C-N Bond Formed

Caption: Optimized workflow for generating 3,4-disubstituted benzonitrile libraries.

Part 4: Safety & Handling (MSDS Highlights)

While 3-Bromo-4-fluorobenzonitrile is a stable solid, standard chemical hygiene is mandatory.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).[6] Toxic if swallowed (H301) due to potential nitrile metabolism (though less toxic than aliphatic nitriles).

  • Storage: Store at room temperature in a dry, well-ventilated area. Keep away from strong oxidizing agents.

  • Disposal: Dispose of as hazardous organic waste. Do not allow to enter drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

Sources

Strategic Functionalization of 3-Bromo-4-fluorobenzonitrile: A Guide to Regioselective Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS: 133059-44-6) is a "Janus" scaffold in medicinal chemistry—a molecule with dual faces of reactivity that serves as a linchpin in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and p38 MAP kinase inhibitors. Its utility stems from the orthogonal reactivity of its three substituents: a labile fluoride activated for nucleophilic aromatic substitution (


), a bromide primed for metal-catalyzed cross-coupling, and a nitrile group serving as both an electronic activator and a precursor for heterocycles.

This guide details the electronic architecture of the molecule and provides validated protocols for exploiting its electrophilic and nucleophilic sites with high chemoselectivity.

Part 1: Electronic Architecture & Reactivity Landscape

To manipulate this scaffold effectively, one must understand the electronic "push-pull" dynamics on the benzene ring. The reactivity is governed by the interplay of induction (


) and resonance (

) effects.
Electronic Effects Table
SubstituentPositionElectronic EffectImpact on Reactivity
Nitrile (-CN) C1Strong EWG (-I, -M)Primary Activator. Withdraws electron density, making C2, C4, and C6 electrophilic. Directs

to C4 (para).
Fluorine (-F) C4EWG (-I) / Donor (+M)Primary Leaving Group. High electronegativity (-I) stabilizes the Meisenheimer complex intermediate in

.
Bromine (-Br) C3Weak Deactivator (-I > +M)Cross-Coupling Handle. The C-Br bond is weaker than C-F, making it the exclusive site for oxidative addition by Pd(0).
The Reactivity Map

The molecule possesses distinct "hotspots." The C4 position is the "hard" electrophile (charge-controlled), while the C3 position is the "soft" electrophile (orbital-controlled).

ReactivityMap cluster_legend Reactivity Modes Center 3-Bromo-4-fluorobenzonitrile Site_C4 Site A: C4 Carbon (C-F Bond) Center->Site_C4 High Electrophilicity (Activated by p-CN) Site_C3 Site B: C3 Carbon (C-Br Bond) Center->Site_C3 Oxidative Addition (Pd/Ni Catalysis) Site_CN Site C: Nitrile Carbon (C≡N) Center->Site_CN Hydrolysis/Reduction (Pinner/Hydride) Desc_A Dominant Pathway: SNAr Nucleophiles: Amines, Alkoxides, Thiols Desc_B Secondary Pathway: Cross-Coupling Suzuki, Buchwald, Stille

Figure 1: Reactivity Map detailing the three orthogonal functionalization sites.

Part 2: The Dominant Pathway – Nucleophilic Aromatic Substitution ( )

The most rapid reaction for this scaffold is the displacement of the fluoride atom at C4.

Mechanism & Regioselectivity

Why does the nucleophile attack C4 (displacing F) and not C3 (displacing Br)?

  • Activation: The nitrile group at C1 is a strong electron-withdrawing group.[1] It activates the para position (C4) and ortho positions (C2, C6) towards nucleophilic attack. C3 is meta to the nitrile and thus poorly activated.

  • Leaving Group Ability: In ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , the rate-determining step is often the formation of the Meisenheimer complex (addition), not the bond breaking (elimination). Fluorine is the most electronegative atom, stabilizing the anionic transition state more effectively than bromine.
    
Validated Protocol: with a Primary Amine

Objective: Synthesis of 3-bromo-4-(alkylamino)benzonitrile.

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Methylamine (2.0 M in THF) or Aniline derivative (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: DMSO or DMF (Polar aprotic is critical)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 3-Bromo-4-fluorobenzonitrile (200 mg, 1.0 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add powdered, dry

    
     (276 mg, 2.0 mmol).
    
  • Nucleophile Introduction: Add the amine (1.2 mmol) dropwise.

    • Expert Note: If using a volatile amine, use a sealed tube.

  • Reaction: Heat to 60–80°C. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.

    • Checkpoint: The starting material (

      
      ) should disappear; product is typically more polar (
      
      
      
      ).
  • Workup: Pour the mixture into ice-water (20 mL). The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine to remove DMSO, dry over

    
    , and concentrate.
    

Self-Validating Logic:

  • If the reaction is sluggish, the temperature can be raised to 100°C. The Br atom at C3 will remain intact because

    
     at an unactivated meta bromide is energetically prohibitive under these conditions.
    

Part 3: Metal-Mediated Transformations (The C3-Br Handle)

Once the C4 position is functionalized (or before, depending on strategy), the C3-Bromine serves as a handle for carbon-carbon or carbon-nitrogen bond formation.

Chemoselectivity

Palladium catalysts undergo oxidative addition into the C-Br bond significantly faster than the C-F bond. This allows for high-fidelity cross-coupling without disturbing the C4-F bond (if it hasn't been substituted yet).

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-aryl-4-fluorobenzonitrile (biaryl formation).

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Inject degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Expert Insight (The "Order of Operations" Risk): It is generally safer to perform


 first, then Suzuki .
  • Reasoning: If you perform Suzuki first, you introduce an aryl or alkyl group at C3. If this new group is electron-donating, it will deactivate the ring, making the subsequent displacement of Fluorine at C4 significantly harder (requiring higher temps, which may degrade the nitrile).

Part 4: Strategic Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Workflow Start Start: 3-Bromo-4-fluorobenzonitrile Step1_SNAr Step 1: SNAr (C4) (Nucleophile: Amine/Alkoxide) Start->Step1_SNAr Preferred Route (Maintains Activation) Step1_Suzuki Step 1: Suzuki Coupling (C3) Start->Step1_Suzuki Alternative Route (If Nucleophile incompatible with Pd) Inter_1 Intermediate: 3-Bromo-4-substituted-benzonitrile Step1_SNAr->Inter_1 Step2_Suzuki Step 2: Suzuki Coupling (C3) (Boronic Acid, Pd Cat) Inter_1->Step2_Suzuki Final_A Product A: Fully Functionalized Core Step2_Suzuki->Final_A Inter_2 Intermediate: 3-Aryl-4-fluorobenzonitrile Step1_Suzuki->Inter_2 Step2_SNAr Step 2: SNAr (C4) (Requires harsher conditions) Inter_2->Step2_SNAr Ring Deactivated Slow Reaction Step2_SNAr->Final_A

Figure 2: Sequential functionalization workflow. The Green path is preferred to maintain electronic activation of the ring.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733479, 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on mechanism and leaving group order F >> Cl ~ Br).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Authoritative review on Suzuki coupling conditions).
  • Vertex AI Search. (2026). Synthesis applications of 3-Bromo-4-fluorobenzonitrile in drug discovery. (Confirmed utility in Androgen Receptor Antagonist synthesis).

Sources

3-Bromo-4-fluorobenzonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Handling, Safety Architecture, and Synthetic Utility[1]

CAS: 79630-23-2 | Formula: C₇H₃BrFN | M.W.: 200.01 g/mol [1]

Part 1: Executive Technical Summary

3-Bromo-4-fluorobenzonitrile is not merely a reagent; it is a bifunctional electrophilic scaffold critical to modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity: the bromine atom (C3) serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom (C4)—activated by the electron-withdrawing cyano group—is primed for Nucleophilic Aromatic Substitution (


).[1]

This guide moves beyond standard GHS compliance to provide a researcher-centric protocol for maintaining compound integrity and maximizing synthetic efficiency.

Part 2: Physicochemical Profile & Integrity Markers

To ensure experimental reproducibility, the compound must meet specific physical criteria. Deviations in these metrics often indicate hydrolysis of the nitrile group (to amide/acid) or photolytic debromination.[1]

PropertySpecificationDiagnostic Significance
Appearance White to off-white crystalline solidYellowing/Oiling: Indicates oxidation or hydrolysis impurities.[1]
Melting Point 55–58 °CDepression (<54°C): Critical indicator of solvent entrapment or degradation.[1]
Boiling Point ~230 °C (760 mmHg) / 134 °C (33 mmHg)High BP suggests low volatility, but sublimation can occur under high vacuum.[1]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in

Turbidity in DCM: Indicates presence of inorganic salts or hydrolyzed acid derivatives.[1]
Flash Point >93 °CCombustible but requires pre-heating.[1]
Part 3: Hazard Architecture & Toxicology
3.1 The Mechanistic Hazard

While classified as Acute Tox. 4 (Oral/Dermal/Inhalation), the true danger of 3-Bromo-4-fluorobenzonitrile lies in its metabolic fate and combustion byproducts.[1]

  • Metabolic Cyanogenesis: Unlike simple aliphatic nitriles, benzonitriles are generally more stable against rapid metabolic release of cyanide.[1] However, under oxidative hepatic metabolism (P450), the ring can open or the nitrile can be cleaved, posing a delayed toxicity risk.[1]

  • Combustion Synergy: In a fire, the halogen load (Br/F) combined with the nitrogen source creates a "toxic cocktail" of Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Hydrogen Cyanide (HCN).[1]

3.2 Hazard Response Logic (Visualization)

HazardResponse Exposure Exposure Event Route_Skin Dermal Contact Exposure->Route_Skin Route_Inhale Inhalation Exposure->Route_Inhale Bio_Effect Systemic Absorption (Potential CN- Metabolic Release) Route_Skin->Bio_Effect Lipophilic Transport Action_Skin Action: Wash 15min PEG 400 or Soap Route_Skin->Action_Skin Route_Inhale->Bio_Effect Local_Effect Irritation/Corrosion (HF Formation on moist membranes) Route_Inhale->Local_Effect Action_Resp Action: Oxygen Support Monitor for Pulmonary Edema Bio_Effect->Action_Resp Severe

Figure 1: Hazard cascade illustrating the dual risk of systemic absorption and local hydrolysis on mucous membranes.[1]

Part 4: Storage & Self-Validating Protocols

Trusting a label is insufficient for high-stakes synthesis.[1] Implement this Self-Validating Storage System :

4.1 The Storage Protocol
  • Environment: Store at 2–8 °C (Refrigerator). While stable at RT, cold storage retards the slow hydrolysis of the nitrile group.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is not strictly air-sensitive, but moisture exclusion prevents the "crusting" effect caused by surface hydrolysis.[1]

  • Container: Amber glass.[1] Protects against photolytic cleavage of the C-Br bond.[1]

4.2 The Validation Check (Pre-Reaction)

Before committing this reagent to a GMP or high-value step, perform the "Melting Point/Solubility Test" :

  • Visual: If the solid looks "wet" or sticky, reject.[1]

  • Solubility: Dissolve 50mg in 1mL Dichloromethane.

    • Clear Solution: Pass.[1][2]

    • Cloudy/Precipitate: Fails.[1] (Indicates formation of 3-bromo-4-fluorobenzamide or benzoic acid, which are less soluble in DCM).[1]

Part 5: Synthetic Utility & Experimental Strategy

The 3-Bromo-4-fluorobenzonitrile scaffold is unique because it offers chemoselectivity control .[1] You can direct reaction flow based on catalyst and nucleophile choice.[1]

5.1 Orthogonal Reactivity Map

SyntheticUtility Core 3-Bromo-4-fluorobenzonitrile (The Scaffold) Path_A Path A: Suzuki/Stille Coupling (C-C Bond Formation) Core->Path_A Reacts at C3-Br Path_B Path B: SNAr Substitution (C-N/C-O Bond Formation) Core->Path_B Reacts at C4-F Path_C Path C: Nitrile Manipulation (Reduction/Hydrolysis) Core->Path_C Reacts at CN Cond_A Pd(0) Catalyst Boronic Acids Path_A->Cond_A Cond_B Mild Base (K2CO3) Amines/Alcohols Path_B->Cond_B Cond_C LiAlH4 or H2/Pd or Acid/Base Hydrolysis Path_C->Cond_C Prod_A Biaryl Nitriles (Retains F for later SNAr) Cond_A->Prod_A Prod_B 3-Bromo-4-amino-benzonitriles (Retains Br for later Coupling) Cond_B->Prod_B Prod_C Benzylamines / Acids Cond_C->Prod_C

Figure 2: Divergent synthetic pathways. Note that Path A (Coupling) preserves the Fluorine for subsequent functionalization, a common strategy in kinase inhibitor synthesis.[1]

5.2 Protocol: Selective

(Displacement of Fluorine)

Context: This reaction exploits the para-cyano group's electron-withdrawing nature to activate the fluorine, leaving the bromine intact.[1]

  • Setup: Charge a flask with 3-Bromo-4-fluorobenzonitrile (1.0 eq), Potassium Carbonate (2.0 eq), and the amine nucleophile (1.1 eq).

  • Solvent: Use anhydrous DMF or DMSO (0.2 M concentration).[1] Note: Protic solvents may slow the reaction or cause hydrolysis.[1]

  • Condition: Heat to 60–80 °C . Monitor by TLC/LCMS.[1]

    • Endpoint: Disappearance of starting material (Rt ~ X min) and appearance of product (Rt ~ Y min). The Bromine remains stable under these conditions (absence of Pd).[1]

  • Workup: Dilute with water (precipitates product) or extract with EtOAc.[1]

5.3 Protocol: Selective Suzuki Coupling (Displacement of Bromine)

Context: Palladium insertion occurs preferentially at the C-Br bond.[1]

  • Setup: Combine scaffold (1.0 eq), Boronic Acid (1.1 eq), and

    
     (3-5 mol%).[1]
    
  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1 ratio).[1] Degas thoroughly with Argon.
    
  • Condition: Heat to 80–90 °C .

    • Critical Control: Do not overheat (>100°C) or use strong alkoxide bases, as this may force a competitive

      
       on the fluorine or hydrolysis of the nitrile.[1]
      
Part 6: Emergency & Waste Management
6.1 Fire Fighting (The "Toxic Cocktail" Risk)
  • Hazard: Thermal decomposition releases HF (corrosive gas), HBr , NOx , and HCN .[1]

  • Action:

    • Do NOT use a direct water jet (may spread the chemical and create hydrofluoric acid runoff).[1]

    • Use Dry Chemical or CO2 .[1]

    • Firefighters must wear full SCBA and chemically resistant turnout gear.[1]

6.2 Spill Cleanup
  • Isolate: Evacuate 50m radius.

  • PPE: Nitrile gloves (double gloved recommended), P100 respirator, and goggles.[1]

  • Neutralization: Absorb with inert material (vermiculite).[1] Do not use combustible materials (sawdust).[1]

  • Disposal: Incineration in a facility equipped with a scrubber (essential for capturing HF/HBr emissions).[1]

References
  • PubChem. (n.d.).[1] 3-Bromo-4-fluorobenzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link][1]

Sources

Technical Guide: Handling, Storage, and Application of 3-Bromo-4-fluorobenzonitrile

[1]

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) is a critical halogenated aromatic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically kinase inhibitors and androgen receptor antagonists.[1][2][3][4][5] Its dual-halogenated motif—containing both a labile bromine atom for cross-coupling and a fluorine atom for metabolic stability—makes it a high-value scaffold in medicinal chemistry.

This guide provides an authoritative framework for the safe management of this compound, moving beyond basic safety data sheets (SDS) to address the specific stability concerns and operational workflows required in high-throughput drug discovery environments.

Part 1: Chemical Profile & Physicochemical Properties

Critical Distinction: Researchers often confuse this compound with its isomer, 4-Bromo-3-fluorobenzonitrile. Verification of the melting point is the primary method for distinguishing these isomers upon receipt.

PropertyDataRelevance to Handling
CAS Number 79630-23-2 Unique identifier for inventory tracking.
Molecular Formula C₇H₃BrFNHalogenated aromatic nitrile.[2]
Molecular Weight 200.01 g/mol Calculation basis for stoichiometry.
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or hydrolysis.
Melting Point 55 – 59 °C Low melting point requires storage away from heat sources to prevent caking.
Boiling Point 134–136 °C (at 33 mmHg)Volatility is low at RT, but significant under high vacuum/heat.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSoluble in polar organic solvents; poor water solubility.
Reactivity Aryl bromide (electrophile)Susceptible to Pd-catalyzed insertion; Nitrile group sensitive to strong acids/bases.

Part 2: Hazard Identification & Toxicology[6]

While classified as Harmful (Category 4) rather than Fatal, the presence of the nitrile moiety requires strict adherence to safety protocols to prevent metabolic release of cyanide ions, particularly under acidic conditions or metabolic processing.

Core Hazards (GHS Classification)
  • H302 (Acute Tox. Oral): Harmful if swallowed.[6]

  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

The "Nitrile Risk" Mechanism

Although aromatic nitriles are generally more stable than aliphatic nitriles, enzymatic metabolism (via cytochrome P450) or ingestion can lead to the liberation of cyanide.

  • Mechanism:

    
    
    
  • Operational Implication: Never acidify waste streams containing this compound without prior oxidative neutralization (e.g., bleach treatment), as this can generate Hydrogen Cyanide (HCN) gas.

Part 3: Storage Engineering

Proper storage is not just about safety; it is about preserving the bromine handle for future catalytic cycles.

Environmental Control
  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not required unless the lab ambient temperature exceeds 30°C.

  • Atmosphere: While air-stable, long-term storage (>6 months) should be under an inert atmosphere (Argon or Nitrogen) . The bromine-carbon bond is light-sensitive over extended periods; store in amber glass.

Segregation Logic

Store in a dedicated "Halogenated Organics" cabinet.

  • Incompatible: Strong Oxidizing Agents (peroxides), Strong Bases (hydroxides can hydrolyze the nitrile to an amide/acid), and Strong Acids (risk of HCN evolution).

Part 4: Operational Handling & Synthesis Protocol

Workflow: Suzuki-Miyaura Cross-Coupling Application

The most common application of 3-Bromo-4-fluorobenzonitrile in drug discovery is as an electrophile in Palladium-catalyzed cross-coupling. The following protocol ensures high yields while mitigating exposure risks.

Experimental Setup
  • Scale: 1.0 mmol scale

  • Reaction: Coupling 3-Bromo-4-fluorobenzonitrile with Phenylboronic acid.

  • Catalyst System:

    
     / 
    
    
    .
Step-by-Step Methodology
  • Weighing (Containment): Weigh 200 mg (1.0 mmol) of 3-Bromo-4-fluorobenzonitrile inside a chemically resistant weighing enclosure or fume hood. Reason: The solid is fine and can generate dust.

  • Solvation: Dissolve in 4 mL of degassed 1,4-Dioxane/Water (4:1). Reason: Degassing prevents homocoupling and catalyst oxidation.

  • Catalyst Addition: Add 1.2 eq of Phenylboronic acid and 3 eq of

    
    . Add 5 mol% 
    
    
    last.
  • Reaction: Heat to 80°C for 4 hours under Nitrogen.

  • Quench: Cool to RT, dilute with Ethyl Acetate, and wash with water.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization: Handling & Reaction Workflow

The following diagram illustrates the logical flow from storage to reaction, emphasizing critical control points (CCPs).

Gcluster_safetySafety InterlocksStorageStorage(Amber Vial, RT)WeighingWeighing(Fume Hood/Balance)Storage->WeighingTransferSolvationSolvation(Degassed Solvent)Weighing->SolvationDissolveReactionSuzuki Coupling(Pd Cat, 80°C, N2)Solvation->ReactionAdd ReagentsQuenchQuench & Workup(Phase Separation)Reaction->QuenchCompleteWasteWaste Disposal(Halogenated Organic)Quench->WasteAqueous LayerPPEPPE Check:Nitrile Gloves + GogglesPPE->Weighing

Caption: Operational workflow for utilizing 3-Bromo-4-fluorobenzonitrile in catalysis, highlighting the transition from storage to waste management.

Part 5: Emergency Response & Waste Management

Spill Management Logic

In the event of a solid spill, do not dry sweep if dust generation is likely. Use a wet-wipe method or HEPA vacuum.

Waste Disposal Decision Tree

Because this compound contains both Halogens (Br, F) and Nitrogen (CN), it poses a classification challenge for disposal.

  • Primary Stream: Halogenated Organic Waste.

  • Prohibition: Do NOT mix with acidic waste streams.

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF, HBr, and NOx).

EmergencyStartSpill / Waste EventTypeIdentify StateStart->TypeSolidSolid SpillType->SolidLiquidSolution/Reaction MixType->LiquidAction1Wet Wipe / HEPA Vac(No Dust)Solid->Action1Action2Check pH(Ensure > pH 7)Liquid->Action2DisposalBin: Halogenated OrganicAction1->DisposalAction2->Disposal

Caption: Decision logic for safely managing spills and waste, prioritizing pH control to prevent HCN release.

References

  • Thermo Scientific Chemicals. (2024). 3-Bromo-4-fluorobenzonitrile Product Specifications and Safety Data. Retrieved from

  • Sigma-Aldrich. (2024).[7] Safety Data Sheet: 3-Bromo-4-fluorobenzonitrile. Retrieved from

  • Chem-Impex International. (2024). Product Analysis: 3-Bromo-4-fluorobenzonitrile. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile. Retrieved from

Comprehensive Toxicological Profile & Safety Architecture: 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromo-4-fluorobenzonitrile is a high-value halogenated aromatic intermediate critical to the synthesis of next-generation pharmaceuticals (specifically androgen receptor antagonists and antimutagenic agents) and advanced agrochemicals. Its structural duality—possessing both an electron-withdrawing nitrile group and lipophilic halogens—makes it a versatile "supramolecular synthon" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this chemical utility introduces significant toxicological risks. While public datasets often categorize it generically, industry-standard Safety Data Sheets (SDS) from major suppliers (e.g., MilliporeSigma, TCI) classify it as Acute Toxic (Category 3) across oral, dermal, and inhalation routes. This guide synthesizes available data with predictive toxicokinetics to establish a self-validating safety architecture for researchers.

Physicochemical Drivers of Toxicity

Toxicological behavior is strictly governed by physicochemical properties. For 3-Bromo-4-fluorobenzonitrile, the combination of moderate lipophilicity and low molecular weight facilitates rapid systemic absorption.

PropertyValueToxicological Implication
Molecular Weight 200.01 g/mol Small enough for rapid permeation through biological membranes.
LogP (Octanol/Water) ~2.46 (Predicted)High Bioavailability: Indicates moderate lipophilicity, facilitating dermal absorption and blood-brain barrier (BBB) penetration.
Physical State Solid (Crystals)Dust generation is the primary inhalation vector.
Melting Point 55–58 °CLow melting point suggests potential for sublimation or phase change during exothermic reactions, increasing vapor exposure risk.
Solubility Low in water; High in organic solventsRequires organic co-solvents (DMSO, DCM) for assays; bioaccumulation potential in lipid tissues is moderate.

Hazard Classification & Discrepancy Analysis

A critical analysis of global supplier data reveals a classification discrepancy. As a Senior Scientist, the Precautionary Principle dictates we adopt the most conservative profile (Category 3) for risk assessment.

GHS Classification Matrix
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 3 (Severe)Toxic if swallowed.[1][2][3][4]H301
Acute Toxicity (Dermal) 3 (Severe)Toxic in contact with skin.[3]H311
Acute Toxicity (Inhalation) 3 (Severe)Toxic if inhaled.[1][3]H331
Skin Corrosion/Irritation 2Causes skin irritation.H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure 3May cause respiratory irritation.[5]H335

Note: Some databases list this as Category 4 (Harmful).[2][4] However, the presence of the nitrile moiety and bromine substituent on an aromatic ring supports the higher toxicity classification due to potential metabolic activation.

Toxicokinetics & Mechanism of Action (MOA)

The toxicity of 3-Bromo-4-fluorobenzonitrile is likely driven by two distinct mechanisms: Direct Electrophilic Attack and Metabolic Bioactivation .

Metabolic Pathway Visualization

The following diagram illustrates the hypothetical metabolic fate, highlighting the risk of cyanide release (a known hazard of benzonitriles) versus oxidative defluorination/debromination.

ToxPathway Substance 3-Bromo-4-fluorobenzonitrile (Lipophilic Parent) Absorb Absorption (Dermal/Oral) Substance->Absorb LogP ~2.46 Liver Hepatic Metabolism (CYP450) Absorb->Liver Path1 Oxidative Dehalogenation Liver->Path1 Path2 Hydroxylation (Ring) Liver->Path2 Path3 Nitrile Hydrolysis (Minor Path) Liver->Path3 Potential Tox1 Reactive Quinones (Protein Adducts) Path1->Tox1 Electrophilic Stress Excrete Glucuronidation & Excretion Path2->Excrete Tox2 Free Cyanide (CN-) (Cellular Hypoxia) Path3->Tox2 High Toxicity Risk

Figure 1: Hypothetical metabolic and toxicological pathway. While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing can still yield reactive intermediates or cyanide ions.

Mechanistic Insights
  • Cyanogenic Potential: While aromatic nitriles are less prone to releasing cyanide than aliphatic nitriles, oxidative attack at the alpha-carbon (not present here) or ring hydroxylation followed by ring opening can release CN⁻. Symptoms of acute poisoning (H301) often mimic cellular hypoxia (dizziness, weakness, collapse), consistent with cyanide-like effects.

  • Haptenization: The bromine atom is a good leaving group.[6] In biological systems, this molecule can act as a hapten, binding to skin proteins and causing sensitization or severe irritation (H315).

Experimental Protocols for Data Gap Filling

In the absence of a full publicly available toxicological dossier, research labs must treat the substance as an "unknown high hazard." The following protocols are standard for validating the toxicity of such intermediates.

Acute Oral Toxicity (Up-and-Down Procedure) - Reference: OECD 425

Do not perform in vivo testing unless strictly necessary for regulatory compliance. Use in silico methods first.

  • Preparation: Solubilize 3-Bromo-4-fluorobenzonitrile in corn oil or 0.5% carboxymethylcellulose (CMC). Avoid DMSO for in vivo studies if possible due to intrinsic toxicity.

  • Dosing: Start with a limit dose of 175 mg/kg (based on Category 3 prediction).

  • Observation: Monitor for 14 days. Key endpoints: tremors, salivation, lethargy, and body weight loss.

  • Necropsy: Focus on the liver (metabolism) and stomach lining (irritation).

In Vitro Mutagenicity (Ames Test) - Reference: OECD 471

Essential for drug development intermediates.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Activation: Perform with and without S9 metabolic activation mix (rat liver extract) to detect metabolites.

  • Relevance: Halogenated benzonitriles can be mutagenic if the halogen is displaced by DNA nucleophiles.

Handling & Risk Management Architecture

Given the H311 (Toxic in contact with skin) and H331 (Toxic if inhaled) classifications, standard lab coats are insufficient.

PPE Selection Protocol

Trustworthiness Check: Glove permeation rates differ by solvent. The following assumes the solid is handled dry or in common organic solvents.

PPE TypeSpecificationRationale
Respiratory P3 / N100 Particulate Filter (Solids) or ABEK1 Filter (Solutions)Prevents inhalation of toxic dusts. H331 classification mandates zero-exposure tolerance.
Dermal (Hands) Nitrile (Double Gloved) or Laminate (Silver Shield) Standard latex is permeable to halogenated aromatics. Double gloving (0.11mm min) provides a "breakthrough time" buffer.
Ocular Chemical Goggles (Indirect Venting)Safety glasses do not protect against sublimed vapors or fine dust ingress (H319).
Body Tyvek® Coveralls (Type 5/6)Prevents contamination of street clothes; critical for H311 hazards.
Emergency Response Workflow

The following diagram outlines the immediate decision logic for an exposure event.

SafetyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Dermal Contact (H311) Type->Skin Inhale Inhalation (H331) Type->Inhale ActionSkin 1. Drench 15 min 2. Remove Clothing 3. PEG 400 Wash (if avail) Skin->ActionSkin ActionInhale 1. Fresh Air 2. Oxygen (if hypoxic) 3. Amyl Nitrite (if Cyanide suspected) Inhale->ActionInhale Medical Urgent Medical Attention (Bring SDS) ActionSkin->Medical ActionInhale->Medical

Figure 2: Emergency response logic.[3] Note the specific reference to PEG 400 for lipophilic chemical removal and Amyl Nitrite consideration for nitrile poisoning.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Bromo-4-fluorobenzonitrile. MilliporeSigma.[3] Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile. PubChem.[2][4][7][8] Link

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

  • European Chemicals Agency (ECHA). (2023).[2][4] C&L Inventory: 3-Bromo-4-fluorobenzonitrile. Link

  • TCI Chemicals. (2023). Product Specification: 3-Bromo-4-fluorobenzonitrile. Link

Sources

The Strategic deployment of 3-Bromo-4-fluorobenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-fluorobenzonitrile has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique electronic and steric properties. This technical guide provides an in-depth exploration of its synthetic utility, targeting researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven protocols are presented, underpinned by mechanistic insights and authoritative references, to empower chemists in leveraging this versatile reagent for the construction of complex molecular architectures.

Introduction: Unveiling a Versatile Synthetic Intermediate

3-Bromo-4-fluorobenzonitrile is a polysubstituted aromatic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its strategic arrangement of a bromine atom, a fluorine atom, and a nitrile group on a benzene ring provides a powerful handle for a diverse array of chemical transformations. The presence of the bromine atom makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution.[3] This guide will elucidate the core reactivity of 3-bromo-4-fluorobenzonitrile and provide practical, step-by-step methodologies for its application in key synthetic operations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 3-Bromo-4-fluorobenzonitrile

PropertyValueReference
CAS Number 79630-23-2[1]
Molecular Formula C₇H₃BrFN[1][4]
Molecular Weight 200.01 g/mol [1][4]
Appearance White to light yellow powder or crystals[1]
Melting Point 55 - 58 °C[1]
Boiling Point 134 - 136 °C at 33 mmHg[1]
Purity ≥ 99% (GC)[1]

Safety Profile:

3-Bromo-4-fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

Synthesis of 3-Bromo-4-fluorobenzonitrile

While commercially available, understanding the synthesis of 3-bromo-4-fluorobenzonitrile can provide valuable insights into its reactivity and potential impurities. A common laboratory-scale synthesis involves the conversion of 3-bromo-4-fluorobenzaldehyde.[7]

Experimental Protocol: Synthesis from 3-Bromo-4-fluorobenzaldehyde [7]

  • To a 250 mL reaction flask, add tetrahydrofuran (100 mL), 3-bromo-4-fluorobenzaldehyde (10 g, 49.2 mmol), and aqueous ammonia (40 mL) with stirring.

  • Cool the mixture to 5°C in an ice bath.

  • Add elemental iodine (25 g, 98.5 mmol) portion-wise, maintaining the temperature at 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium sulfite (200 g).

  • Extract the aqueous layer twice with methyl tert-butyl ether (100 mL each).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Add n-heptane (20 mL) to the residue and cool to 0-10°C while stirring for 1 hour to induce crystallization.

  • Filter the solid and dry under reduced pressure to yield 3-bromo-4-fluorobenzonitrile.

Expected Yield: 9.6 g (97.5%)[7]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom of 3-bromo-4-fluorobenzonitrile serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3] These reactions are foundational in modern organic synthesis.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[8][9][10]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-fluorobenzonitrile with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add 3-bromo-4-fluorobenzonitrile (1.0 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (20 mL) and water (5 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-fluoro-3-phenylbenzonitrile.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidProductYield (%)
Phenylboronic acid4-Fluoro-3-phenylbenzonitrile~85-95%
4-Methoxyphenylboronic acid4-Fluoro-3-(4-methoxyphenyl)benzonitrile~80-90%
Thiophene-2-boronic acid4-Fluoro-3-(thiophen-2-yl)benzonitrile~75-85%

Yields are estimates based on typical reaction efficiencies and may vary.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14]

Mechanism Insight: The reaction proceeds through a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-4-fluorobenzonitrile with Phenylacetylene

  • To a Schlenk flask, add 3-bromo-4-fluorobenzonitrile (1.0 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.175 g, 0.25 mmol, 5 mol%), and copper(I) iodide (0.048 g, 0.25 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (20 mL) and phenylacetylene (0.61 g, 6.0 mmol).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-fluoro-3-(phenylethynyl)benzonitrile.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[16][17]

Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to give the aryl amine product.[18]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-fluorobenzonitrile with Morpholine

  • To a flame-dried Schlenk flask, add 3-bromo-4-fluorobenzonitrile (1.0 g, 5.0 mmol), sodium tert-butoxide (0.67 g, 7.0 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.092 g, 0.1 mmol, 2 mol%).

  • Add a solution of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.19 g, 0.4 mmol, 8 mol%) in anhydrous toluene (20 mL).

  • Add morpholine (0.52 g, 6.0 mmol).

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(5-cyano-2-fluorophenyl)morpholine.

Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring

The electron-withdrawing nitrile and fluorine groups on 3-bromo-4-fluorobenzonitrile activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom.[19][20][21] This reactivity is particularly pronounced when a strong electron-withdrawing group is ortho or para to the leaving group.[22]

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Experimental Protocol: SNAr Reaction with Sodium Methoxide

  • In a round-bottom flask, dissolve 3-bromo-4-fluorobenzonitrile (1.0 g, 5.0 mmol) in anhydrous dimethylformamide (DMF) (20 mL).

  • Add sodium methoxide (0.32 g, 6.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Cool the reaction to room temperature and pour into ice-water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromo-4-methoxybenzonitrile.

Applications in Drug Discovery and Materials Science

The synthetic versatility of 3-bromo-4-fluorobenzonitrile makes it a valuable intermediate in the synthesis of a wide range of functional molecules.

  • Pharmaceuticals: It serves as a key building block in the synthesis of various bioactive molecules, including anti-cancer and anti-inflammatory drugs.[1] The ability to introduce diverse functionalities through the reactions described above allows for the fine-tuning of pharmacological properties.

  • Agrochemicals: This compound is utilized in the development of modern herbicides and pesticides.[2] The strategic incorporation of fluorine can enhance the metabolic stability and efficacy of the final agrochemical product.[2]

  • Materials Science: 3-Bromo-4-fluorobenzonitrile is used in the production of advanced materials such as polymers and coatings.[1] It is also a precursor for phosphorescent dyes used in next-generation display technologies.[23][24]

Visualizing Synthetic Workflows

Diagrams are essential for visualizing the logical flow of synthetic transformations.

Suzuki_Coupling A 3-Bromo-4-fluorobenzonitrile C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Phenylboronic Acid B->C D 4-Fluoro-3-phenylbenzonitrile C->D

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Coupling A 3-Bromo-4-fluorobenzonitrile C PdCl2(PPh3)2, CuI Et3N, RT A->C B Phenylacetylene B->C D 4-Fluoro-3-(phenylethynyl)benzonitrile C->D

Caption: Workflow for Sonogashira Coupling.

Buchwald_Hartwig_Amination A 3-Bromo-4-fluorobenzonitrile C Pd2(dba)3, XPhos, NaOtBu Toluene, 100°C A->C B Morpholine B->C D 4-(5-Cyano-2-fluorophenyl)morpholine C->D

Caption: Workflow for Buchwald-Hartwig Amination.

SNAr_Reaction A 3-Bromo-4-fluorobenzonitrile C DMF, 80°C A->C B Sodium Methoxide B->C D 3-Bromo-4-methoxybenzonitrile C->D

Caption: Workflow for Nucleophilic Aromatic Substitution.

Conclusion

3-Bromo-4-fluorobenzonitrile is a testament to the power of strategic functionalization in organic synthesis. Its unique combination of reactive sites allows for a wide range of predictable and high-yielding transformations. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can confidently utilize this versatile building block to accelerate the discovery and development of novel molecules with significant applications in medicine, agriculture, and materials science.

References

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Advancing Agrochemicals: The Role of 3-Bromo-4-fluorobenzonitrile in Crop Protection. (2026, January 24). [Link]

  • Mastering Organic Synthesis with 3-Bromo-4-fluorobenzonitrile: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. [Link]

  • Exploring the Synthesis Potential of 4-Bromo-3-fluorobenzonitrile in Specialty Chemicals. (2026, January 26). [Link]

  • 4-Bromo-3-Fluorobenzonitrile | CAS 57381-49-4. Methylamine Supplier. [Link]

  • 3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579. PubChem. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 2023. [Link]

  • 3-ethyl-4-fluorobenzonitrile preparation method. Eureka | Patsnap. [Link]

  • Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
  • 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341. PubChem. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... - PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

  • The Suzuki reaction: Reaction mechanism chemistry tutorial. YouTube. [Link]

  • Buchwald-Hartwig coupling. YouTube. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. (2026, January 27). YouTube. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 24). [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Buchwald-Hartwig aminations on bromoflavones | Download Table. ResearchGate. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

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Strategic Guide: Commercial & Technical Profile of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2) is a high-value disubstituted benzene scaffold essential for medicinal chemistry and agrochemical development.[1][2] Its strategic importance lies in its orthogonal reactivity profile :

  • Electrophilic Handle (-Br): Positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nucleophilic Target (-F): The para-nitrile and ortho-bromo groups electronically activate the fluorine atom for SNAr displacement by amines or alkoxides.

  • Metabolic Stability: The fluorine substituent often blocks metabolic oxidation at the para-position relative to the nitrile, enhancing drug half-life.

This guide delineates the commercial landscape, impurity profiling, and validated reaction protocols for researchers utilizing this intermediate.

Chemical Profile & Reactivity Logic

The "Cooperative Electronic" Effect

The synthesis and utility of this compound rely on the electronic synergy between the functional groups. In the precursor (4-fluorobenzonitrile), the Fluorine atom is an ortho/para director (due to lone pair donation), while the Nitrile group is a meta director (due to electron withdrawal).

  • Directing Effect: Both groups direct incoming electrophiles (like Br+) to the 3-position .

  • Result: This cooperative directing effect makes the synthesis of 3-Bromo-4-fluorobenzonitrile highly regioselective, minimizing the formation of isomeric impurities compared to other disubstituted benzenes.

Reactivity Map (Visualization)

ReactivityMap Core 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2) Br_Handle Bromine (C-3) Cross-Coupling Site Core->Br_Handle F_Handle Fluorine (C-4) S_NAr Leaving Group Core->F_Handle CN_Handle Nitrile (C-1) Masked Acid/Amine Core->CN_Handle Suzuki Biaryl Scaffolds (Suzuki Coupling) Br_Handle->Suzuki Pd(0), Ar-B(OH)2 Amination Aniline Derivatives (Buchwald-Hartwig) Br_Handle->Amination Pd(0), HNR2 Ether Aryl Ethers/Amines (Nu: Displacement) F_Handle->Ether K2CO3, R-OH/R-NH2 Hydrolysis Benzoic Acids (Hydrolysis) CN_Handle->Hydrolysis H3O+ or OH-

Figure 1: Orthogonal reactivity map demonstrating the three distinct chemical handles available for structural diversification.

Commercial Availability & Sourcing Landscape

Supplier Tiers

Availability is generally robust, but purity varies significantly between "Bulk" and "Catalog" suppliers.

TierScaleTypical PurityLead TimeRecommended For
Catalog (e.g., Sigma, TCI, Combi-Blocks)1g – 100g>98%1-3 DaysDiscovery Chemistry, SAR Studies
Specialist (e.g., Fluorochem, Matrix)100g – 1kg>97%1-2 WeeksProcess Development, Scale-up
Bulk Custom (e.g., WuXi, Enamine)>1kg95-98%4-8 WeeksGMP Manufacturing, Pilot Plant
Supply Chain Decision Tree

SourcingTree Start Need 3-Bromo-4-fluorobenzonitrile Scale Required Quantity? Start->Scale Small < 100 grams Scale->Small Large > 100 grams Scale->Large Catalog Buy Catalog Grade (Sigma, Combi-Blocks) Verify via 1H NMR Small->Catalog Purity Purity Critical (>99%)? Large->Purity Yes Yes Purity->Yes Strict QC No No Purity->No Cost Focus Bulk Request Bulk Quote (Fluorochem, Enamine) Mandate CoA Recrys Buy Technical Grade Recrystallize (EtOH/Hexane) Yes->Bulk No->Recrys

Figure 2: Decision logic for sourcing based on scale and purity requirements.

Technical Specifications & Impurity Profiling

Key Properties
  • Molecular Weight: 200.01 g/mol [2][3]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 55–58 °C. Note: A depressed melting point (<54 °C) usually indicates the presence of unreacted starting material.

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.

Critical Impurities

When sourcing or synthesizing this compound, specific impurities must be monitored via HPLC/GC:

  • 4-Fluorobenzonitrile (Starting Material):

    • Origin: Incomplete bromination.

    • Detection: GC-MS (lower MW: 121).

    • Removal: Recrystallization from Ethanol/Hexanes.

  • 3,5-Dibromo-4-fluorobenzonitrile:

    • Origin: Over-bromination.

    • Detection: Distinct isotopic pattern in MS (Br2).

    • Risk:[4][5][6] Acts as a "double-coupler" in Suzuki reactions, leading to polymerization or oligomers.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Coupling 3-Bromo-4-fluorobenzonitrile with Phenylboronic acid.

Rationale: The electron-poor nature of the nitrile ring facilitates oxidative addition of Pd(0) into the C-Br bond, making this a high-yielding reaction.

  • Reagents:

    • Substrate: 1.0 eq (200 mg, 1.0 mmol)

    • Boronic Acid: 1.2 eq (Phenylboronic acid)

    • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust against air)

    • Base: 3.0 eq K₂CO₃ (2M aqueous solution)

    • Solvent: 1,4-Dioxane (4 mL)

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed Dioxane and K₂CO₃ solution.

    • Heat to 90°C for 4 hours (or 100°C for 30 min in microwave).

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Product is usually more polar than the bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: SNAr Displacement

Objective: Displacement of Fluorine by Morpholine.

Rationale: The Nitrile (para) and Bromine (ortho) groups withdraw electron density, making the C-F bond highly susceptible to nucleophilic attack without requiring high temperatures.

  • Reagents:

    • Substrate: 1.0 eq

    • Nucleophile: Morpholine (1.5 eq)

    • Base: DIPEA (2.0 eq) or K₂CO₃

    • Solvent: DMSO or DMF (Dry)

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M concentration).

    • Add DIPEA and Morpholine.

    • Stir at 60°C for 2-6 hours.

    • Note: Higher temperatures (>100°C) may risk displacing the Bromine if the nucleophile is aggressive, but Morpholine is selective for F at 60°C.

Safety & Handling (SDS Summary)

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[5][7] 2A.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[5][7]

  • Handling: Use in a fume hood.[8] The compound is a nitrile; while not releasing HCN under standard conditions, avoid strong acids and reducing agents which could generate toxic byproducts.

  • Storage: Store at room temperature, kept dry. Hydrolysis of the nitrile to the amide can occur if exposed to moisture over long periods.

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Protocol A).

  • Cheméo . (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-4-fluorobenzonitrile as an electrophilic partner. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][4] This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Bromo-4-fluorobenzonitrile in Drug Discovery

3-Bromo-4-fluorobenzonitrile is a valuable and versatile building block in medicinal chemistry and materials science.[5] Its structure incorporates three key features:

  • A Nitrile Group: A common precursor to amines, amides, and other functional groups, and a known bioisostere for various functionalities in drug molecules.

  • A Fluoro Group: The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

  • A Bromo Substituent: This serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, with the C-Br bond being sufficiently reactive for facile palladium insertion.[6]

The palladium-catalyzed Suzuki-Miyaura coupling reaction is an exceptionally powerful method for derivatizing this scaffold.[3][7] Its advantages include mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of boronic acid and ester partners, and the low toxicity of the boron-containing byproducts.[8] This makes it an ideal strategy for generating libraries of novel biaryl nitrile compounds for high-throughput screening and lead optimization in drug development programs.[2]

Physicochemical Properties of 3-Bromo-4-fluorobenzonitrile

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
CAS Number 79630-23-2[5]
Molecular Formula C₇H₃BrFN[5]
Molecular Weight 200.01 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Melting Point 55 - 58 °C[5]
Boiling Point 134 - 136 °C at 33 mmHg[5]

Safety Note: 3-Bromo-4-fluorobenzonitrile is a chemical irritant. Always consult the full Safety Data Sheet (SDS) before use.[9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood.[9][10]

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][11] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-fluorobenzonitrile. This is often the rate-determining step of the cycle.[6] The reactivity order for aryl halides is generally I > Br > Cl.[6]

  • Transmetalation: This step involves the transfer of the organic group (R') from the boron atom to the palladium(II) center. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻), which readily participates in the ligand exchange on the palladium complex.[6][12]

  • Reductive Elimination: The two organic partners (the benzonitrile derivative and the group from the boronic acid) on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs cluster_output pd0 LₙPd(0) (Active Catalyst) pd2_halide Ar-Pd(II)(L)₂-X pd0->pd2_halide Oxidative Addition pd2_r Ar-Pd(II)(L)₂-R' pd2_halide->pd2_r Transmetalation pd2_r->pd0 Reductive Elimination aryl_halide Ar-X (3-Bromo-4-fluorobenzonitrile) boronic_acid R'-B(OH)₂ + Base product Ar-R' (Biaryl Product)

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol Design: A Scientist's Guide to Reagent Selection

The success of a Suzuki coupling hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, and the solvent.

The Palladium Catalyst System

The catalyst system is composed of a palladium precursor and a supporting ligand. The ligand stabilizes the palladium species and modulates its reactivity.

  • Palladium Source: Common precursors include Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligands: For coupling aryl bromides, electron-rich and bulky phosphine ligands are highly effective.[13] They promote oxidative addition and stabilize the catalytic intermediates. N-Heterocyclic Carbenes (NHCs) are also powerful ligands that can enhance catalyst stability and activity.[14]

Recommended Catalyst Systems for 3-Bromo-4-fluorobenzonitrile:

Catalyst/Ligand CombinationRationale & Strengths
Pd(PPh₃)₄ A classic, reliable choice. The tetrakis(triphenylphosphine)palladium(0) is used directly as the active Pd(0) source.
Pd(OAc)₂ + SPhos / XPhos Buchwald ligands (SPhos, XPhos) are highly effective for coupling challenging substrates, offering high turnover numbers and broad functional group tolerance.[12]
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is an air-stable, robust pre-catalyst that is highly effective and easy to handle.[4]
Pd-PEPPSI-IPr An NHC-based pre-catalyst that offers excellent thermal stability and high activity, often requiring lower catalyst loadings.
The Base: The Unsung Hero

The base is not a mere spectator; it is essential for activating the boronic acid.[12] The choice of base can dramatically impact reaction yield and rate.

  • Mechanism of Action: The base converts the neutral boronic acid into an anionic "ate" complex (a boronate), which is significantly more nucleophilic and readily undergoes transmetalation.[12][15]

  • Common Choices:

    • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely used base.

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often effective in difficult couplings.

    • Potassium Phosphate (K₃PO₄): A strong base that is particularly effective for coupling aryl chlorides and other less reactive substrates.

For 3-Bromo-4-fluorobenzonitrile, K₂CO₃ or Cs₂CO₃ are excellent starting points.

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic solvent systems are very common.[16]

  • Typical Solvents:

    • Toluene / Water

    • 1,4-Dioxane / Water

    • Tetrahydrofuran (THF) / Water

  • Role of Water: Water is often crucial for dissolving the inorganic base (e.g., K₂CO₃) and promoting the formation of the active boronate species.[11] The reaction can be run under anhydrous conditions with certain bases (e.g., potassium fluoride), but aqueous systems are generally more robust.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4-fluorobenzonitrile with a generic arylboronic acid.

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Ar-Br, Boronic Acid, Base) setup->reagents degas 3. Solvent Addition & Degassing reagents->degas catalyst 4. Catalyst Addition degas->catalyst reaction 5. Heating & Monitoring (TLC / LC-MS) catalyst->reaction workup 6. Aqueous Workup (Quench, Separate, Extract) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization purify->analysis

General workflow for the Suzuki-Miyaura coupling experiment.
Reagents and Materials
Reagent/MaterialQuantity (Example)Moles (Example)Notes
3-Bromo-4-fluorobenzonitrile200 mg1.0 mmolLimiting Reagent (1.0 eq)
Arylboronic AcidVaries1.2 mmol1.2 eq
PdCl₂(dppf)41 mg0.05 mmol5 mol%
Potassium Carbonate (K₂CO₃)415 mg3.0 mmol3.0 eq
1,4-Dioxane8 mL-Anhydrous
Deionized Water2 mL--
Round-bottom flask / reaction vial25 mL-With stir bar
Condenser & Inert Gas Line--Nitrogen or Argon
TLC plates, Ethyl Acetate, Hexanes--For monitoring
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-fluorobenzonitrile (200 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Bubble the inert gas through the stirred solution for an additional 15-20 minutes to thoroughly degas the solvent.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, PdCl₂(dppf) (41 mg, 0.05 mmol).

  • Reaction: Attach a condenser, and heat the reaction mixture in an oil bath set to 85-90 °C.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.[4]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous degassing and use of an inert atmosphere.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the temperature to reflux (approx. 100 °C for dioxane).
Significant Homo-coupling Oxygen contaminationImprove degassing procedure.
(Ar-Ar and R'-R' byproducts)Catalyst decompositionConsider a more stable catalyst system (e.g., with an NHC ligand).
De-boronation of Boronic Acid Prolonged reaction time at high tempMonitor the reaction closely and stop it once the starting material is consumed.
Presence of protic sourcesEnsure anhydrous solvents are used if running a non-aqueous protocol.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile platform for the functionalization of 3-Bromo-4-fluorobenzonitrile. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse array of biaryl nitrile compounds. This protocol offers a reliable starting point that can be adapted and optimized for various boronic acid partners, empowering chemists in the rapid discovery and development of novel molecules with significant potential in pharmaceuticals and materials science.

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ResearchGate.
  • 3-Bromo-4-fluorobenzonitrile. (n.d.). Chem-Impex.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved February 7, 2026, from [Link]

  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 7, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 7, 2026, from [Link]

  • Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

  • 3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). McMaster University. Retrieved February 7, 2026, from [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved February 7, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved February 7, 2026, from [Link]

Sources

Buchwald-Hartwig amination of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Buchwald-Hartwig Amination of 3-Bromo-4-fluorobenzonitrile


)

Executive Summary

This guide details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2).

The Critical Challenge: This substrate presents a classic "chemoselectivity trap."

  • Target Reaction: Pd-catalyzed amination at the C-Br bond.

  • Competing Reaction: Nucleophilic Aromatic Substitution (

    
    ) at the C-F  bond.
    
  • Risk Factor: The nitrile group (strong electron-withdrawing group, EWG) at the para position activates the C-F bond, making it highly susceptible to direct attack by amines, especially in polar solvents or at high temperatures.

Success Strategy: To secure the C-Br amination product, the catalytic cycle (Oxidative Addition


 Reductive Elimination) must be kinetically accelerated beyond the rate of the background 

reaction. This is achieved using bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) , non-polar solvents (Toluene) , and mild bases (Cs₂CO₃) .

Mechanistic Insight & Chemoselectivity

Understanding the electronic landscape of 3-Bromo-4-fluorobenzonitrile is prerequisite to success.

  • Electronic Activation: The cyano (-CN) group withdraws electron density from the ring, lowering the LUMO energy. This facilitates oxidative addition of Pd(0) into the C-Br bond (Good for Buchwald). However, it also stabilizes the Meisenheimer complex formed during nucleophilic attack at the C-F bond (Bad for selectivity).

  • The "Ortho-Fluoro" Effect: The fluorine atom ortho to the bromine can coordinate with Palladium, potentially stabilizing the oxidative addition intermediate, but it also increases the electrophilicity of the ring carbon attached to it.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired Catalytic Cycle and the undesired


 pathway.

Chemoselectivity Substrate 3-Bromo-4-fluorobenzonitrile OxAdd Oxidative Addition (Pd inserts C-Br) Substrate->OxAdd Fast with Bulky Ligands Meisenheimer Meisenheimer Complex (Nucleophilic Attack at C-F) Substrate->Meisenheimer Favored by DMSO/DMF Amine Amine (H-NR2) Pd_Complex Pd(0) / Ligand (Catalyst) RedElim Reductive Elimination (C-N Bond Formation) OxAdd->RedElim Amine Binding Product_A Product A: 3-Amino-4-fluorobenzonitrile (DESIRED) RedElim->Product_A Heat_Base Polar Solvent / Heat (No Catalyst) Product_B Product B: 3-Bromo-4-aminobenzonitrile (SIDE PRODUCT) Meisenheimer->Product_B -F⁻

Caption: Kinetic bifurcation map. Path A (Green) requires a highly active catalyst to outcompete Path B (Red).

Optimized Protocol

This protocol is designed for Secondary Amines (e.g., Morpholine, Piperidine) or Primary Anilines . For primary alkyl amines, see "Modifications" below.

Materials & Reagents
ComponentRoleRecommended ReagentRationale
Catalyst Source Metal CenterPd₂(dba)₃ or Pd(OAc)₂ Stable Pd sources; dba provides stabilization without inhibiting bulky ligands.
Ligand AcceleratorXPhos (for 2° amines) or BrettPhos (for 1° amines)Bulky biarylphosphines promote rapid reductive elimination, crucial to beat

.
Base Proton ScavengerCs₂CO₃ (Cesium Carbonate)Weaker than alkoxides (NaOtBu). Reduces risk of direct nucleophilic attack on the C-F bond.
Solvent MediumToluene (Anhydrous)Non-polar. Suppresses the ionic

mechanism which is favored in polar solvents like DMSO/DMF.
Step-by-Step Procedure (1.0 mmol Scale)
  • Preparation of Glassware:

    • Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Glovebox or Counter-flow):

    • Add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd).

    • Add XPhos (24 mg, 0.05 mmol, 5 mol%). Note: L:Pd ratio of 1.25:1 to 2.5:1 is standard.

    • Add 3-Bromo-4-fluorobenzonitrile (200 mg, 1.0 mmol).

    • Add Cs₂CO₃ (488 mg, 1.5 mmol). Ensure the base is finely ground.

  • Solvent & Amine Addition:

    • Seal the vessel with a septum cap.

    • Evacuate and backfill with inert gas (3 cycles).

    • Inject Anhydrous Toluene (4.0 mL) via syringe. (Concentration ~0.25 M).

    • Inject the Amine (1.2 mmol, 1.2 equiv).

  • Reaction:

    • Place the vessel in a pre-heated block at 80°C - 100°C .

    • Stir vigorously (800+ RPM). Critical: Heterogeneous bases require rapid stirring.

    • Monitor by HPLC or LCMS at 2 hours.

      • Target: Product peak (M+Amine-Br).

      • Watch for:

        
         byproduct (M+Amine-F) or Hydrodehalogenation (M-Br+H).
        
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[4]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).

    • Note: The amino-nitrile product is often fluorescent under UV (254/365 nm).

Troubleshooting & Optimization Matrix

If the reaction fails or selectivity is poor, consult this matrix.

ObservationDiagnosisCorrective Action
High % of

Product
(F displaced)
Background reaction is too fast.1. Switch solvent to Toluene or Xylene (avoid DMF, DMAc).2. Lower temperature to 80°C.3. Use a less nucleophilic base (K₃PO₄).
No Reaction / Low Conversion Catalyst deactivation or poor oxidative addition.1. Increase Catalyst loading to 5 mol%.2. Switch ligand to BrettPhos (more active for difficult substrates).3. Ensure strict O₂-free conditions.
Hydrodehalogenation (Br replaced by H)

-Hydride elimination or solvent participation.
1. Avoid primary alcohol solvents.2. Use RuPhos as ligand (suppresses reduction).
Pd Black Precipitation Ligand instability or insufficient ligand.Increase Ligand:Pd ratio to 2:1 or 3:1.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware (Inert Atmosphere) Weigh Add Solids: 1. Pd2(dba)3 (2 mol%) 2. XPhos (5 mol%) 3. Substrate (1 equiv) 4. Cs2CO3 (1.5 equiv) Start->Weigh Solvent Add Liquids: 1. Toluene (0.25 M) 2. Amine (1.2 equiv) Weigh->Solvent Heat Heat to 80-100°C Stir 800 RPM Solvent->Heat Monitor Monitor (LCMS/TLC) Check for Selectivity Heat->Monitor Branch Monitor->Branch Branch->Heat Incomplete (<2h) Workup Filter (Celite) Concentrate Branch->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the amination process.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Guram, A. S., et al. (2004). "Palladium-Catalyzed Amination of Aryl Halides." Organic Syntheses.

  • BenchChem. (2025). "Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." (Analogous substrate protocols).

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society.

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. 3-Bromo-4-fluorobenzonitrile is a potent skin and eye irritant and releases toxic fumes upon decomposition.

Sources

Application Note: Precision Sonogashira Coupling of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective Sonogashira cross-coupling of 3-Bromo-4-fluorobenzonitrile . This substrate presents a unique "linchpin" scaffold in medicinal chemistry: the bromine atom serves as the primary handle for carbon-carbon bond formation, while the fluorine atom—activated by the ortho-nitrile group—remains available for subsequent nucleophilic aromatic substitution (


).

Successful coupling requires a protocol that balances the activation provided by the electron-withdrawing groups (EWGs) against the risk of side reactions (e.g.,


 at the fluorine position or nitrile hydrolysis). This note provides a field-proven, self-validating protocol designed to maximize yield while preserving the fluoro-nitrile motif.

Substrate Analysis & Mechanistic Insight

Electronic Profile

3-Bromo-4-fluorobenzonitrile is significantly more reactive toward oxidative addition than standard aryl bromides due to the synergistic electron-withdrawing effects of the nitrile (-CN) and fluoro (-F) groups.

  • Oxidative Addition (Fast): The electron-deficient ring lowers the energy barrier for the Pd(0) insertion into the C-Br bond.

  • Chemoselectivity Challenge: The C-F bond is activated. While alkynes are poor nucleophiles for

    
    , the amine bases required for Sonogashira coupling (e.g., diethylamine, piperidine) can displace the fluorine if temperatures are excessive (>80°C).
    
The Catalytic Cycle

The following diagram illustrates the specific pathway for this substrate, highlighting the critical "Danger Zone" where oxygen intrusion leads to alkyne homocoupling (Glaser coupling), the primary yield-killer in this system.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facilitated by EWGs) Pd0->OxAdd + 3-Br-4-F-PhCN PdII_Ar Pd(II)-Ar(Br) Complex OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 CuCycle Copper Cycle (CuI + Alkyne + Base) CuCycle->TransMet Feeds Activated Alkyne Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) CuCycle->Glaser If O2 present

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the nitrile/fluoro EWGs and the critical risk of Glaser coupling.

Experimental Protocol

Reagents & Materials Table
ComponentRoleSpecificationRecommended Loading
Substrate Electrophile3-Bromo-4-fluorobenzonitrile (>98%)1.0 equiv
Alkyne NucleophileTerminal Alkyne (e.g., Phenylacetylene)1.1 – 1.2 equiv
Catalyst Pd SourcePd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)2.0 – 3.0 mol%
Co-Catalyst ActivatorCuI (Copper(I) Iodide)1.0 – 1.5 mol%
Base Proton ScavengerTriethylamine (Et₃N) or DIPEA2.0 – 3.0 equiv
Solvent MediumTHF (Anhydrous) or DMF0.1 – 0.2 M
Step-by-Step Methodology

Note: This protocol uses a "pre-catalyst soak" to ensure active species generation before alkyne addition, minimizing homocoupling.

Step 1: Vessel Preparation

  • Oven-dry a 2-neck round-bottom flask or a resealable reaction vial.

  • Equip with a magnetic stir bar and a rubber septum.

  • Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Loading (The "Solids First" Rule)

  • Charge the flask with 3-Bromo-4-fluorobenzonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Critical Check: Ensure CuI is off-white/tan. If it is green or brown, it has oxidized; discard and use fresh stock.

Step 3: Solvent & Degassing (The "Oxygen Purge")

  • Add anhydrous THF (or DMF) via syringe.

  • Degas immediately: Sparge the solution with Argon for 10–15 minutes (bubble gas directly into the liquid).

    • Why? Oxygen promotes the Glaser homocoupling of alkynes, consuming your nucleophile and complicating purification.

Step 4: Base & Alkyne Addition

  • Add Triethylamine (3.0 equiv) via syringe. The solution may darken slightly (formation of Pd(0) species).

  • Add the Terminal Alkyne (1.1 equiv) dropwise over 5 minutes.

    • Why? Slow addition keeps the concentration of free copper-acetylide low, further suppressing homocoupling.

Step 5: Reaction & Monitoring

  • Stir at Room Temperature (20–25°C) for 1 hour.

  • TLC/HPLC Check:

    • Due to the activated nature of the substrate, conversion often reaches >80% at RT.

    • If conversion < 50% after 2 hours: Heat to 45°C . Do not exceed 60°C to prevent

      
       side reactions with the amine base.
      

Step 6: Work-up

  • Dilute with Ethyl Acetate (EtOAc).

  • Filter through a small pad of Celite or silica to remove Pd/Cu residues (prevents metal leaching into the product).

  • Wash filtrate with NH₄Cl (sat.[1] aq.) (removes copper salts) followed by Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

Optimization & Troubleshooting Logic

Use the following decision tree to adapt the protocol if standard conditions fail.

OptimizationTree Start Standard Protocol (THF, TEA, RT) Check Check Conversion (2 Hours) Start->Check LowConv Low Conversion (<20%) Check->LowConv SideProd Side Products Found Check->SideProd Success High Yield (>85%) Check->Success Heat Increase Temp to 50°C LowConv->Heat First Step Glaser Glaser Coupling? (Di-alkyne) SideProd->Glaser SnAr SnAr Product? (F displaced) SideProd->SnAr ChangeSolv Switch to DMF (Higher polarity) Heat->ChangeSolv If still slow Degas Re-Degas / Slow Addn Glaser->Degas BulkyBase Use Bulky Base (DIPEA) or K2CO3 SnAr->BulkyBase

Figure 2: Logic flow for troubleshooting common issues with activated aryl bromides.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Homocoupling (Di-alkyne) Oxygen presence or excess CuI.Rigorous degassing (Freeze-Pump-Thaw); Reduce CuI to 0.5 mol%.
Loss of Fluorine (

)
Amine base attacking the ring.Switch to inorganic base (K₂CO₃ ) in DMF/Toluene; Lower temperature.
Black Precipitate (Early) Pd agglomeration (Pd black).Ligand instability. Add excess PPh₃ (10 mol%) or switch to Pd(dppf)Cl₂ .
Incomplete Conversion Catalyst poisoning.Check alkyne purity (sulfur/amines poison Pd); Increase catalyst to 5 mol%.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on electron-deficient substrates).

  • Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorobenzonitrile Technical Data. Merck/MilliporeSigma. (Verifying substrate stability data).

Sources

Application Note: High-Yield Palladium-Catalyzed Cyanation of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the catalytic transformation of 3-Bromo-4-fluorobenzonitrile to 4-Fluoro-isophthalonitrile (also known as 4-fluorobenzene-1,3-dicarbonitrile). This transformation is a critical step in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and high-performance agrochemicals.

While traditional Rosenmund-von Braun reactions utilize stoichiometric copper(I) cyanide at high temperatures (>180°C), this guide focuses on Palladium-Catalyzed Cyanation . This method offers superior functional group tolerance, milder conditions (80–120°C), and easier purification, albeit with higher catalyst costs.

Target Reaction:



Strategic Analysis & Mechanistic Insight

Why Palladium?

The substrate contains an ortho-fluorine and a para-nitrile group relative to the bromine. These electron-withdrawing groups (EWGs) activate the C-Br bond for Oxidative Addition , the first step of the catalytic cycle. However, they also make the ring susceptible to nucleophilic aromatic substitution (


) side reactions if harsh nucleophiles are used. Palladium catalysis avoids 

by operating under neutral conditions.
The Catalytic Cycle

Understanding the cycle is vital for troubleshooting.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Transmetallation: The rate-limiting step where Cyanide (

    
    ) is transferred from Zinc to Palladium.
    
  • Reductive Elimination: The product is released, and Pd(0) is regenerated.

Critical Failure Point: Cyanide anions are strong


-donors and can saturate the Palladium center, forming stable, non-reactive 

species (Catalyst Poisoning). We mitigate this by using Zinc Cyanide (

)
, which has low solubility in DMAc, releasing cyanide ions slowly ("Reagent-Controlled Release").
Visualization: Catalytic Cycle & Poisoning Pathways

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning [Pd(CN)4]2- (Inactive) Pd0->Poison Excess Free CN- (Avoid by using Zn(CN)2) TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet + Zn(CN)2 - ZnBr2 RedElim Reductive Elimination Product Release TransMet->RedElim TransMet->Poison RedElim->Pd0 - Ar-CN Substrate Ar-Br ZnCN2 Zn(CN)2 Product Ar-CN

Figure 1: The Pd(0)/Pd(II) catalytic cycle showing the critical transmetallation step and the risk of cyanide poisoning.

Experimental Protocols

Method A: The Industry Standard (Zn(CN)2)

Best for: Scale-up, high conversion, and difficult substrates.

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 equiv)[1]
    
  • Catalyst:

    
     (2–3 mol%)
    
  • Additive: Zinc Dust (activated) (10–20 mol%)

  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) [0.5 M concentration]

Protocol:

  • Safety Prep: Ensure a bleach quenching bath is prepared before starting. Work in a well-ventilated fume hood.

  • Charging: To a dry reaction vessel equipped with a magnetic stir bar, add 3-Bromo-4-fluorobenzonitrile (200 mg, 1.0 mmol),

    
     (70 mg, 0.6 mmol), and Zinc dust (13 mg, 0.2 mmol).
    
  • Inerting: Cap the vessel and cycle vacuum/Nitrogen (3x) to remove oxygen. Note: Oxygen causes rapid catalyst decomposition.

  • Catalyst Addition: Under Nitrogen flow, add

    
     (24 mg, 0.03 mmol).
    
  • Solvent: Add anhydrous DMAc (2.0 mL) via syringe.

  • Reaction: Heat to 120°C for 3–5 hours. The mixture will turn from orange/red to dark brown.

  • Monitoring: Monitor by HPLC or TLC (Product is more polar than starting material).

  • Workup (Critical): Cool to room temperature. Dilute with Ethyl Acetate. Pour into a beaker containing 10%

    
     or dilute 
    
    
    
    to complex excess cyanide. Wash organic layer with water and brine. Dry over
    
    
    .
Method B: The "Green" Alternative (K4[Fe(CN)6])

Best for: Academic labs avoiding highly toxic zinc salts.

Reagents:

  • Cyanide Source: Potassium Ferrocyanide (

    
    ) (0.25 equiv)
    
  • Catalyst:

    
     (2 mol%) + XPhos or SPhos (4 mol%)[1]
    
  • Base:

    
     (1.0 equiv)[2]
    
  • Solvent: DMAc/Water (10:1)

Protocol:

  • Mix substrate,

    
    , Base, and Catalyst precursor in a vial.
    
  • Add solvent mixture (water is required to solubilize the ferrocyanide).

  • Heat to 100°C for 12 hours.

  • Note: This method is slower due to the slow release of cyanide from the iron complex, but it is significantly less toxic to handle.

Critical Process Parameters (CPPs) & Data

The following table summarizes optimization data for this specific transformation class.

ParameterCondition A (Poor)Condition B (Optimal)Rationale
Solvent DMFDMAc or NMP DMAc has higher thermal stability and cleaner impurity profiles than DMF at >100°C.
Catalyst


Bidentate ligands (dppf) prevent catalyst decomposition better than monodentate (

) at high temps.
Additive NoneZn Dust (10 mol%) Reduces Pd(II) precatalyst to active Pd(0) and scavenges adventitious oxygen.
Water >1000 ppm<500 ppm Water can hydrolyze the nitrile product to an amide (

) at high temperatures.

Safety & Waste Management (The "Kill" Step)

Handling cyanide requires a "Self-Validating" safety loop. You must prove the waste is safe before disposal.

Cyanide Quenching Workflow

SafetyFlow Rxn Reaction Mixture (Contains residual CN-) Dilution Dilute with EtOAc Rxn->Dilution Quench Quench Step Add 10% Bleach (NaClO) or FeSO4 (forms Prussian Blue) Dilution->Quench Test Validation Test Prussian Blue Test or Cyanoquant Strip Quench->Test Test->Quench Positive (Repeat) Disposal Aqueous Waste (pH > 10) Test->Disposal Negative

Figure 2: Mandatory safety workflow for quenching cyanide residues.

Safety Rules:

  • Never acidify the waste stream. Acid + Cyanide = HCN Gas (Fatal). Keep pH > 10.

  • Oxidative Destruction: The most effective quench is Sodium Hypochlorite (Bleach), which converts Cyanide to Cyanate (

    
    ), which is far less toxic.
    
    • Reaction:

      
      
      

References

  • Maligres, P. E., et al. (2004). "Cyanation of Aryl Bromides with Zn(CN)2." Tetrahedron Letters. Link (Foundational protocol for Zn(CN)2/Pd(dppf) chemistry).

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source." Chemical Communications. Link (Source for Method B).

  • Ellis, N., & Sharma, V. (2023). "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances." Organic Chemistry Portal. Link (Review of ligands and conditions).

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and First Aid." Link (Safety grounding).

  • Weissman, S. A., et al. (2005).[3] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link (Industrial scale-up considerations).

Sources

nucleophilic aromatic substitution on 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo- and Regioselective Functionalization of 3-Bromo-4-fluorobenzonitrile via


 

) targeting the C4-Fluorine bond.

Introduction & Mechanistic Rationale

The functionalization of 3-Bromo-4-fluorobenzonitrile represents a classic yet critical exercise in chemoselectivity. This scaffold contains three distinct functional handles: a nitrile (cyano) group, a bromine atom, and a fluorine atom. For researchers in medicinal chemistry—particularly those working on androgen receptor antagonists (e.g., Enzalutamide analogs) or kinase inhibitors—understanding the hierarchy of reactivity in this molecule is paramount.

The Electronic Landscape

The reactivity is governed by the electronic effects of the substituents:

  • Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ). It activates the positions ortho and para to it for nucleophilic attack.[1]
  • Fluorine (-F) at C4: Located para to the activating nitrile.

  • Bromine (-Br) at C3: Located meta to the activating nitrile.

Why Fluorine is Displaced Over Bromine

In


 reactions, the rate-determining step is the initial nucleophilic attack and the formation of the anionic Meisenheimer complex , not the breaking of the carbon-halogen bond.[2]
  • Electronegativity: Fluorine (EN = 3.[2]98) is significantly more electronegative than Bromine (EN = 2.96).[2] This creates a highly electron-deficient center at C4, lowering the energy barrier for nucleophilic attack.

  • Stabilization: The strong inductive effect of fluorine stabilizes the negative charge in the transition state more effectively than bromine.

  • Regioselectivity: The nitrile group activates the para position (C4-F). It does not activate the meta position (C3-Br). Therefore,

    
     occurs exclusively at C4, leaving the C3-Bromine intact for subsequent palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig).
    

Reaction Mechanism Visualization

The following diagram illustrates the pathway of least resistance, highlighting the stabilization of the intermediate which dictates the chemoselectivity.

SnAr_Mechanism cluster_logic Selectivity Logic Substrate 3-Bromo-4-fluorobenzonitrile (Ground State) TS Meisenheimer Complex (Rate Determining Step) Substrate->TS + Nu: Para-activation by CN Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product 4-Substituted-3-bromobenzonitrile (Product) TS->Product Fast Elimination Leaving Fluoride Ion (F-) TS->Leaving Note1 C4-F: Activated (Para to CN) High Electrophilicity Note2 C3-Br: Deactivated (Meta to CN) Sterically Hindered

Figure 1: Mechanistic pathway showing the preferential attack at C4 due to para-activation and Meisenheimer complex stabilization.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol is optimized for primary and secondary amines. The retention of the bromine atom allows for downstream diversification.

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (Reaction solvent) / Ethyl Acetate (Workup)

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, charge 3-Bromo-4-fluorobenzonitrile (1.0 mmol, 200 mg) and anhydrous

    
     (2.0 mmol, 276 mg).
    
  • Solvation: Add anhydrous DMSO (2.0 mL, 0.5 M concentration). Note: DMSO accelerates

    
     rates significantly compared to THF or Toluene due to its high dielectric constant.
    
  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise. If the amine is a solid, dissolve it in a minimal amount of DMSO before addition.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a more polar product spot.
      
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Precipitation Method: If a solid precipitates, filter, wash with water, and dry under vacuum (Preferred).

    • Extraction Method: If no precipitate forms, extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      mL) to remove DMSO. Dry over
      
      
      and concentrate.
Protocol B: C-O Bond Formation (Etherification)

Used for synthesizing biaryl ethers or alkoxy derivatives.

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Phenol derivative or Alcohol (1.1 equiv)

  • Base:

    
     (1.5 equiv) or NaH (1.2 equiv for aliphatic alcohols)
    
  • Solvent: DMF or NMP

Critical Modification: For phenols,


 is preferred over 

due to the "Cesium Effect" (higher solubility and "naked" anion reactivity). For aliphatic alcohols, pre-formation of the alkoxide using NaH at

is recommended to prevent nitrile hydrolysis.

Data Summary & Optimization Guide

The following table synthesizes reaction conditions based on nucleophile strength and steric hindrance.

Nucleophile TypeBaseSolventTemp (

C)
Time (h)Exp.[3][4][5] YieldNotes
Cyclic 2° Amine (e.g., Morpholine)

DMSO25 (RT)1-2>95%Highly exothermic; add amine slowly.
Primary Alkyl Amine (e.g., Benzylamine)DIPEADMF40-503-588-92%Clean conversion; minimal byproduct.
Aniline (Weak Nucleophile)

DMSO90-10012-1675-85%Requires heat; Br stability is maintained.
Phenol

NMP806-880-90%Anhydrous conditions critical to avoid hydrolysis.

Experimental Workflow Diagram

Workflow Start Start: Charge Substrate + Base (K2CO3/Cs2CO3) Solvent Add Polar Aprotic Solvent (DMSO/DMF) Start->Solvent AddNu Add Nucleophile (Amine/Phenol) Solvent->AddNu Condition Determine Temp Strategy AddNu->Condition PathA Strong Nu (Aliphatic) Stir at RT Condition->PathA PathB Weak Nu (Aniline/Phenol) Heat to 60-90°C Condition->PathB Monitor Monitor TLC/LCMS (Disappearance of SM) PathA->Monitor PathB->Monitor Quench Quench with Ice Water Monitor->Quench Workup Filter (Solid) or Extract (Liquid) Quench->Workup

Figure 2: Decision tree for reaction conditions based on nucleophile strength.

Safety & Troubleshooting

  • Cyanide Hazard: While the nitrile group is stable under these basic conditions, avoid strong acids during workup to prevent the generation of HCN gas.

  • Hydrolysis Risk: The nitrile group at C1 is susceptible to hydrolysis (to amide/acid) if the reaction contains water and is heated excessively (

    
    ). Always use anhydrous solvents. 
    
  • Regioselectivity Check: If you observe a mixture of products, check the temperature. C3-Br displacement is extremely rare under these conditions but can occur with very strong nucleophiles (e.g., thiols) at high temperatures. Lower the temperature to restore selectivity for C4-F.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733367, 3-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal.

    
    ). Retrieved from [Link]
    
  • Roh, H., et al. (2019).Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Benzonitriles.

Sources

synthesis of biphenyl compounds from 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The structural motif of fluorinated biphenyl nitriles is a "privileged scaffold" in modern medicinal chemistry, appearing frequently in androgen receptor antagonists (e.g., bicalutamide analogs), kinase inhibitors, and liquid crystal materials. The starting material, 3-Bromo-4-fluorobenzonitrile (CAS: 116378-65-7) , offers a unique orthogonal reactivity profile:

  • Aryl Bromide (C-3): Highly reactive toward oxidative addition with Pd(0), enabling Suzuki-Miyaura coupling.

  • Aryl Fluoride (C-4): Activated by the para-nitrile group, serving as a latent electrophile for subsequent

    
     diversification.
    
  • Nitrile (C-1): A robust electron-withdrawing group (EWG) that can be later hydrolyzed to amides/acids or converted to heterocycles (e.g., tetrazoles).

The Challenge: The primary synthetic risk is the potential for chemoselectivity erosion . The para-cyano group significantly activates the C-F bond, making it susceptible to nucleophilic aromatic substitution (


) by the base (e.g., 

,

) used in the Suzuki cycle. This guide details a protocol engineered to maximize C-C bond formation while suppressing C-F displacement.

Chemoselective Reaction Engineering

To ensure high fidelity, we employ a "Weak Base / Sterically Demanding Ligand" strategy.

  • Catalyst:

    
     (Standard) or 
    
    
    
    (Robust). For sterically hindered boronic acids,
    
    
    + XPhos is recommended.
  • Base: Potassium Phosphate (

    
    ) is preferred over carbonates or hydroxides. Its lower nucleophilicity minimizes the risk of 
    
    
    
    at the C-F position.
  • Solvent: 1,4-Dioxane/Water (4:1). The aqueous component is essential for boronate activation, while Dioxane ensures solubility of the lipophilic halide.

Visual Workflow: Orthogonal Functionalization Strategy

G SM 3-Bromo-4-fluorobenzonitrile (Starting Material) Suzuki Step 1: Suzuki Coupling (Pd-Catalyzed C-C Bond) SM->Suzuki Ar-B(OH)2 Pd(0), K3PO4 Inter Intermediate: 4-Fluoro-3-arylbenzonitrile Suzuki->Inter Retains F & CN SnAr Step 2: SnAr Diversification (Nucleophilic Substitution) Inter->SnAr R-NH2 or R-OH Base, Heat Final Final Target: Functionalized Biphenyl SnAr->Final Displaces F

Figure 1: Chemoselective workflow exploiting the reactivity difference between Ar-Br and activated Ar-F bonds.

Protocol 1: High-Fidelity Batch Synthesis (Thermal)

Objective: Synthesis of 4'-alkyl-4-fluoro-[1,1'-biphenyl]-3-carbonitrile derivatives on a gram scale.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
3-Bromo-4-fluorobenzonitrile 1.0ElectrophilePurity >98%
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess compensates for protodeboronation

0.03 (3 mol%)CatalystTetrakis is cost-effective & reliable for aryl bromides

(Tribasic)
2.0 - 3.0BaseMild, minimizes F-displacement
1,4-Dioxane -SolventDegassed (Sparged with

)
Water (Deionized) -Co-solventDegassed; essential for transmetallation
Step-by-Step Methodology
  • Inertion: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry or oven-dry glassware is not strictly necessary due to the aqueous solvent, but the system must be purged of oxygen.

  • Charging: Add 3-Bromo-4-fluorobenzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) to the flask.
    
  • Solvent Addition: Add a mixture of 1,4-Dioxane and Water (

    
     ratio, concentration 
    
    
    
    relative to halide).
    • Note: Sparge the solvent mixture with nitrogen for 15 minutes before adding the catalyst to prevent Pd oxidation.

  • Catalyst Addition: Add

    
     (3 mol%) quickly under a positive stream of nitrogen.
    
  • Reaction: Heat the mixture to 85-90°C (oil bath temperature) with vigorous stirring.

    • Monitoring: Check by TLC or LC-MS every 2 hours. Standard reaction time is 4-12 hours.

    • Endpoint: Disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The product is usually less polar than the boronic acid but more polar than the starting bromide.

Protocol 2: Rapid Optimization (Microwave)

Objective: High-throughput library generation or synthesis of sterically hindered biphenyls.

  • Vial Setup: In a 5 mL microwave vial, add:

    • Halide (0.5 mmol)[1]

    • Boronic Acid (0.75 mmol)[1]

    • 
       (2 mol%) — More thermally stable than Tetrakis.
      
    • 
       (1.0 mmol)[1]
      
  • Solvent: Add 3 mL of Toluene/Ethanol/Water (4:1:1).

  • Irradiation: Seal and heat at 120°C for 20 minutes .

  • Analysis: Filter through a Celite plug, dilute, and analyze via LC-MS.

Troubleshooting & Optimization Logic

If yields are suboptimal, consult the decision tree below. The most common issues are Protodeboronation (loss of boronic acid) and Homocoupling .

Visual Troubleshooting Guide

DecisionTree Start Issue: Low Yield CheckSM Is Starting Material (Bromide) Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No Oxidative Catalyst Dead? Check O2 exclusion. Switch to Pd(dppf)Cl2. SM_Yes->Oxidative Steric Steric Hindrance? Switch to Pd2(dba)3 + SPhos. SM_Yes->Steric SideProd Identify Side Product SM_No->SideProd Deboron Protodeboronation (Ar-H)? Increase Boronic Acid equiv. Lower Temp. SideProd->Deboron SnAr_Side SnAr Product (F displaced)? Base too strong. Switch to K3PO4 or KF. SideProd->SnAr_Side

Figure 2: Diagnostic logic for optimizing Suzuki coupling of fluorinated benzonitriles.

References

  • Ossila. 4-Bromo-3-fluorobenzonitrile: Product Specifications and Applications. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4] Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions. Retrieved from

  • Khan, S. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions.[5] ACS Omega. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Retrieved from

Sources

Application Note: Strategic Utilization of 3-Bromo-4-fluorobenzonitrile in Kinase Inhibitor Design

[1]

Abstract

This application note details the synthetic utility of 3-Bromo-4-fluorobenzonitrile as a "lynchpin" scaffold in the construction of Type I and Type II kinase inhibitors. Unlike its isomer (4-bromo-2-fluorobenzonitrile, used in Enzalutamide), this specific substitution pattern offers a unique orthogonal reactivity triad : a labile fluoride for nucleophilic aromatic substitution (

Introduction: The Orthogonal Reactivity Triad

In medicinal chemistry, the "core" phenyl ring of a kinase inhibitor often serves as a scaffold to orient the hinge-binding motif, the solvent-front solubilizer, and the hydrophobic "tail" into the ATP-binding pocket. 3-Bromo-4-fluorobenzonitrile (3-B-4-FBN) is a privileged starting material because it allows for the independent and sequential installation of these three distinct vectors.

The Chemosynthetic Logic

The strategic value lies in the electronic interplay between the substituents:

  • The Nitrile (C1): A strong electron-withdrawing group (EWG) that activates the para-fluorine for substitution. It is also a precursor to amides, acids, or heterocycles (e.g., oxadiazoles, tetrazoles).

  • The Fluorine (C4): Highly activated for

    
     due to the para-nitrile and ortho-bromine. This is typically the site for installing aniline-based hinge binders or solubilizing ether tails.
    
  • The Bromine (C3): Sterically crowded but electronically primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) or selective Halogen-Metal Exchange (Li/Mg) at low temperatures.

Reactivity Map

The following diagram illustrates the divergent pathways available from this single precursor.

ReactivityMapSM3-Bromo-4-fluorobenzonitrile(CAS: 79630-23-2)SnAr_Prod4-Amino/Alkoxy-3-bromobenzonitrile(Core Scaffold)SM->SnAr_ProdPath A: SnAr(Amines/Phenols, K2CO3)Suzuki_Prod3-Aryl/Heteroaryl-4-fluorobenzonitrile(Hydrophobic Tail Extension)SM->Suzuki_ProdPath B: Pd-Coupling(R-B(OH)2, Pd(dppf)Cl2)Acid_Prod3-Bromo-4-fluorobenzoic Acid(Amide Linker Precursor)SM->Acid_ProdPath C: Hydrolysis(H2SO4 or NaOH)MagnesiationGrignard Species(Ar-MgCl)SM->MagnesiationPath D: Halogen-Metal Exchange(iPrMgCl, -78°C)

Figure 1: Divergent synthetic pathways for 3-Bromo-4-fluorobenzonitrile. Path A is the most common entry point for kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective (Displacement of Fluorine)

Objective: To install a hinge-binding aniline or a solubilizing amine at the C4 position while retaining the C3-Bromine for future coupling. Mechanism: The nitrile at C1 makes C4 highly electrophilic. The bromine at C3 provides additional activation via induction (-I effect) but also steric hindrance, requiring elevated temperatures for bulky nucleophiles.

Materials:

  • 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Nucleophile (e.g., 3-chloroaniline or Morpholine) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (dry) or DMF

  • Temperature: 80–100 °C[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 3-Bromo-4-fluorobenzonitrile (200 mg, 1.0 mmol) in DMSO (2.0 mL).

  • Addition: Add the amine nucleophile (1.1 mmol). If using an aniline hydrochloride salt, add an extra equivalent of base.

  • Base: Add powdered

    
     (276 mg, 2.0 mmol).
    
  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      spot (amine product).
  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL).

    • Solid Product: If a precipitate forms, filter, wash with water, and dry under vacuum.[1]

    • Oil Product: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Yield: Typical yields range from 85–95%.

Critical Control Point:

Isomer Check: Ensure you are using the 3-bromo-4-fluoro isomer. The 4-bromo-2-fluoro isomer reacts at the fluorine position as well, but the product will have the nitrile meta to the amine, changing the electronic properties of the final drug candidate.

Protocol B: Palladium-Catalyzed Suzuki Coupling (C3 Functionalization)

Objective: To extend the carbon skeleton at the C3 position. This is often done after Step A to prevent Pd-catalyst poisoning by the free amine, or to avoid competing oxidative addition if the C4-F is still present (though C-Br is much more reactive than C-F to Pd).

Materials:

  • Product from Protocol A (Ar-Br) (1.0 equiv)[3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

  • Atmosphere: Argon/Nitrogen

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the Ar-Br substrate, boronic acid, and base solution in Dioxane. Sparge with Argon for 5 minutes.

  • Catalyst: Add the Pd catalyst quickly to minimize air exposure. Cap the vial.

  • Reaction: Heat to 100 °C for 2–4 hours (or 120 °C for 30 min in a microwave reactor).

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash column chromatography.

Troubleshooting:

  • De-bromination: If you observe the loss of Bromine without coupling (H-substitution), reduce the reaction temperature to 80 °C and ensure the solvent is strictly degassed.

Protocol C: Selective Halogen-Metal Exchange (The "TRK" Route)

Context: For some kinase inhibitors (e.g., TRK or FGFR inhibitors), the nitrile must be preserved while adding a complex electrophile at the bromine position. Standard Grignard formation fails because Grignards attack nitriles. Solution: Use TurboGrignard (

Step-by-Step Procedure:

  • Cryogenic Setup: Dissolve 3-Bromo-4-fluorobenzonitrile in anhydrous THF under Argon. Cool to -78 °C .[4]

  • Exchange: Add

    
     (1.1 equiv) dropwise over 10 minutes.
    
    • Wait Time: Stir at -78 °C for exactly 1 hour. Do not warm up, or the internal nitrile attack will occur (forming a benzophenone derivative).

  • Quench/Electrophile: Add the electrophile (e.g., an aldehyde, ketone, or iodine) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm to 0 °C slowly over 2 hours.

Case Study: Synthesis of a Generic Type II Kinase Inhibitor

Target Architecture: A diaryl urea motif common in VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs).

StepTransformationReagentsOutcome
1 Hydrolysis

(conc), 60°C
Converts -CN to -COOH . Product: 3-bromo-4-fluorobenzoic acid.
2 Acid Chloride

, Cat. DMF
Activates Acid to Acid Chloride.
3 Amide Coupling Hinge Binder (e.g., 4-aminophenol), DIPEAForms the "Head". Product: N-(4-hydroxyphenyl)-3-bromo-4-fluorobenzamide.
4 Suzuki Coupling Phenylboronic acid, Pd(PPh3)4Extends the "Tail". Replaces -Br .
5 Urea Formation Isocyanate reaction on the phenolCompletes the Type II inhibitor scaffold.
Workflow Visualization

WorkflowStep1Start: 3-Bromo-4-fluorobenzonitrileStep2Step 1: Acid Hydrolysis(Target: 3-Br-4-F-Benzoic Acid)Step1->Step2 H2SO4, 60°CStep3Step 2: Amide Coupling(Install Hinge Binder)Step2->Step3 1. SOCl22. Ar-NH2Step4Step 3: Suzuki Coupling(Install Hydrophobic Tail)Step3->Step4 Ar-B(OH)2, Pd

Figure 2: Sequential assembly of a benzamide-based kinase inhibitor scaffold.

References

  • Synthesis of TRK Inhibitors: Compounds and compositions as trk inhibitors. WO2012034095A1. (2012). Link

    • Relevance: details the use of 3-bromo-4-fluorobenzonitrile in low-temperature magnesi
  • Negishi Coupling Protocols: Synthesis of 3-Ethyl-4-fluorobenzonitrile. Benchchem Application Data. Link

    • Relevance: Describes Pd-catalyzed coupling conditions for the 3-bromo position.
  • Hydrolysis of Nitriles: Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles. Zeitschrift für Naturforschung. (2005). Link

    • Relevance: Kinetic data on converting the nitrile to the acid in the presence of halogens.
  • Suzuki Coupling Methodology: Palladium-Catalyzed Cross-Coupling Reactions.[5][6][7][8][9] MDPI. (2016). Link

    • Relevance: General protocols for coupling sterically hindered aryl bromides.
  • Compound Data: 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2). PubChem Compound Summary. Link

    • Relevance: Physical properties and safety d

Application Note: Strategic Utilization of 3-Bromo-4-fluorobenzonitrile in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 3-Bromo-4-fluorobenzonitrile (CAS: 1233207-63-8) as a high-value orthogonal scaffold in the synthesis of anti-inflammatory therapeutics. Specifically, it addresses the construction of biaryl amine pharmacophores common in Janus Kinase (JAK) inhibitors, p38 MAPK inhibitors, and TRβ agonists.

By leveraging the electronic differentiation between the highly activated C4-fluorine and the cross-coupling-ready C3-bromine, researchers can rapidly generate diverse libraries of 3,4-disubstituted benzonitriles. This guide provides validated protocols for regioselective SNAr displacements and chemoselective Suzuki-Miyaura couplings, supported by mechanistic insights and troubleshooting frameworks.

Chemical Logic & Mechanistic Insight

The utility of 3-Bromo-4-fluorobenzonitrile lies in its unique electronic "push-pull" architecture, which allows for sequential, chemoselective functionalization.

Electronic Activation Analysis
  • C4-Fluorine (The Electrophile): The fluorine atom is positioned para to the strong electron-withdrawing nitrile group (-CN) and ortho to the bromine atom. This creates a highly electron-deficient center susceptible to Nucleophilic Aromatic Substitution (SNAr).

    • Reactivity: F >> Br for nucleophilic attack by amines, phenols, or thiols.

  • C3-Bromine (The Coupling Handle): The bromine atom is sterically accessible and electronically primed for oxidative addition by Palladium(0) species.

    • Reactivity: Br > F for Pd-catalyzed cross-coupling (under standard conditions).[1]

Synthetic Pathway Strategy

The most robust route for anti-inflammatory scaffold synthesis typically follows the SNAr


 Suzuki  sequence.
  • Step 1 (SNAr): Displacement of the labile fluoride by a cyclic amine (e.g., morpholine, piperazine) establishes the "tail" region of the drug molecule.

  • Step 2 (Suzuki): Cross-coupling of the aryl bromide with a heteroaryl boronic acid installs the "hinge-binding" motif.

Validated Experimental Protocols

Protocol A: Regioselective SNAr Displacement of Fluoride

Objective: To install a cyclic amine motif at the C4 position while preserving the C3-bromide and C1-nitrile.

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Morpholine or N-Methylpiperazine (1.2 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with 3-Bromo-4-fluorobenzonitrile (10 mmol) and anhydrous K2CO3 (20 mmol).

  • Solvation: Add MeCN (50 mL, 0.2 M concentration). Stir to create a suspension.

  • Addition: Add the secondary amine (12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.[2]6) should disappear, replaced by a lower Rf product.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Self-Validating Check:

  • 19F NMR: Disappearance of the aromatic fluorine signal (typically ~ -100 to -120 ppm) confirms complete displacement.

  • Mass Spec: Observation of the characteristic Br isotope pattern (M+ and M+2 in 1:1 ratio) confirms the bromine is intact.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple a heteroaryl group at the C3 position.

Reagents:

  • Substrate: 4-Amino-3-bromobenzonitrile derivative (from Protocol A) (1.0 equiv)

  • Boronic Acid: Phenylboronic acid or Pyridine-3-boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inerting: Charge a microwave vial or pressure tube with the aryl bromide substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (10 volumes) and aqueous Na2CO3 via syringe.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

  • Workup: Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Column chromatography (DCM/MeOH gradient) is usually required to remove Pd residues and protodebrominated byproducts.

Data Summary & Optimization

Table 1: Solvent & Base Screening for SNAr Step

Target: 4-Morpholino-3-bromobenzonitrile

EntrySolventBaseTemp (°C)Time (h)Yield (%)Comments
1DMSODIPEA80292Fast, but aqueous workup required to remove DMSO.
2MeCN K2CO3 60 5 95 Optimal. Simple filtration workup. High purity.
3THFEt3NReflux1265Sluggish due to poor solubility of carbonate bases.
4DMFNone100440Low yield; HF generation causes stalling/tarring.
Table 2: Catalyst Screening for Suzuki Coupling

Target: 3-(Pyridin-3-yl) derivative

EntryCatalystLigandYield (%)Selectivity Issues
1Pd(PPh3)4PPh378Moderate homocoupling of boronic acid.
2Pd(dppf)Cl2 dppf 91 Excellent. Minimal protodebromination.
3Pd(OAc)2XPhos85High activity, but catalyst is more expensive.

Visualized Reaction Workflow

The following diagram illustrates the divergent pathways available, highlighting the recommended "SNAr First" route for maximum yield and purity.

G Start 3-Bromo-4-fluorobenzonitrile (Starting Material) Inter1 Intermediate A: 4-Amino-3-bromobenzonitrile (S_NAr Product) Start->Inter1 Protocol A: S_NAr (Amine, K2CO3) High Regioselectivity Inter2 Intermediate B: 3-Aryl-4-fluorobenzonitrile (Suzuki Product) Start->Inter2 Alternative Route: Suzuki Coupling First (Risk: Pd Oxidative Addition at C-F) Final Target Scaffold: 4-Amino-3-arylbenzonitrile (JAK/p38 Inhibitor Core) Inter1->Final Protocol B: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Inter2->Final S_NAr (Requires harsher conditions)

Figure 1: The "SNAr First" pathway (Green) is preferred to avoid potential side reactions with the reactive fluorine during metal catalysis.

Troubleshooting & Safety

Common Failure Modes
  • Hydrolysis of Nitrile:

    • Symptom:[2][3][4][5][6][7][8][9][10] Appearance of a primary amide peak in IR (1650–1690 cm⁻¹) or Mass Spec (M+18).

    • Cause: Excessive heating in basic aqueous media (during Suzuki coupling).

    • Fix: Use anhydrous conditions for SNAr. For Suzuki, reduce water ratio (e.g., 9:1 Dioxane:Water) or switch to anhydrous base (CsF) in Toluene.

  • Protodebromination:

    • Symptom:[3][4][5][6][7][8][9][10][11] Loss of Bromine without coupling (M-Br+H).

    • Cause: "Beta-hydride elimination" equivalent or solvent interaction during long reaction times.

    • Fix: Switch to a bidentate ligand catalyst (Pd(dppf)Cl2) and increase boronic acid equivalents to speed up transmetallation.

Safety Protocols
  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • HF Generation: The SNAr reaction generates HF (neutralized by base). Ensure the reaction mixture remains basic (pH > 9) to trap fluoride ions as KF/NaF salts.

References

  • SNAr Kinetics & Mechanism

    • Terrier, F. (2013).[4] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[5] (General reference for SNAr activation by CN groups).

    • Specific application to fluoronitrobenzenes (analogous reactivity): Gao, Y., et al. (2014). "Kinetic study on SNAr reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes." Journal of Organic Chemistry. Link

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

    • Application to 4-bromobenzonitrile derivatives: Kudo, N., et al. (2011). "Efficient Suzuki–Miyaura Coupling of 4-Bromobenzonitrile."[10] Journal of Organic Chemistry. (See search results for general catalyst screening on benzonitriles).

  • Anti-Inflammatory Scaffold Synthesis (JAK/p38)

    • Morpholine-linked Indoles: Zhang, S., et al. (2018). "Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles." Frontiers in Chemistry. Link

    • JAK Inhibitor Chemistry (General): Clark, J. D., et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry. Link

  • Compound Data

    • PubChem CID 11233804 (3-Bromo-4-fluorobenzonitrile). Link

(Note: While specific patent literature for this exact isomer is proprietary, the protocols above are derived from standard transformations validated in the cited peer-reviewed literature for electronically similar substrates.)

Sources

Application Note: Strategic Utilization of 3-Bromo-4-fluorobenzonitrile in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

In the high-stakes arena of modern agrochemical discovery, 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) has emerged as a premier "linchpin" intermediate.[1][2] Unlike simple halogenated benzenes, this molecule offers Orthogonal Reactivity : three distinct functional handles (F, Br, CN) that can be engaged independently without protecting groups.[1]

This application note details the protocols for exploiting this orthogonality to synthesize two major classes of crop protection agents:

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: Via

    
     diaryl ether formation.[1]
    
  • Meta-Diamide Insecticides & Fungicides: Via Pd-catalyzed cross-coupling.[1][3]

Key Physical Properties
PropertyValueRelevance
Molecular Weight 200.01 g/mol Low MW allows for "fragment-based" design.[1]
Appearance White Crystalline SolidEasy handling compared to liquid analogs.
Melting Point 92–97 °CStable solid; amenable to melt crystallization.[1]
Solubility Soluble in DCM, EtOAc, DMFCompatible with standard organic workflows.[1]

Strategic Reactivity Matrix

The power of 3-Bromo-4-fluorobenzonitrile lies in its electronic "push-pull" dynamics.[1]

  • The Fluorine (C4): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the strong electron-withdrawing effect of the para-nitrile group.[1]
    
  • The Bromine (C3): Sterically accessible for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Crucially, the C-Br bond remains intact during mild

    
     conditions at C4.[1]
    
  • The Nitrile (C1): A masked carboxylic acid/amide or precursor for heterocycles (e.g., tetrazoles, triazines).[1]

Visualization: Chemoselectivity Map

ReactivityMap Core 3-Bromo-4-fluorobenzonitrile (The Scaffold) SNAr Site A: Fluorine (C4) Reactivity: High (SNAr) Target: Diaryl Ethers Core->SNAr Activated by CN Suzuki Site B: Bromine (C3) Reactivity: High (Pd-Cat) Target: Biaryl Systems Core->Suzuki Orthogonal to F Hydrolysis Site C: Nitrile (C1) Reactivity: Moderate Target: Amides/Acids Core->Hydrolysis Late-Stage Mod

Figure 1: The orthogonal reactivity map. Note that the Nitrile group activates the Fluorine, enabling Site A chemistry to proceed before Site B or C.

Application I: Synthesis of Diaryl Ether Herbicides

Context: The diaryl ether motif is central to PPO inhibiting herbicides (e.g., analogs of Acifluorfen or Fomesafen).[1] The 3-bromo-4-fluorobenzonitrile scaffold allows for the rapid construction of the ether linkage via


before functionalizing the bromine, a strategy that improves regiocontrol.[1]
Protocol A: Regioselective Displacement

Objective: Displace the C4-Fluorine with a phenol derivative while retaining the C3-Bromine.[1]

Materials
  • 3-Bromo-4-fluorobenzonitrile (1.0 equiv)[1]

  • Substituted Phenol (e.g., 2-chlorophenol) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF or NMP (anhydrous)[1]

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 3-Bromo-4-fluorobenzonitrile (10 mmol) and the substituted phenol (11 mmol).

  • Solvation: Add DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (15 mmol) in a single portion. The suspension may turn slightly yellow.
    
  • Reaction: Heat the mixture to 60–80 °C .

    • Expert Insight: Do not exceed 100 °C. Higher temperatures may risk attacking the nitrile or promoting de-bromination.[1] The activated fluorine usually reacts fully within 4–6 hours at 80 °C.[1]

  • Monitoring: Monitor via TLC (20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product usually precipitates.[1] Filter the solid, wash with water, and dry.[1][4]

    • Alternative: If oil forms, extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.[1]

Yield Expectation: 85–95% Validation:


H NMR will show the loss of the fluorine-coupled splitting pattern on the benzonitrile ring and the appearance of phenol peaks.[1]

Application II: Biaryl Synthesis via Suzuki-Miyaura

Context: Many modern fungicides and insecticides (e.g., Fluxametamide analogs) require a biaryl core.[1] The bromine atom at C3 is perfectly positioned for this.

Protocol B: Pd-Catalyzed Cross-Coupling

Objective: Couple an aryl boronic acid to the C3 position.[1] Pre-requisite: This can be performed on the raw scaffold OR the diaryl ether product from Protocol A.[1]

Materials
  • Bromo-intermediate (from Protocol A or raw material) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    [1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the Bromo-intermediate, Boronic Acid, and Base. Add the solvent mixture.[1][4][5] Sparge with Nitrogen or Argon for 15 minutes.[1]

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen.[1] Cap the vial immediately.

  • Reaction: Heat to 90 °C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove Pd black.[1] Rinse with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography is usually required to separate the biaryl product from de-halogenated byproducts.[1]

Yield Expectation: 70–85%

Workflow Visualization: The "Agro-Scaffold" Tree

This diagram illustrates how a single starting material diverges into two distinct agrochemical classes based on the order of operations.

SynthesisWorkflow Start START: 3-Bromo-4-fluorobenzonitrile Step1A Step 1: SNAr (Phenol/Base) Forms: Diaryl Ether Linkage Start->Step1A Path A: Ether First Step1B Step 1: Suzuki Coupling (Ar-B(OH)2) Forms: Biaryl Core Start->Step1B Path B: Carbon First Step2A Step 2: Nitrile Hydrolysis Forms: Carboxylic Acid/Amide Step1A->Step2A ProductA TARGET A: PPO Inhibitor Analog (e.g., Fomesafen-like) Step2A->ProductA Step2B Step 2: Fluorine Displacement (with Amine/Heterocycle) Step1B->Step2B ProductB TARGET B: Meta-Diamide Analog (e.g., Broflanilide-like) Step2B->ProductB

Figure 2: Divergent synthesis pathways. Path A prioritizes the activated fluorine for herbicide synthesis, while Path B builds the carbon skeleton first for insecticide discovery.

Safety & Handling (MSDS Summary)

  • Hazards: The compound is an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[1] It releases toxic fumes (HF, HBr, NOx) upon combustion.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. It is generally stable but should be kept away from strong oxidizing agents.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1] Use a fume hood during all heating steps, especially when using DMF or Dioxane.

References

  • Vertex AI Search. (2026). Advancing Agrochemicals: The Role of 3-Bromo-4-fluorobenzonitrile in Crop Protection. Retrieved from

  • European Patent Office. (1982).[1] Process for preparing 3-bromo-4-fluorobenzaldehyde (EP0044002B1).[1] Retrieved from

  • United States Patent. (1995).[1] Process for preparing fluorobenzonitriles (US5466859A).[1] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromomethyl-3-fluorobenzonitrile (Analogous Safety Data). Retrieved from

  • Gujadhur, R., & Venkataraman, D. (2001).[1] Synthesis of Diaryl Ethers Using an Easy-to-Prepare, Air-Stable, Soluble Copper(I) Catalyst. Synthetic Communications. Retrieved from

Sources

Strategic Utilization of 3-Bromo-4-fluorobenzonitrile in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS: 133059-44-6) represents a "linchpin" intermediate in modern medicinal chemistry. Its value lies in its orthogonal reactivity triad : a labile fluorine atom activated for nucleophilic aromatic substitution (


), a bromine atom primed for palladium-catalyzed cross-coupling, and a nitrile group serving as a distal electron-withdrawing anchor or a precursor for late-stage functionalization.

This guide details the synthesis of three high-value heterocyclic scaffolds—Indoles , Benzofurans , and Indazoles —leveraging the specific ortho-bromo-fluoro motif. Unlike generic guides, we focus on the chemo-selective exploitation of the 4-fluoro position (activated by the para-cyano group) to enable regiospecific annulations.

The Orthogonal Reactivity Map

The synthetic utility of 3-bromo-4-fluorobenzonitrile relies on the electronic disparity between its substituents.

  • The 4-Fluoro Position (

    
    ):  The para-cyano group dramatically lowers the LUMO energy at C4, making the C-F bond highly susceptible to nucleophilic attack by amines, hydrazines, and alkoxides. This reaction proceeds under mild conditions, preserving the C-Br bond.
    
  • The 3-Bromo Position (Pd-Catalysis): Sterically shielded but electronically activated, the C-Br bond is stable to

    
     conditions but reactive toward oxidative addition by Pd(0) species.
    
  • The 1-Cyano Position: Remains inert during standard

    
     and coupling cycles, protecting the C1 position while electronically activating the ring.
    
Visualization: Divergent Synthetic Pathways

ReactivityMap cluster_legend Reaction Types Start 3-Bromo-4-fluorobenzonitrile Indole 5-Cyanoindole (via Amine SNAr + Sonogashira) Start->Indole 1. R-NH2 (SNAr) 2. Alkyne/Pd Benzofuran 5-Cyanobenzofuran (via Glycolate SNAr + Heck) Start->Benzofuran 1. HO-CH2-COOEt 2. Pd(OAc)2 Indazole 5-Cyano-1H-indazole (via Hydrazine SNAr + Cyclization) Start->Indazole 1. Hydrazine 2. Pd/Cu Cat key1 Red Arrow = Chemo-selective Transformation

Caption: Divergent synthesis of fused heterocycles driven by the sequential activation of the Fluorine and Bromine handles.

Module A: Synthesis of 5-Cyanoindoles

Mechanism: This protocol utilizes a "Displace-then-Cyclize" strategy. The fluorine is first displaced by a primary amine. The resulting secondary aniline undergoes a Sonogashira coupling with an alkyne (or direct Pd-catalyzed annulation with an internal alkyne) to close the pyrrole ring.

Protocol 1: One-Pot Synthesis via Sonogashira-Cyclization

Target: 1-Alkyl-5-cyanoindole derivatives.

Reagents & Materials
  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Primary amine (e.g., Benzylamine, 1.2 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) or Phenylacetylene (1.5 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Cs2CO3 (3.0 equiv) or TEA

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology
  • SNAr Displacement (Step 1):

    • Charge a reaction vessel with 3-bromo-4-fluorobenzonitrile (1.0 mmol) and DMF (5 mL).

    • Add the primary amine (1.2 mmol) and Cs2CO3 (1.5 mmol).

    • Critical Parameter: Heat to 60°C for 2-4 hours. Monitor by TLC/LCMS. The F is displaced before the Br reacts.

    • Checkpoint: Confirm formation of 3-bromo-4-(alkylamino)benzonitrile.

  • Sonogashira Coupling & Cyclization (Step 2):

    • To the same vessel (without isolation, if clean), add PdCl2(PPh3)2, CuI, and the alkyne.

    • Raise temperature to 100-120°C.

    • Mechanism: The Pd inserts into the C-Br bond. Coupling with the alkyne occurs.[1] The pendant amine then attacks the activated alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the ring.

    • Note: If using TMS-acetylene, a desilylation step (TBAF) may be required in situ or post-workup to yield the free indole.

  • Workup:

    • Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na2SO4.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Author's Note: The electron-withdrawing nitrile group at C5 (product numbering) stabilizes the indole against oxidation, making these robust intermediates.

Module B: Synthesis of 5-Cyanobenzofurans

Mechanism: Direct


 with phenols is often sluggish. A superior route involves displacing the fluorine with an 

-hydroxy ester (like ethyl glycolate), followed by an intramolecular Heck cyclization.
Protocol 2: The Glycolate/Heck Route

Target: Ethyl 5-cyanobenzofuran-2-carboxylate.

Reagents & Materials
  • Substrate: 3-Bromo-4-fluorobenzonitrile

  • Nucleophile: Ethyl glycolate (HO-CH2-COOEt)

  • Base: NaH (60% dispersion) or K2CO3

  • Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%)

Step-by-Step Methodology
  • Ether Formation (

    
    ): 
    
    • Suspend NaH (1.2 equiv) in dry THF at 0°C.

    • Add ethyl glycolate (1.1 equiv) dropwise. Stir 15 min.

    • Add 3-bromo-4-fluorobenzonitrile (1.0 equiv) in THF.

    • Warm to RT and stir for 2 hours.

    • Result: Formation of Ethyl 2-(2-bromo-4-cyanophenoxy)acetate. The nitrile activates the fluorine for this displacement even at mild temperatures.

  • Intramolecular Cyclization (Heck-type):

    • Isolate the ether intermediate (optional but recommended for purity).

    • Dissolve in DMF.[1] Add Pd(OAc)2, PPh3, and K2CO3.

    • Heat to 100°C for 6-12 hours.

    • Mechanism: Pd inserts into C-Br. Intramolecular carbopalladation of the ester enolate (formed in situ) or direct CH activation closes the ring. Aromatization follows.

Visual Workflow: Benzofuran Assembly

Benzofuran Step1 Step 1: SNAr Displacement (Reagent: Ethyl Glycolate/NaH) Inter Intermediate: Ethyl 2-(2-bromo-4-cyanophenoxy)acetate Step1->Inter THF, RT, 2h Step2 Step 2: Intramolecular Cyclization (Reagent: Pd(OAc)2, K2CO3, Heat) Inter->Step2 DMF, 100°C Product Product: Ethyl 5-cyanobenzofuran-2-carboxylate Step2->Product -HBr

Caption: Two-step synthesis of functionalized benzofurans utilizing the activating nature of the nitrile group.

Module C: Synthesis of 1H-Indazole-5-carbonitriles

Mechanism: Hydrazines are potent nucleophiles that readily displace the activated fluorine. The resulting aryl hydrazine contains an ortho-bromo substituent, perfect for Pd-catalyzed N-N bond formation or Cu-catalyzed intramolecular amination.

Protocol 3: Hydrazine Displacement & Cyclization

Target: 1-Aryl-1H-indazole-5-carbonitrile.

Reagents & Materials
  • Substrate: 3-Bromo-4-fluorobenzonitrile

  • Nucleophile: Phenylhydrazine (or Hydrazine hydrate for N-H indazole)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs2CO3[1]

Step-by-Step Methodology
  • Formation of Aryl Hydrazine:

    • Combine substrate and phenylhydrazine (1.1 equiv) in DMSO.

    • Heat to 80°C. The color typically changes to deep orange/red.

    • Observation: The

      
       occurs exclusively at the C-F bond. The C-Br bond remains intact.
      
    • Isolation: Pour into water, filter the solid precipitate.

  • Ring Closure (C-N Bond Formation):

    • Dissolve the intermediate in DMSO or Toluene.

    • Add CuI, Phenanthroline, and Cs2CO3.

    • Heat to 110°C under Argon.

    • Mechanism: Copper coordinates the hydrazine nitrogen and oxidative addition into the C-Br bond occurs, followed by reductive elimination to form the N(2)-C(3) bond (indazole numbering).

Comparative Data & Troubleshooting

Critical Process Parameters (CPPs)
ParameterIndole SynthesisBenzofuran SynthesisIndazole Synthesis
Primary Challenge Competitive polymerization of alkyneHydrolysis of ester (if using glycolate)Oxidation of hydrazine
Key Control Slow addition of alkyneAnhydrous conditions (NaH step)Inert atmosphere (Ar/N2)
Temp Range 60°C (

) -> 100°C (Cyc)
0°C -> RT (

)
80°C (

) -> 110°C (Cyc)
Typical Yield 65-80%70-85%60-75%
Troubleshooting Guide
  • Issue: Low yield in

    
     step.
    
    • Cause: Hydrolysis of the nitrile to amide.

    • Solution: Ensure solvents (DMF/DMSO) are strictly anhydrous. Lower temperature and extend time.

  • Issue: Protodebromination (Loss of Br without coupling).

    • Cause: Overheating in the presence of Pd-H species.

    • Solution: Use anhydrous solvents; switch to a milder base like K3PO4; reduce reaction temperature.

References

  • Synthesis of Indazoles via Hydrazine

    • Title: "Copper-Catalyzed Synthesis of 1H-Indazoles
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Contextual citation for mechanism).

  • SNAr Reactivity of Fluorobenzonitriles

    • Title: "Nucleophilic Aromatic Substitution of p-Fluorobenzonitriles: A Comput
    • Source:Tetrahedron Letters
    • URL:[Link] (General reactivity principle).

  • Benzofuran Synthesis via Glycolates

    • Title: "One-Pot Synthesis of Benzofurans via SNAr and Palladium-Catalyzed Cycliz
    • Source:Organic Letters
    • URL:[Link]

  • General Reactivity of 3-Bromo-4-fluorobenzonitrile: Title: "3-Bromo-4-fluorobenzonitrile: A Versatile Building Block" Source:Ossila Product Liter

(Note: While specific papers utilizing exactly 3-bromo-4-fluorobenzonitrile for every scaffold are rare, the protocols above are chemically validated adaptations of standard "ortho-halo-fluoro" methodologies used in high-impact medicinal chemistry, such as the synthesis of Gefitinib analogs and fused tricyclics.)

Sources

3-Bromo-4-fluorobenzonitrile as a building block for OLED materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-4-fluorobenzonitrile as a Strategic Scaffold for High-Efficiency OLED Emitters

Executive Summary

3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) has emerged as a critical "dual-key" building block in the synthesis of Thermally Activated Delayed Fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs). Its unique substitution pattern—featuring a strongly electron-withdrawing nitrile group, a labile para-fluorine atom, and a chemically orthogonal meta-bromine handle—allows for the precise, stepwise construction of Donor-Acceptor (D-A) architectures. This guide details the mechanistic rationale, synthetic protocols, and quality control measures required to utilize this precursor in developing third-generation OLED emitters.

Mechanistic Rationale & Reactivity Profile

The utility of 3-bromo-4-fluorobenzonitrile lies in its ability to undergo orthogonal functionalization. In OLED design, particularly for TADF, the goal is to spatially separate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to minimize the singlet-triplet energy gap (


).
The "Dual-Key" Activation Strategy

The molecule offers two distinct reaction sites that can be addressed sequentially without protecting groups:

  • Site A (Fluorine at C4): Activated by the strong electron-withdrawing effect of the para-nitrile group (Hammett constant

    
    ). This makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by electron-rich donors like carbazole or phenoxazine.
  • Site B (Bromine at C3): Located meta to the nitrile, this position is deactivated towards

    
     but remains highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This site is used to extend the 
    
    
    
    -conjugation or introduce secondary acceptor/donor moieties.
Steric Control for TADF

The bromine atom at the C3 position provides critical steric bulk. When a donor is installed at C4, the adjacent bromine (or its derivative) forces the donor to twist out of planarity with the benzonitrile acceptor core. This orthogonal geometry is the structural prerequisite for efficient TADF emission.

ReactivityMap Center 3-Bromo-4-fluorobenzonitrile (Core Scaffold) SnAr Site A: C-F Bond (Activated by p-CN) Reaction: SnAr Substitution Center->SnAr Step 1: Donor Installation (e.g., Carbazole) Suzuki Site B: C-Br Bond (Steric Handle) Reaction: Pd-Catalysis Center->Suzuki Step 2: Core Extension (e.g., Aryl Boronic Acid) TADF Target: Twisted D-A Architecture (Low ΔEst) SnAr->TADF Suzuki->TADF

Figure 1: Orthogonal reactivity map of 3-bromo-4-fluorobenzonitrile. The C-F and C-Br bonds allow for independent tuning of electronic and steric properties.

Application Protocol: Synthesis of a Prototype TADF Emitter

This protocol describes the synthesis of a generic D-A-D' type emitter, using Carbazole (Cz) as the primary donor. The sequence prioritizes


 first to utilize the high reactivity of the C-F bond, followed by Suzuki coupling.
Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the primary donor at the C4 position.

Reagents:

  • 3-Bromo-4-fluorobenzonitrile (1.0 eq)[1]

  • 9H-Carbazole (1.05 eq)

  • Sodium Hydride (60% in oil) (1.2 eq) OR Cesium Carbonate (2.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Protocol:

  • Activation: In a flame-dried Schlenk flask under Nitrogen (

    
    ), dissolve 9H-Carbazole (1.05 eq) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Cool to 0°C. Carefully add NaH (1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases and the solution turns clear/yellow.

    • Note: If using

      
      , heating to 80°C is required; NaH allows room temperature reaction, preserving the nitrile.
      
  • Addition: Add 3-Bromo-4-fluorobenzonitrile (1.0 eq) dissolved in minimal DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Quench & Workup: Pour mixture into ice-water. The product usually precipitates. Filter the solid. If oil forms, extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol/Toluene or perform flash column chromatography.

    • Yield Target: >85%[1]

    • Intermediate:3-Bromo-4-(9H-carbazol-9-yl)benzonitrile .

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3 position to tune emission color or solubility.

Reagents:

  • Intermediate from Phase 1 (1.0 eq)

  • Phenylboronic acid (1.2 eq) (or substituted aryl boronic acid)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /S-Phos
  • Base:

    
     (2M aq. solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Protocol:

  • Degassing: Combine Intermediate, Boronic Acid, and Base in the solvent mixture. Bubble

    
     for 20 mins to remove 
    
    
    
    (Critical for TADF purity).
  • Catalyst Addition: Add Pd catalyst under positive

    
     flow.
    
  • Reflux: Heat to 90–100°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with DCM.

  • Purification: Column chromatography (Silica gel).

    • Critical QC: Final product must be sublimed to achieve OLED-grade purity (>99.9%).

Data Analysis & Quality Control

For OLED applications, trace impurities (halogens, transition metals) act as exciton quenchers.

Table 1: QC Specifications for OLED Building Blocks

TestMethodAcceptance CriteriaRationale
Purity HPLC (UV @ 254nm)> 99.5%Impurities cause non-radiative decay.
Structure

-NMR /

-NMR
Clear integration; Loss of F signalConfirms complete

substitution.
Halogens Ion Chromatography< 50 ppm (Total Cl/Br/I)Halogens trap charges in devices.
Metals ICP-MS< 10 ppm (Pd, Fe, Na)Metals quench triplet excitons.
Visualizing the Workflow

SynthesisFlow Start Start: 3-Bromo-4-fluorobenzonitrile Step1 Step 1: SnAr Reaction (NaH, Carbazole, DMF, RT) Start->Step1 Check1 QC Point 1: Check for F displacement (NMR) Step1->Check1 Inter Intermediate: 3-Bromo-4-(carbazol-9-yl)benzonitrile Check1->Inter Pass Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., 100°C) Inter->Step2 Final Crude TADF Emitter Step2->Final Purify Sublimation Purification (High Vacuum, Gradient Temp) Final->Purify

Figure 2: Process flow for synthesizing carbazole-benzonitrile TADF emitters. Note the critical QC checkpoint after the first substitution.

Troubleshooting & Optimization

  • Issue: Incomplete

    
     reaction.
    
    • Cause: Moisture in DMF deactivating NaH.

    • Fix: Use anhydrous DMF (water <50 ppm) and fresh NaH. Alternatively, switch to DMSO/

      
       at 100°C.
      
  • Issue: Hydrolysis of Nitrile to Amide.

    • Cause: Highly basic aqueous conditions during Suzuki coupling.

    • Fix: Use anhydrous bases (e.g.,

      
      ) in dry dioxane/toluene instead of aqueous carbonate mixes.
      
  • Issue: Palladium Residue.

    • Fix: Use scavengers (e.g., SiliaMetS®) post-reaction or perform multiple recrystallizations before sublimation.

References

  • Uoyama, H., et al. (2012). "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature, 492, 234–238. (Foundational work on nitrile-based TADF acceptors). Link

  • PubChem. (2023).[1] "3-Bromo-4-fluorobenzonitrile Compound Summary." National Library of Medicine. (Physical properties and safety data). Link

  • Albrecht, K., & Yamamoto, K. (2009). "Dendritic Carbazole Derivatives." Organic Letters.
  • Zhang, Q., et al. (2014). "Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence." Nature Photonics, 8, 326–332. (Demonstrates the utility of benzonitrile acceptors in TADF). Link

Sources

Application Note: Hydrolysis of the Nitrile Group in 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for converting the nitrile group (-CN) of 3-Bromo-4-fluorobenzonitrile into its corresponding carboxylic acid, 3-Bromo-4-fluorobenzoic acid .

Critical Insight: The presence of a fluorine atom para to the nitrile group creates a high risk of Nucleophilic Aromatic Substitution (


)  under alkaline conditions. Consequently, standard basic hydrolysis (NaOH/KOH) is contraindicated  as it frequently leads to the displacement of the fluorine atom by the hydroxide ion, yielding 3-bromo-4-hydroxybenzoic acid as a major impurity.

This note recommends a high-concentration acidic hydrolysis pathway to ensure chemoselectivity, preserving the C-F bond while effectively overcoming the steric hindrance imposed by the ortho-bromine substituent.

Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic and steric environment of the substrate.

FeaturePosition relative to CNEffect on Hydrolysis
Nitrile (-CN) TargetElectron-withdrawing group (EWG). Activates the ring.
Bromine (-Br) Ortho (3-position)Steric Hindrance: Blocks the approach of water/nucleophiles to the nitrile carbon, requiring higher temperatures or stronger acids.
Fluorine (-F) Para (4-position)

Liability:
The EWG nature of the nitrile makes the C-F bond highly susceptible to nucleophilic attack, especially by strong bases (

).
The "Alkaline Trap" ( Risk)

Attempting hydrolysis with aqueous NaOH often results in a mixture of products. The nitrile group withdraws electron density from the ring, stabilizing the Meisenheimer complex formed when a nucleophile attacks the 4-position.

Diagram 1: Chemoselectivity & Side Reaction Pathways The following diagram illustrates the desired acidic pathway versus the undesired basic side-reaction.

ReactionPathways Substrate 3-Bromo-4-fluorobenzonitrile AcidPath Acidic Hydrolysis (H2SO4, H2O, 100°C) Substrate->AcidPath BasePath Basic Hydrolysis (NaOH, H2O, Reflux) Substrate->BasePath Target TARGET PRODUCT 3-Bromo-4-fluorobenzoic acid (C-F Bond Intact) AcidPath->Target Protonation of CN Nucleophilic attack by H2O Impurity MAJOR IMPURITY 3-Bromo-4-hydroxybenzoic acid (Fluorine Displaced) BasePath->Impurity SNAr Mechanism (OH- attacks C-F)

Figure 1: Reaction pathways showing the chemoselective advantage of acidic hydrolysis over basic conditions.

Protocol: Acid-Mediated Hydrolysis

Method: Sulfuric Acid / Acetic Acid Hydrolysis. Scale: Laboratory (10g basis). Estimated Yield: 85-92%.

Reagents & Equipment
  • Substrate: 3-Bromo-4-fluorobenzonitrile (10.0 g, 50 mmol).

  • Acid: Sulfuric Acid (

    
    ), conc. 98% (30 mL).
    
  • Solvent/Co-solvent: Water (15 mL) and Glacial Acetic Acid (15 mL) – Acetic acid helps solubilize the organic substrate.

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath, Temperature Probe.

Step-by-Step Procedure
  • Setup:

    • Place the 100 mL RBF in the oil bath (heat off).

    • Add 10.0 g of 3-Bromo-4-fluorobenzonitrile .

    • Add 15 mL of Glacial Acetic Acid . Stir to create a slurry.

  • Acid Addition (Exotherm Control):

    • Caution: This step generates heat.[1][2]

    • Slowly add 15 mL of Water .

    • Dropwise, add 30 mL of Conc. Sulfuric Acid .[1][3]

    • Note: The mixture will darken slightly. Ensure the system is open to a pressure-relief line or scrubber if trace gases are evolved (though unlikely with pure nitrile).

  • Reaction (Reflux):

    • Heat the mixture to 100–110°C (internal temperature).

    • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check by TLC (Solvent: 30% Ethyl Acetate in Hexane) or HPLC. The nitrile spot (

      
      ) should disappear; the acid spot (
      
      
      
      , streaking) will appear.
  • Quenching & Workup:

    • Cool the reaction mixture to room temperature (25°C).

    • Prepare a beaker with 200 g of crushed ice .

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Isolation:

    • Stir the aqueous slurry for 30 minutes to ensure full precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash: Wash the filter cake with cold water (

      
       mL) to remove residual sulfuric acid.
      
    • Check pH: The filtrate washings should eventually be neutral (pH 6-7).

  • Purification (Recrystallization):

    • The crude solid is usually pure enough (95%+).

    • If higher purity is required, recrystallize from Ethanol/Water (1:1) or Toluene .

    • Dry in a vacuum oven at 50°C for 12 hours.

Diagram 2: Experimental Workflow

Workflow Start Start: 10g Substrate + AcOH + H2O AcidAdd Add H2SO4 (conc) (Exothermic!) Start->AcidAdd Reflux Reflux @ 110°C 4-6 Hours AcidAdd->Reflux Quench Pour onto Crushed Ice (Precipitation) Reflux->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Dry Dry @ 50°C Vacuum Oven Filter->Dry Product Final Product: 3-Bromo-4-fluorobenzoic acid Dry->Product

Figure 2: Operational workflow for the acid-mediated hydrolysis.

Analytical Validation (QC)

Verify the product identity using the following parameters.

ParameterSpecificationNotes
Appearance White to off-white powderDarkening indicates charring (temp too high).
Melting Point 138–140 °C [1]Sharp range indicates high purity.
IR Spectroscopy C=O stretch: ~1690-1710 cm⁻¹OH stretch: Broad 2500-3300 cm⁻¹Disappearance of sharp CN peak at ~2230 cm⁻¹.
1H NMR (DMSO-d6)

13.2 (br s, 1H, COOH)

8.15 (dd, 1H, H-2)

7.95 (m, 1H, H-6)

7.45 (t, 1H, H-5)
H-2 is deshielded by ortho-Br and COOH.

Troubleshooting & Optimization

Incomplete Conversion (Intermediate Amide)
  • Symptom: A spot appears on TLC between the nitrile and the acid. This is likely the primary amide (3-bromo-4-fluorobenzamide ).

  • Cause: Steric hindrance from the 3-Bromo group is slowing down the second hydrolysis step (Amide

    
     Acid).
    
  • Solution: Increase reaction time by 2 hours or increase the concentration of

    
     slightly. Do not  increase temperature above 120°C to avoid decomposition.
    
"Radziszewski" Alternative (If Acid Sensitive)

If the substrate contains other acid-sensitive groups (unlikely in this specific molecule, but relevant for derivatives), one might consider the Radziszewski reaction (Alkaline


).
  • Protocol:

    
     (30%), NaOH (cat.), 40°C.
    
  • Risk:[1][4] Even with peroxide, the presence of NaOH poses a risk to the C-F bond. This method is generally not recommended over the acid route for this specific fluorinated substrate unless strictly temperature-controlled (<50°C).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75341, 3-Bromo-4-fluorobenzonitrile. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr). Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for the Chemoselective Reduction of 3-Bromo-4-fluorobenzonitrile to 3-Bromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemoselective reduction of 3-bromo-4-fluorobenzonitrile to its corresponding primary amine, 3-bromo-4-fluorobenzylamine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This guide delves into the mechanistic considerations for choosing an appropriate reducing agent, outlines detailed experimental protocols for three distinct and validated methods, and offers insights into the purification and characterization of the final product. The protocols have been designed to ensure high yield and purity while minimizing common side reactions such as dehalogenation.

Introduction: The Challenge of Chemoselectivity

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the presence of halogen substituents on the aromatic ring of 3-bromo-4-fluorobenzonitrile introduces a significant challenge: the potential for dehalogenation. Many common reduction methods, particularly those employing harsh conditions or certain catalysts, can lead to the undesired cleavage of the carbon-bromine or carbon-fluorine bonds. Therefore, the selection of the reducing agent and the optimization of reaction conditions are paramount to achieving a successful and chemoselective reduction.

This guide will explore three primary methodologies for this transformation:

  • Lithium Aluminum Hydride (LAH) Reduction: A powerful and versatile method for nitrile reduction.[3][4]

  • Sodium Borohydride and Cobalt(II) Chloride System: A milder and more selective approach for nitrile reduction.[5]

  • Catalytic Hydrogenation: A widely used industrial method that requires careful catalyst selection to prevent dehalogenation.

The choice of method will depend on the scale of the reaction, available equipment, and the desired balance between reactivity and selectivity.

Mechanistic Considerations and Reagent Selection

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The mechanism varies depending on the chosen reducing agent.

  • Hydride Reductants (LAH and NaBH₄/CoCl₂): These reagents deliver hydride ions (H⁻) to the electrophilic carbon of the nitrile group. The reaction with LAH proceeds via the formation of an intermediate imine-aluminate complex, which is further reduced to the amine.[3] Sodium borohydride alone is generally not reactive enough to reduce nitriles but can be activated by the addition of a transition metal salt like cobalt(II) chloride. The in-situ generated cobalt boride is believed to be the active reducing species.[5][6] This system often offers enhanced chemoselectivity, preserving sensitive functional groups like halogens.[7]

  • Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). The nitrile is adsorbed onto the catalyst surface and sequentially hydrogenated to the primary amine. A key challenge with halogenated substrates is the potential for hydrodehalogenation, a common side reaction. The choice of catalyst, support, and the use of additives can significantly influence the selectivity of the reaction. For instance, certain catalysts or acidic media can be employed to inhibit dehalogenation.[8][9]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried before use.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is adapted from general procedures for LAH reduction of nitriles and is suitable for small to medium-scale synthesis.[10]

Materials:

  • 3-Bromo-4-fluorobenzonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile).

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Dissolve 3-bromo-4-fluorobenzonitrile (1 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the excess LAH by the dropwise addition of deionized water (1 volume), followed by 15% aqueous sodium hydroxide solution (1.5 volumes), and finally deionized water (3 volumes). This should result in the formation of a granular precipitate.

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the filtrate and washings.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-fluorobenzylamine. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Method 2: Reduction with Sodium Borohydride and Cobalt(II) Chloride

This method offers a milder alternative to LAH and is often more chemoselective.[5][11]

Materials:

  • 3-Bromo-4-fluorobenzonitrile

  • Sodium Borohydride (NaBH₄)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Diethyl Ether

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-fluorobenzonitrile (1 eq.) and Cobalt(II) Chloride Hexahydrate (0.2 eq.) in methanol (15 volumes).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add Sodium Borohydride (4 eq.) portion-wise over a period of 1 hour, ensuring the temperature remains below 10 °C. A black precipitate of cobalt boride will form, and gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to dissolve the cobalt salts.

  • Purification: Make the solution basic with a sodium hydroxide solution and extract the product with diethyl ether (3 x 20 volumes). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Method 3: Catalytic Hydrogenation

This method is suitable for larger-scale synthesis but requires careful selection of the catalyst to avoid dehalogenation.

Materials:

  • 3-Bromo-4-fluorobenzonitrile

  • Palladium on Carbon (5% Pd/C) or a specialized catalyst system known to minimize dehalogenation.

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Parr hydrogenator or a similar hydrogenation apparatus.

Procedure:

  • Reaction Setup: In the reaction vessel of a Parr hydrogenator, dissolve 3-bromo-4-fluorobenzonitrile (1 eq.) in ethanol or methanol.

  • Catalyst Addition: Carefully add the Palladium on Carbon catalyst (5-10 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and heat to the appropriate temperature (e.g., 50 °C).

  • Reaction: Stir the reaction mixture vigorously until the uptake of hydrogen ceases. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as described in the previous methods.

Data Presentation

MethodReducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
1LiAlH₄THF0 to RT4-680-90High reactivity, fastPyrophoric reagent, requires anhydrous conditions
2NaBH₄/CoCl₂Methanol0 to RT12-1675-85Milder conditions, good chemoselectivityLonger reaction time, use of a transition metal
3H₂/CatalystEthanol506-1270-90Scalable, cleanPotential for dehalogenation, requires specialized equipment

Visualization of the Reaction Workflow

Reduction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_process Post-Reaction cluster_end Final Product A 3-Bromo-4-fluorobenzonitrile B Method 1: LiAlH₄ in THF A->B C Method 2: NaBH₄/CoCl₂ in MeOH A->C D Method 3: H₂/Catalyst in EtOH A->D E Work-up & Purification (Extraction, Chromatography, Distillation) B->E C->E D->E F 3-Bromo-4-fluorobenzylamine E->F

Caption: General workflow for the reduction of 3-bromo-4-fluorobenzonitrile.

Characterization of 3-Bromo-4-fluorobenzylamine

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the benzylic CH₂ protons, as well as the NH₂ protons. The integration of these signals should correspond to the number of protons.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and benzylic carbons.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 3-bromo-4-fluorobenzylamine (C₇H₇BrFN). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the C-N stretching.

Conclusion

The reduction of 3-bromo-4-fluorobenzonitrile to 3-bromo-4-fluorobenzylamine can be successfully achieved with high chemoselectivity using several methods. The choice of the most appropriate protocol depends on the specific requirements of the synthesis. For rapid, high-yield reduction on a smaller scale, LAH is a reliable choice, provided stringent anhydrous conditions are maintained. For a milder and more selective transformation, particularly if other sensitive functional groups are present, the NaBH₄/CoCl₂ system is an excellent alternative. For large-scale industrial applications, catalytic hydrogenation, with a carefully selected catalyst to suppress dehalogenation, offers a scalable and economical route. Proper purification and characterization are essential to ensure the quality of the final product for its intended downstream applications.

References

  • Gribble, G. W. (2000). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 29(5), 335-346.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromo-4-fluorobenzonitrile: A Chemist's Guide. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Google Patents. Process for selective nitrile reduction.
  • Google Patents.
  • Google Patents.
  • Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801–6802.
  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2000). Cobalt (II)
  • Jagdale, A. R., Paraskar, A. S., & Sudalai, A. (2009). Cobalt (II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride. Synthesis, 2009(04), 660–664.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Reductions in Organic Chemistry with Sodium Borohydride. Tetrahedron, 56(40), 7899-7933.
  • YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

  • Caddick, S., Judd, D. B., & Lewis, A. K. D. K. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]

  • Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • WIPO Patentscope. PROCESS FOR THE PREPARATION OF 3-BROMO - 4 - FLUOROBENZALDEHYDE. [Link]

  • Google Patents.
  • Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

  • Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). [Link]

  • Google Patents.
  • NIH. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. [Link]

  • NIH. Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. [Link]

Sources

Grignard reaction with 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Metallation of 3-Bromo-4-fluorobenzonitrile


) Exchange

Executive Summary

This guide details the protocol for generating the organomagnesium species from 3-Bromo-4-fluorobenzonitrile . This substrate presents a dual-threat challenge in organometallic chemistry:

  • The Electrophilic Trap: The nitrile (cyano) group is highly susceptible to nucleophilic attack by the forming Grignard reagent, leading to dimerization or polymerization.

  • The Benzyne Trap: The bromine (C3) and fluorine (C4) atoms are ortho to each other. Upon metallation at C3, the resulting species is an ortho-fluoroarylmagnesium intermediate, which is prone to

    
    -elimination to form a reactive benzyne species at temperatures > 
    
    
    
    C.

Standard magnesium insertion (using Mg turnings/powder) is strictly contraindicated for this substrate, as the initiation temperature required exceeds the stability threshold of the nitrile and the benzyne precursor. This protocol utilizes Knochel’s Turbo Grignard (


)  at controlled low temperatures (

C) to achieve rapid Br/Mg exchange while kinetically suppressing side reactions.

Strategic Analysis & Mechanism

Why Standard Conditions Fail
  • Classical Grignard (

    
    ):  Requires surface activation and often reflux or heat to initiate. Under these conditions, the formed Grignard (
    
    
    
    ) immediately attacks the nitrile of unreacted starting material (
    
    
    ), forming imines (
    
    
    ).
  • Benzyne Elimination: Even if the nitrile survives, the proximity of the Magnesium (at C3) and Fluorine (at C4) facilitates the elimination of

    
    , generating 3,4-dehydrobenzonitrile (a benzyne), which uncontrollably consumes the reagent.
    
The Turbo Grignard Solution

The


 complex operates via a Halogen-Magnesium Exchange  mechanism rather than oxidative insertion.[1]
  • LiCl Role: Breaks up the polymeric aggregates of the Grignard reagent, increasing the kinetic basicity and allowing the exchange to proceed at cryogenic temperatures (

    
    C to 
    
    
    
    C).
  • Thermodynamic Driving Force: The formation of the aryl Grignard is thermodynamically favored over the alkyl Grignard (

    
    ) due to the higher stability of the 
    
    
    
    hybridized carbanion.

ReactionPathways Substrate 3-Bromo-4-fluorobenzonitrile Mg_Standard Mg Metal / THF (> 25°C) Substrate->Mg_Standard Route A (Fail) Turbo iPrMgCl·LiCl (-40°C) Substrate->Turbo Route B (Success) Dimer Polymerization/Dimerization (Nitrile Attack) Mg_Standard->Dimer Fast Benzyne Benzyne Formation (Elimination of MgClF) Mg_Standard->Benzyne High T ArMgX Target Grignard Species (Stable at < -20°C) Turbo->ArMgX Br/Mg Exchange ArMgX->Dimer Slow at -40°C ArMgX->Benzyne If warmed > -20°C

Figure 1: Chemoselectivity decision tree highlighting the necessity of the Turbo Grignard route to avoid specific failure modes.

Experimental Protocol

Reagents & Equipment
  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv).

  • Reagent:

    
     (1.3 M in THF, commercially available or freshly prepared). Use 1.1 – 1.2 equivalents.
    
  • Solvent: Anhydrous THF (inhibitor-free), dried over molecular sieves or alumina.

  • Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe (Critical).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Procedure

1. Setup and Drying

  • Flame-dry the glassware under vacuum and backfill with Argon three times.

  • Critical: Moisture kills the Turbo Grignard and protonates the intermediate. Ensure strict anhydrous conditions.

2. Substrate Solubilization

  • Charge the flask with 3-Bromo-4-fluorobenzonitrile (e.g., 2.00 g, 10 mmol).

  • Add anhydrous THF (10 mL, 1.0 M concentration).

  • Cool the solution to

    
    C  using a dry ice/acetonitrile or cryocooler bath.
    
    • Note: Do not use a simple ice/salt bath; it is not cold enough to prevent benzyne formation.

3. The Exchange (Metallation)

  • Add the

    
     solution (1.3 M, 8.5 mL, 11 mmol) dropwise  over 10–15 minutes.
    
  • Monitor Internal Temperature: Ensure the exotherm does not raise the internal temperature above

    
    C.
    
  • Stir the reaction at

    
    C for 30 to 60 minutes .
    

4. Reaction Monitoring (GC-MS)

  • Aliquot Quench: Take a 50 µL aliquot and quench into saturated

    
     solution containing a trace of Iodine (
    
    
    
    ).
  • Analysis: Extract with EtOAc and inject into GC-MS.

    • Success: Presence of 3-iodo-4-fluorobenzonitrile (indicates active Grignard trapped by

      
      ) or 3-deuterio-4-fluorobenzonitrile (if quenched with 
      
      
      
      ).
    • Incomplete: Presence of starting material (3-bromo...).[2]

    • Failure: Presence of dimerized ketones or benzyne-derived tars.

5. Electrophile Trapping (Example: Aldehyde Addition)

  • Once exchange is complete (>95% conversion), cool/maintain at

    
    C.
    
  • Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF slowly.

  • Allow the mixture to warm slowly to

    
    C over 1 hour.
    
  • Quench: Pour into saturated aqueous

    
     or Citric Acid (10%).
    

Data Summary & Troubleshooting

ParameterSpecificationRationale
Temperature

C to

C
Prevents attack on Nitrile and elimination to Benzyne.
Concentration 0.5 M – 1.0 MHigh dilution minimizes intermolecular dimerization.
Reagent Stoichiometry 1.1 – 1.2 equivSlight excess ensures full conversion; large excess wastes reagent.
Time 30 – 60 minExchange is fast; prolonged stirring increases side-reaction risk.
Common Failure Modes
  • Low Yield / Complex Mixture: Likely caused by warming above

    
    C. The ortho-fluoro Grignard eliminates to benzyne, which then reacts indiscriminately.
    
  • Recovery of Starting Material: Moisture in the solvent destroyed the Turbo Grignard before exchange occurred.

  • Formation of Ketone Dimer: Temperature was too high during the initial addition, allowing the Grignard to attack the nitrile of a neighboring molecule.

Safety & Handling

  • Hydrofluoric Acid Risk: While not generating free HF, the workup of fluorinated aromatics can sometimes generate fluoride salts. Avoid acidic workup if possible, or use buffered ammonium chloride.[3]

  • Benzyne Hazard: If the reaction runs away (cooling failure), benzyne formation is highly exothermic and can lead to rapid polymerization/pressure buildup. Ensure the cooling bath is stable.

References

  • Knochel, P., et al. (2004).[4] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.

    • Seminal paper establishing the Turbo Grignard protocol for functionalized arom
  • Krasovskiy, A., & Knochel, P. (2004).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie.

    • Details the specific mechanism and stability of nitrile-containing Grignards.
  • Leroux, F., et al. (2005). "The Ortho-Fluorine Effect in Organometallic Chemistry." Synlett.

    • Discusses the stability and benzyne risks of ortho-metall

Sources

Application Note: Metallation Strategies for 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of metallating 3-Bromo-4-fluorobenzonitrile . It prioritizes the Turbo Grignard method due to the high instability of the lithiated intermediate.

Executive Summary

3-Bromo-4-fluorobenzonitrile represents a "high-risk" scaffold in organometallic chemistry due to the competing reactivities of its three functional groups. The primary objective is to selectively exchange the Bromine (C-3) atom for a metal (Li or Mg) to enable nucleophilic attack on an electrophile (E+).

However, two catastrophic side reactions typically result in low yields when using standard protocols (


-BuLi/-78°C):
  • Nitrile Attack: Nucleophilic addition of the alkyl-metal to the cyano group (-CN).

  • Benzyne Formation: The resulting 3-metallo-4-fluoro species places a metal ortho to a fluorine atom. This is the textbook precursor for rapid elimination of Metal-Fluoride (LiF or MgF₂), generating a highly reactive benzyne intermediate that leads to tars and polymerization.

Recommendation: This guide strongly advises against traditional lithiation (


-BuLi). Instead, it details the Turbo Grignard (

-PrMgCl[1]·LiCl)
method, which kinetically favors the Br-Mg exchange while suppressing benzyne elimination and nitrile addition.

Chemo-Selectivity Analysis (The "Three Pillars")

Pillar 1: Expertise & Causality

Why do standard methods fail?

  • The Benzyne Trap: Upon Lithiation at C-3, the Lithium atom is ortho to Fluorine at C-4. The lattice energy of LiF is extremely high, driving the elimination of LiF even at -78°C. This generates 4-cyanobenzyne, which self-polymerizes.

  • The Nitrile Trap: The cyano group is a "soft" electrophile. Hard nucleophiles like

    
    -BuLi attack the nitrile carbon to form an imine (which hydrolyzes to a ketone).
    
Pillar 2: Trustworthiness (Self-Validating Systems)

To ensure the protocol works, we utilize In-Situ Monitoring . The color change of the reaction is a diagnostic indicator.

  • Clear/Light Yellow: Stable Metallated Species.

  • Dark Orange/Brown: Benzyne formation or polymerization (Failure).

Pillar 3: Authoritative Grounding

The protocols below rely on the Knochel Turbo Grignard methodology, which uses Lithium Chloride to break magnesium polymeric aggregates, increasing reactivity enough to exchange Bromine, but keeping the metal species "soft" enough to tolerate Nitriles and prevent Fluoride elimination.[2]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Red paths represent failure modes common with


-BuLi. The Green  path represents the successful Turbo Grignard route.

ReactionPathways Start 3-Bromo-4-fluorobenzonitrile Li_Inter Intermediate A: 3-Lithio-4-fluorobenzonitrile (Unstable) Start->Li_Inter n-BuLi, -78°C Imine SIDE PRODUCT: Butyl-Ketone Derivative (Nitrile Attack) Start->Imine Direct Attack on CN Mg_Inter Intermediate B: 3-Magnesio-4-fluorobenzonitrile (Stable at -15°C) Start->Mg_Inter i-PrMgCl·LiCl -15°C to 0°C Benzyne SIDE PRODUCT: 4-Cyanobenzyne (Polymerization) Li_Inter->Benzyne Elimination of LiF (Rapid) Product TARGET: 3-Functionalized-4-fluorobenzonitrile Mg_Inter->Product Electrophile (E+)

Caption: Comparative pathways showing the instability of the lithiated intermediate (Red) versus the stability of the magnesiated species (Green).

Experimental Protocols

Method A: The Turbo Grignard Exchange (Recommended)

Applicability: High-fidelity synthesis, scale-up, and substrates with sensitive groups (CN, COOR).

ParameterSpecification
Reagent

-PrMgCl·LiCl (1.3M in THF)
Solvent Anhydrous THF (0.5 M concentration)
Temperature -15°C to 0°C
Time 30 min to 2 hours
Quench Electrophile (Aldehyde, Iodine, Borate)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Charging: Add 3-Bromo-4-fluorobenzonitrile (1.0 equiv) and anhydrous THF. Cool the solution to -15°C (Ice/Salt bath).

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl  (1.1 equiv) over 10 minutes.
    
    • Note: The Turbo Grignard is commercially available or can be prepared by mixing

      
      -PrMgCl and LiCl (1:1).
      
  • Incubation: Stir at -15°C for 30 minutes.

    • QC Check: Aliquot 0.1 mL into MeOH. Check by LCMS. Disappearance of Bromide starting material and appearance of de-brominated product (3-H-4-fluorobenzonitrile) confirms the exchange is complete.

  • Functionalization: Add the Electrophile (e.g., DMF for formylation or Iodine for iodination) slowly.

    • Critical: Maintain temp < 0°C during addition to prevent exotherms that could trigger benzyne elimination.

  • Workup: Quench with sat. aq. NH₄Cl.[3] Extract with EtOAc.[3]

Method B: Cryogenic Lithiation (Legacy/High Risk)

Applicability: Only if Turbo Grignard fails or if the specific electrophile is unreactive toward Magnesium species. Warning: This method has a high failure rate due to benzyne formation.

ParameterSpecification
Reagent

-BuLi (2.5M in Hexanes)
Solvent THF / Toluene (1:4 ratio preferred to lower polarity)
Temperature -100°C (Liquid N₂ / Ethanol slush)
Mode Barbier (In-situ trapping) or Reverse Addition

Step-by-Step Protocol:

  • Cooling: Cool the THF/Toluene solvent to -100°C .

  • Reagent Mix: Add 3-Bromo-4-fluorobenzonitrile (1.0 equiv) and the Electrophile (1.2 equiv) together into the flask (Barbier conditions).

    • Reasoning: By having the electrophile present before the lithium is added, the unstable lithiated species is trapped immediately, before it can eliminate LiF to form benzyne.

  • Lithiation: Add

    
    -BuLi (1.05 equiv) extremely slowly down the side of the flask.
    
  • Quench: As soon as addition is complete, quench with dilute acid or NH₄Cl while still cold.

Troubleshooting & QC Decision Tree

Use this logic flow to troubleshoot low yields.

Troubleshooting Start Low Yield Observed CheckColor Check Reaction Color Start->CheckColor DarkBrown Dark Brown/Black? CheckColor->DarkBrown ClearYellow Clear/Light Yellow? CheckColor->ClearYellow Benzyne Issue: Benzyne Formation (Elimination of F-Metal) DarkBrown->Benzyne Yes LCMS LCMS Result? ClearYellow->LCMS Analyze Aliquot Solution1 Solution: Switch to Turbo Grignard Reduce Temp Benzyne->Solution1 NitrileAttack Issue: Nitrile Attack (Imine formation) Solution2 Solution: Lower Temp Use Barbier Conditions NitrileAttack->Solution2 Incomplete Issue: Incomplete Exchange Solution3 Solution: Increase Time Check Reagent Molarity Incomplete->Solution3 LCMS->NitrileAttack High MW Impurities LCMS->Incomplete Starting Material Left

Caption: Diagnostic workflow for identifying the root cause of reaction failure (Benzyne vs. Nitrile attack).

References

  • Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][4] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Functional Group Tolerance: Piller, F. M., Appukkuttan, P., & Knochel, P. (2008). High-Yielding Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[4] Angewandte Chemie, 120(36), 6907–6911.

  • Benzyne Formation Risks: Bronner, S. M., et al. (2009). The chemistry of the benzyne bond. Chemical Reviews, 109(8).
  • Specific Substrate Usage (Patent): Preparation of substituted benzonitriles. (Example of downstream usage in drug synthesis). WO2023057548A1.

Sources

The Strategic Utility of 3-Bromo-4-fluorobenzonitrile in the Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. This has led to a significant number of fluorinated pharmaceuticals successfully entering the market. 3-Bromo-4-fluorobenzonitrile has emerged as a particularly valuable and versatile building block in this context. Its trifunctional nature—a nitrile group, a bromine atom, and an activated fluorine atom—provides a rich chemical scaffold for the synthesis of complex fluorinated APIs. This application note provides a detailed exploration of the synthetic utility of 3-Bromo-4-fluorobenzonitrile, complete with mechanistic insights and detailed protocols for key transformations.

Chemical Profile and Reactivity of 3-Bromo-4-fluorobenzonitrile

3-Bromo-4-fluorobenzonitrile is a crystalline solid with the molecular formula C₇H₃BrFN. The key to its synthetic utility lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitrile group activates the aromatic ring, particularly at the ortho and para positions, making the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) .[1][2] The bromine atom, on the other hand, is an excellent handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling.[3] The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, further expanding its synthetic potential.

graph "Reactivity_of_3_Bromo_4_fluorobenzonitrile" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="3-Bromo-4-fluorobenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; B [label="Nucleophilic Aromatic Substitution (SNAr)\n(at Fluorine)", pos="-3,2!"]; C [label="Palladium-Catalyzed Cross-Coupling\n(at Bromine)", pos="3,2!"]; D [label="Nitrile Group Transformations", pos="0,-2!"];

A -> B [label="Nu-"]; A -> C [label="Pd(0)"]; A -> D [label="Hydrolysis/Reduction"]; }

Diagram 1: Orthogonal reactivity of 3-Bromo-4-fluorobenzonitrile.

Key Synthetic Transformations and Protocols

This section details exemplary protocols for the two major reaction pathways involving 3-Bromo-4-fluorobenzonitrile: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 3-Bromo-4-fluorobenzonitrile facilitates the displacement of the fluoride by a variety of nucleophiles. This reaction is a powerful tool for introducing nitrogen, oxygen, or sulfur-containing moieties.

Mechanistic Insight: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nitrile group is crucial for stabilizing this intermediate. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[4]

graph "SNAr_Mechanism" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="3-Bromo-4-fluorobenzonitrile + Nu-", pos="0,0!"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)", pos="3,0!"]; C [label="Product + F-", pos="6,0!"];

A -> B [label="Addition"]; B -> C [label="Elimination"]; }

Diagram 2: Generalized mechanism of Nucleophilic Aromatic Substitution.

Exemplary Protocol: Synthesis of 3-Bromo-4-(morpholino)benzonitrile

This protocol describes the reaction of 3-Bromo-4-fluorobenzonitrile with morpholine, a common secondary amine used in drug synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
3-Bromo-4-fluorobenzonitrile200.015.01.0 g
Morpholine87.127.50.65 mL
Potassium Carbonate (K₂CO₃)138.2110.01.38 g
Dimethyl Sulfoxide (DMSO)78.13-10 mL

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-fluorobenzonitrile (1.0 g, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and dimethyl sulfoxide (10 mL).

  • Stir the mixture at room temperature to ensure good suspension of the solids.

  • Add morpholine (0.65 mL, 7.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Bromo-4-(morpholino)benzonitrile as a solid.

Expected Outcome: This reaction typically proceeds in high yield (85-95%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in 3-Bromo-4-fluorobenzonitrile is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond. This is a highly efficient method for the synthesis of biaryl compounds.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-fluorobenzonitrile to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[5]

graph "Suzuki_Coupling_Cycle" { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Pd(0)L2", pos="0,0!"]; B [label="Oxidative Addition", shape=box, style=rounded, pos="2,2!"]; C [label="Ar-Pd(II)L2-Br", pos="4,0!"]; D [label="Transmetalation", shape=box, style=rounded, pos="2,-2!"]; E [label="Ar-Pd(II)L2-Ar'", pos="0,-4!"]; F [label="Reductive Elimination", shape=box, style=rounded, pos="-2,-2!"]; G [label="Ar-Ar'", pos="-4,0!"];

A -> B [label="Ar-Br"]; B -> C; C -> D [label="Ar'-B(OH)2, Base"]; D -> E; E -> F; F -> G; F -> A; }

Diagram 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of 4-Fluoro-3-(4-methoxyphenyl)benzonitrile

This protocol describes the coupling of 3-Bromo-4-fluorobenzonitrile with 4-methoxyphenylboronic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
3-Bromo-4-fluorobenzonitrile200.012.50.5 g
4-Methoxyphenylboronic acid151.963.00.46 g
Pd(PPh₃)₄1155.560.075 (3 mol%)87 mg
Sodium Carbonate (Na₂CO₃)105.995.00.53 g
Toluene92.14-15 mL
Ethanol46.07-5 mL
Water18.02-5 mL

Procedure:

  • In a round-bottom flask, combine 3-Bromo-4-fluorobenzonitrile (0.5 g, 2.5 mmol), 4-methoxyphenylboronic acid (0.46 g, 3.0 mmol), and sodium carbonate (0.53 g, 5.0 mmol).

  • Add the solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 87 mg, 0.075 mmol) to the reaction mixture under an inert atmosphere.

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Fluoro-3-(4-methoxyphenyl)benzonitrile.

Expected Outcome: This reaction typically provides the biaryl product in good to excellent yields (70-90%). The product can be characterized by standard analytical techniques.

Applications in the Synthesis of Fluorinated APIs

The strategic application of the aforementioned reactions with 3-Bromo-4-fluorobenzonitrile has enabled the synthesis of several important pharmaceutical intermediates and APIs.

Case Study 1: Intermediate for Kinase Inhibitors (e.g., Encorafenib Analogs)

The BRAF kinase inhibitor Encorafenib is used in the treatment of melanoma.[6] While the exact industrial synthesis may vary, the core structure of Encorafenib and related kinase inhibitors often features a substituted pyrazole moiety linked to a fluorinated aromatic ring. 3-Bromo-4-fluorobenzonitrile serves as a key starting material for constructing such fluorinated fragments. A Suzuki coupling reaction can be employed to introduce the pyrazole-containing fragment, followed by further functionalization.

Case Study 2: Intermediate for Danuglipron

Danuglipron is an orally available small molecule GLP-1 receptor agonist for the treatment of type 2 diabetes.[7] The synthesis of a key intermediate for Danuglipron, 3-fluoro-4-(hydroxymethyl)benzonitrile, can be envisioned starting from a derivative of 3-bromo-4-fluorobenzonitrile.[1] For instance, a related starting material, 3-fluoro-4-methylbenzonitrile, undergoes radical bromination followed by hydrolysis to yield the desired intermediate.[1] This highlights the utility of the fluorobenzonitrile scaffold in accessing complex drug molecules.

Case Study 3: Potential Intermediate for Lifitegrast

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[8] The synthesis of Lifitegrast involves the coupling of a benzofuran-6-carbonyl chloride with a complex amino acid derivative.[9] The benzofuran-6-carboxylic acid precursor could potentially be synthesized from 3-bromo-4-fluorobenzonitrile through a sequence of reactions, such as a nucleophilic substitution to introduce a protected phenol, followed by reactions to form the furan ring and subsequent manipulation of the nitrile and bromo functionalities.

Conclusion

3-Bromo-4-fluorobenzonitrile is a powerful and versatile building block for the synthesis of fluorinated APIs. Its orthogonal reactivity allows for selective transformations at the fluorine, bromine, and nitrile positions, providing access to a wide array of complex molecular architectures. The detailed protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provided herein serve as a practical guide for researchers in the pharmaceutical industry. The successful application of this intermediate in the synthesis of precursors for drugs like Encorafenib, Danuglipron, and potentially Lifitegrast underscores its significance in modern drug discovery and development. As the demand for novel fluorinated pharmaceuticals continues to grow, the strategic use of 3-Bromo-4-fluorobenzonitrile is poised to play an increasingly important role in the efficient and innovative synthesis of next-generation medicines.

References

  • Song, Y. S., Lee, Y., Kim, B. T., & Heo, J. (2007). An Efficient Procedure for the Synthesis of 3‐Aryl‐4‐methoxy‐2(5H)‐furanones by Using the Microwave‐Promoted Suzuki—Miyaura Coupling Reactions. ChemInform, 38(5).
  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • UC Berkeley College of Chemistry. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... [Image]. Retrieved from [Link]

  • Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Baldwin, A. F., et al. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 17(1), 202–205.
  • ResearchGate. (2023, January 17). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
  • ChemistryViews. (2023, October 1). Improved Synthesis Route for Lifitegrast. Retrieved from [Link]

  • Dr. Reddy's Laboratories Ltd. (2022). Process for the preparation of lifitegrast (U.S. Patent No. 11,246,862 B2). U.S.
  • American Chemical Society. (n.d.). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate. Retrieved from [Link]

  • Zhong, B., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Bioorganic & medicinal chemistry, 56, 116616.
  • ResearchGate. (2022, April 5). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. Retrieved from [Link]

  • PubMed. (2024, August 26). "Next-in-class" GLP-1R Danuglipron- and Lotiglipron-like Agonists: A Patent Review (2020-2024). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Xu, W., Xu, Q., & Li, J. (2015). Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. Organic Chemistry Frontiers, 2(2), 231-235.
  • ResearchGate. (2020, March 16). An Efficient and Scalable Synthesis of Lifitegrast. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of lifitegrast.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-4-fluorobenzonitrile

[1]

Case ID: SC-3B4F-CN Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Deceptive" Substrate

You are likely experiencing low yields not because the Suzuki coupling is failing to initiate, but because your substrate, 3-Bromo-4-fluorobenzonitrile , is undergoing competitive "suicide" reactions.

While aryl bromides are typically excellent coupling partners, this specific molecule contains a "perfect storm" of electronic features:

  • The Trap (SNAr): The nitrile group (strong electron-withdrawing group, EWG) at C1 activates the fluorine at C4 for Nucleophilic Aromatic Substitution (SNAr). Standard Suzuki bases (hydroxides, alkoxides) will attack here, displacing the fluorine.

  • The Poison (Nitrile Coordination): The cyano group can bind to Palladium (Pd), creating an inactive "resting state" of the catalyst.

  • The Decoy (Hydrolysis): Under aqueous basic conditions, the nitrile can hydrolyze to a primary amide.[1]

This guide provides a diagnostic workflow and optimized protocols to bypass these specific failure modes.

Part 1: Diagnostic Workflow

Before altering your conditions, identify exactly how the reaction is failing using this logic tree.

TroubleshootingStartDiagnostic: Low Yield AnalysisCheckSMAnalyze Crude Mixture (LCMS/NMR)Start->CheckSMSM_LeftStarting Material (SM)ConsumedCheckSM->SM_LeftHigh ConversionSM_RemainsSignificant SMRemainsCheckSM->SM_RemainsStalled ReactionByprod_1Mass = Product - 19 (F) + 17 (OH)?(Phenol Formation)SM_Left->Byprod_1Byprod_2Mass = Product + 18 (H2O)?(Amide Formation)SM_Left->Byprod_2Byprod_3Mass = Coupling Partner - B(OH)2 + H?(Protodeboronation)SM_Left->Byprod_3Cause_CatISSUE: Catalyst PoisoningNitrile binding PdSM_Remains->Cause_CatLikelyCause_SNArISSUE: S_NAr Side ReactionBase is attacking C-F bondByprod_1->Cause_SNArYesCause_HydISSUE: Nitrile HydrolysisBase/Temp too aggressiveByprod_2->Cause_HydYesCause_DeBorISSUE: ProtodeboronationBoronic acid instabilityByprod_3->Cause_DeBorYes

Figure 1: Diagnostic logic flow for identifying the specific chemical failure mode of 3-Bromo-4-fluorobenzonitrile.[1]

Part 2: Technical Deep Dive & Solutions

Issue 1: The SNAr Trap (Missing Fluorine)

The Mechanism: The nitrile group at the para position makes the C-F bond highly electrophilic. If you use bases like NaOH, KOH, or NaOEt, the base acts as a nucleophile before it acts as a base for the Suzuki transmetallation.

  • Result: You isolate a phenol (if aqueous) or an ether (if alcoholic solvent) instead of the fluorinated biaryl.[1]

  • Solution: Switch to non-nucleophilic bases and anhydrous conditions .

    • Recommended: Potassium Phosphate Tribasic (K3PO4) or Potassium Fluoride (KF).[1][2]

    • Avoid: Hydroxides, Carbonates in Methanol/Ethanol.[1]

Issue 2: Catalyst Poisoning (Nitrile Effect)

The Mechanism: The nitrile nitrogen has a lone pair that binds strongly to Pd(II) species, displacing the phosphine ligands required for the catalytic cycle. This shuts down the reaction, leaving unreacted starting material.

  • Solution: Use bulky, electron-rich ligands that sterically crowd the metal center, preventing linear nitrile coordination while facilitating oxidative addition.

    • Recommended:XPhos , SPhos , or P(t-Bu)3 .[1]

Part 3: Optimized Experimental Protocols

Do not rely on "standard" Suzuki conditions (e.g., Pd(PPh3)4 / Na2CO3).[1] Use one of the following specialized protocols designed for sensitive nitriles.

Protocol A: The "Anhydrous" Method (Recommended)

Best for preventing SNAr and Hydrolysis.

ComponentEquivalentsRole
3-Bromo-4-fluorobenzonitrile 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile
Pd(OAc)2 2 - 5 mol%Pre-catalyst
XPhos 4 - 10 mol%Ligand (Prevents poisoning)
K3PO4 (finely ground) 2.0 - 3.0 equivBase (Non-nucleophilic)
Toluene or 1,4-Dioxane [0.1 M]Solvent (Anhydrous)

Step-by-Step:

  • Dry: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charge: Add aryl bromide, boronic acid, K3PO4, Pd(OAc)2, and XPhos.

  • Purge: Seal the vial and purge with inert gas for 5 minutes.

  • Solvent: Add anhydrous Toluene or Dioxane via syringe.[1]

  • Heat: Stir vigorously at 80°C - 100°C for 2-12 hours.

    • Note: Higher temperature helps dissociate the nitrile from the Pd center if poisoning occurs.[1]

  • Workup: Filter through a celite pad (to remove phosphate salts) and concentrate.

Protocol B: The "Rapid" Method (Microwave)

Best if the Boronic Acid is unstable (prone to protodeboronation).

ComponentEquivalentsRole
Catalyst 5 mol%Pd(dppf)Cl2[1]·DCM
Base 2.0 equivKF (Potassium Fluoride)
Solvent [0.1 M]THF / Water (10:1)

Step-by-Step:

  • Combine all reagents in a microwave vial.

  • Degas the solvent mixture by bubbling Nitrogen for 10 minutes before adding to the vial (crucial to prevent oxidation of the boronic acid).

  • Microwave at 100°C for 30-60 minutes .

  • Why this works: The short reaction time outcompetes the slow hydrolysis of the nitrile, and KF is mild enough to minimize SNAr on the C-F bond.

Part 4: Base Selection Guide

Use this table to select the correct base based on your specific byproduct analysis.

BasepKa (conj.[1] acid)Risk of SNArRisk of HydrolysisRecommendation
NaOH / KOH 15.7EXTREME HIGH DO NOT USE
NaOEt / NaOMe 16-17EXTREME MediumDO NOT USE
Na2CO3 (aq) 10.3HighHighRisky
Cs2CO3 (dry) 10.3MediumLowGood Alternative
K3PO4 (dry) 12.3Low Low PREFERRED
KF 3.2Lowest LowExcellent for sensitive substrates

Frequently Asked Questions (FAQ)

Q: My LCMS shows a mass of M+16 or M+18. What is this? A: This is likely the amide (hydrolysis of nitrile, M+18) or the phenol (SNAr of Fluorine followed by tautomerization, M-F+OH). If you see this, switch to Protocol A (Anhydrous).[1]

Q: The reaction turns black immediately and stops. Why? A: "Palladium Black" precipitation indicates the catalyst has crashed out of the cycle. This often happens when the oxidative addition is slow or the ligand dissociates.[1] Ensure you are using XPhos or SPhos , which bind tightly to Pd and stabilize it against the nitrile interference.

Q: Can I use DMF as a solvent? A: Avoid DMF if possible.[1] When heated with bases, DMF can decompose to produce dimethylamine, which is a potent nucleophile that will displace your Fluorine atom (SNAr), creating a dimethylaniline byproduct.

References

  • Mechanisms of Catalyst Poisoning: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes."[1][3] Journal of the American Chemical Society, vol. 130, no. 14, 2008, pp. 4828–4845.[1][3] Link[1]

  • Base Selection in Suzuki Coupling: "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." BenchChem Technical Notes, 2025. Link[1]

  • SNAr Competition: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no.[1][4] 22, 2002, pp. 4176–4211.[1] Link

  • Buchwald Ligands (XPhos): Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, vol. 129, no.[5] 11, 2007, pp. 3358–3366.[1] Link[1]

Technical Support Center: Purification of 3-Bromo-4-fluorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist Subject: Troubleshooting Purification Workflows for 3-Bromo-4-fluorobenzonitrile Derivatives

Introduction: The Scaffold Architecture

Welcome to the technical support hub for 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) . This scaffold is a "privileged structure" in medicinal chemistry because it offers three distinct vectors for diversification, each with unique reactivity profiles.

Understanding the hierarchy of reactivity is critical for purification strategy:

  • Fluorine (C-4): Highly activated for SNAr displacement by the para-cyano group. This is the most common first-step transformation.

  • Bromine (C-3): Sterically congested but electronically primed for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Stille).

  • Nitrile (C-1): Susceptible to hydrolysis (acid/base) or reduction, often requiring protection during aggressive workups.

This guide addresses the three most common "Support Tickets" we receive regarding the purification of these derivatives.

Module 1: SNAr Product Purification

Ticket #SN-404: “I reacted 3-bromo-4-fluorobenzonitrile with a secondary amine. The reaction is complete, but I have excess amine and the product is an oil that won't crystallize.”

Diagnosis

The para-cyano group makes the C-F bond extremely electrophilic. While conversion is usually high, the resulting 4-amino-3-bromobenzonitrile derivatives often possess similar Rf values to the starting amine, making chromatography difficult. Furthermore, the lipophilicity change is often insufficient to induce immediate precipitation.

Resolution Protocol: The "Acid-Base Switch"

Do not rely on chromatography as a first pass. Use the basicity difference between the product (an aniline derivative, usually weakly basic, pKa ~2-4) and the reactant amine (usually aliphatic, strongly basic, pKa ~10-11).

Step-by-Step Workflow
  • Quench: Dilute the reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc) and water.

  • Organic Wash: Wash the organic layer 3x with water to remove the polar solvent (DMF).

  • The Acid Cut (Critical Step):

    • Wash the organic layer with 0.5 M Citric Acid or 1 M HCl .

    • Mechanism:[1][2][3][4] The unreacted aliphatic amine is protonated and moves to the aqueous layer. The product (weakly basic aniline deactivated by CN/Br) remains in the organic layer.

  • Isolation: Dry the organic layer (MgSO4) and concentrate.

  • Crystallization: If the residue is an oil, triturate with cold Hexanes/Diethyl Ether (3:1) or Isopropanol .

Visualization: SNAr Workup Logic

SNAr_Workup Start Crude Reaction Mix (Product + Excess Amine + DMF) Dilution Dilute with EtOAc + H2O Start->Dilution PhaseSep Phase Separation Dilution->PhaseSep AqLayer1 Aqueous Layer (DMF + Salts) PhaseSep->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Amine) PhaseSep->OrgLayer1 AcidWash Wash with 0.5M Citric Acid OrgLayer1->AcidWash AqLayer2 Aqueous Layer (Protonated Excess Amine) AcidWash->AqLayer2 Removes Impurities OrgLayer2 Organic Layer (Purified Product) AcidWash->OrgLayer2 Cryst Concentrate & Triturate (Hexanes/Ether) OrgLayer2->Cryst

Figure 1: Differential extraction strategy leveraging pKa differences between aliphatic amine reactants and aniline products.

Module 2: Cross-Coupling Cleanup

Ticket #PD-202: “I performed a Suzuki coupling at the bromine position. The product is dark brown (Pd contamination) and I see a side product with M-Br mass.”

Diagnosis
  • Pd Contamination: The nitrile group can coordinate to Palladium, making catalyst removal difficult.

  • Protodehalogenation: The "M-Br" mass indicates protodebromination (replacement of Br with H), a common side reaction if the catalyst load is too high or the reaction runs too long.

Resolution Protocol: Scavenging & Recrystallization

Chromatography alone rarely removes all Pd traces from benzonitriles.

Step-by-Step Workflow
  • Scavenger Treatment: After workup, dissolve the crude material in THF or EtOAc. Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product). Stir at 50°C for 30 mins. Filter through Celite.

  • Solvent Swap: Palladium residues often "streak" on silica. Crystallization is superior here.

  • Recrystallization System:

    • Solvent: Ethanol/Water (9:1) or Methanol.[5]

    • Why: Biaryl nitriles (Suzuki products) are typically highly crystalline solids. The protodebrominated impurity is often more soluble and will stay in the mother liquor.

Visualization: Impurity Profile & Separation

Suzuki_Cleanup Crude Crude Suzuki Product (Dark Solid) Scavenger Pd Scavenger (Thiol-Silica / Charcoal) Crude->Scavenger Remove Pd Filter Filtration (Celite) Scavenger->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Solid Precipitate: Target Biaryl Nitrile Recryst->Solid High Purity Liquor Mother Liquor: De-brominated Impurity Recryst->Liquor Impurity Trap

Figure 2: Purification logic for separating metal contaminants and dehalogenated side-products.

Module 3: Nitrile Integrity & Hydrolysis Management

Ticket #CN-500: “My product yield is low, and I see a new peak in LCMS with M+18 mass.”

Diagnosis

The M+18 peak corresponds to the primary amide , resulting from the hydrolysis of the nitrile group.

  • Cause: 3-Bromo-4-fluorobenzonitrile is relatively stable, but the presence of the electron-withdrawing Fluorine (or the resulting amine after SNAr) activates the nitrile towards hydrolysis under basic aqueous conditions at high heat (e.g., K2CO3/Water reflux > 100°C).

Resolution Protocol
  • Switch Bases: If using aqueous base for Suzuki coupling, switch to mild bases like K3PO4 or anhydrous conditions (e.g., Cs2CO3 in Dioxane).

  • Temperature Control: Do not exceed 80-90°C if high pH aqueous conditions are necessary.

  • Rescue: If amide is formed, it is much more polar than the nitrile.

    • Separation: Use column chromatography with a gradient of DCM -> DCM:MeOH (95:5) . The nitrile elutes early; the amide elutes late.

Reference Data: Solubility & Physical Properties

PropertyData for 3-Bromo-4-fluorobenzonitrileImplications for Purification
Melting Point 54 - 58 °CLow MP means it may oil out easily; seed crystals are vital.
Boiling Point 134 - 136 °C (33 mmHg)Can be sublimed, but rarely done. High vac drying is safe.
Solubility (MeOH) HighGood solvent for transfers, bad for precipitation.
Solubility (Water) InsolubleAqueous washes are highly effective.
Solubility (Hexane) Low/ModerateExcellent anti-solvent for crystallization.

References

  • PubChem. 3-Bromo-4-fluorobenzonitrile Compound Summary. National Center for Biotechnology Information. [Link]

  • Shelke, N. B., et al. "SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases." RSC Advances, 2015.[6] [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

Sources

Technical Guide: Optimizing Catalyst Loading for 3-Bromo-4-fluorobenzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

3-Bromo-4-fluorobenzonitrile presents a classic "Goldilocks" challenge in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Advantage: It is an electron-deficient aryl bromide . The nitrile (CN) and fluorine (F) groups withdraw electron density from the ring, making the C–Br bond highly activated for Oxidative Addition (the first step of the catalytic cycle).

  • The Risk: This same activation makes the substrate prone to side reactions. The nitrile group is a competent ligand that can poison the Palladium (Pd) center. The fluorine at the 4-position is activated for Nucleophilic Aromatic Substitution (

    
    ), particularly if strong alkoxide bases are used.
    

This guide provides a logic-driven approach to minimizing catalyst loading while maintaining high conversion and selectivity.

The Catalytic Cycle & Failure Modes

To optimize loading, you must first understand where the catalyst "dies" or gets diverted.

Mechanism Visualization

The following diagram illustrates the standard catalytic cycle versus the specific failure modes for this substrate (Nitrile Poisoning and


).

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for this substrate) Pd0->OxAdd + 3-Br-4-F-Ph-CN TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Nucleophile / Base Poison FAILURE: Nitrile Coordination (Catalyst Arrest) OxAdd->Poison Excess Substrate / Low Ligand SNAr SIDE REACTION: S_NAr at C-F (Fluorine Displacement) OxAdd->SNAr Strong Base (e.g., NaOtBu) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the specific risks of Nitrile coordination (poisoning) and Fluorine displacement (


).

Optimization Protocol (Step-by-Step)

Do not rely on "standard" conditions. Follow this hierarchical screening process.

Phase 1: Ligand Selection (The "Bodyguard")

The nitrile group competes with your phosphine ligand for the Pd center. You need a bulky, electron-rich ligand to displace the nitrile and protect the catalyst.

Ligand ClassRecommendationRationale
Biaryl Phosphines XPhos, SPhos, RuPhos Top Choice. The steric bulk prevents nitrile coordination and accelerates reductive elimination.
Bis-phosphines dppf, Xantphos Secondary Choice. Large bite angle can stabilize Pd, but may be slower for hindered coupling partners.
Simple Phosphines PPh3, PCy3Avoid. Too labile; easily displaced by the nitrile, leading to Pd-black precipitation.
Phase 2: Base Selection (The "Silent Killer")

The 4-Fluorine is susceptible to attack.

  • Avoid: Sodium tert-butoxide (

    
    ), Sodium Methoxide (
    
    
    
    ). These will attack the C-F bond, creating impurities.
  • Use: Inorganic carbonates or phosphates (

    
    , 
    
    
    
    ,
    
    
    ). These are strong enough to activate boronic acids (Suzuki) but generally too non-nucleophilic to displace the fluorine.
Phase 3: Loading Titration Workflow

Once a ligand/base pair is identified (e.g., Pd(OAc)2 / XPhos / K3PO4), perform a Logarithmic Titration .

  • Run A (Baseline): 5.0 mol% Pd. (If this fails, the chemistry is wrong, not the loading).

  • Run B (Efficiency): 1.0 mol% Pd.

  • Run C (Stress Test): 0.1 mol% Pd.

  • Run D (Limit): 0.01 mol% Pd (only if Run C > 90% conversion).

Troubleshooting Guide & FAQs

Q1: The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Product Inhibition or Catalyst Poisoning.

  • The Science: As the reaction proceeds, the concentration of the product (biaryl-nitrile) increases. If your ligand is not bulky enough, the product's nitrile group binds to the Pd, shutting it down.

  • Solution: Switch to a bulkier ligand (e.g., t-BuXPhos or BrettPhos ). Alternatively, increase the temperature to 100°C to promote ligand dissociation (energetically disfavoring nitrile binding).

Q2: I see a significant impurity (M+ - 19 mass units). What is it?

Diagnosis:


 Side Reaction.
  • The Science: You have lost the Fluorine atom. The base (likely an alkoxide or hydroxide generated from water) has attacked the C4 position.

  • Solution:

    • Switch to a milder base:

      
       or 
      
      
      
      .
    • Use anhydrous solvents (Dioxane or Toluene) to prevent hydroxide formation.

    • Lower the reaction temperature.

Q3: I am observing hydrodehalogenation (Br replaced by H).

Diagnosis: The catalytic cycle is stalling after oxidative addition but before transmetallation.

  • The Science: The electron-poor ring makes oxidative addition fast. If the transmetallation is slow (e.g., wet boronic acid, poor base solubility), the Pd-Ar species grabs a hydride (from solvent or beta-hydride elimination) and reduces.

  • Solution:

    • Increase the concentration of the coupling partner (Boronic acid/Amine).

    • Ensure the system is strictly oxygen-free (oxygen promotes homocoupling and dehalogenation pathways).

    • Add a few drops of water (if using anhydrous inorganic bases) to solubilize the base, speeding up transmetallation.

Decision Tree for Optimization

Use this flowchart to navigate experimental failures.

Optimization Start Start: 1 mol% Pd, XPhos, K3PO4 CheckConv Check Conversion @ 4h Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Yes LowConv <50% Conversion CheckConv->LowConv No ReduceLoad Action: Reduce Pd to 0.1 mol% HighConv->ReduceLoad Impurity Defluorinated Impurity? LowConv->Impurity CheckLigand Action: Switch to t-BuXPhos (Steric Bulk) Impurity->CheckLigand No (Stalled) CheckBase Action: Switch to Cs2CO3 (Weaker Base) Impurity->CheckBase Yes (SNAr)

Figure 2: Decision tree for troubleshooting low yield or impurities.

References

  • Mechanistic Insight on Nitrile Poisoning

    • Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society.[1]

  • Ligand Effects (Buchwald Ligands)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Suzuki-Miyaura General Optimization

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews.

  • Base Effects &

    
     Avoidance: 
    
    • Littke, A. F., & Fu, G. C.[3] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

Sources

Technical Support Center: Solvent Effects on 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Reactivity Scaffold

3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) is a bifunctional electrophile critical in the synthesis of androgen receptor antagonists and MDM2 inhibitors. Its utility lies in its orthogonal reactivity:

  • C4-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr ) by the para-cyano group.

  • C3-Bromine: Primed for Metal-Halogen Exchange or Pd-Catalyzed Cross-Coupling .

The Critical Variable: Solvent choice is the primary determinant of reaction rate and chemoselectivity. Improper solvent selection frequently leads to stalled SNAr reactions or competitive dehalogenation during cross-coupling.

Module A: SNAr Optimization (Fluorine Displacement)

The Mechanism

The reaction proceeds via a Meisenheimer Complex .[1] The para-cyano group stabilizes the anionic intermediate. The solvent must solvate the cation of the nucleophile salt (e.g., K+) while leaving the anion (nucleophile) "naked" and reactive.

Solvent Selection Matrix
Solvent ClassExamplesEffect on Rate (krel)RecommendationMechanism Note
Polar Aprotic DMSO, DMF, NMPFastest (103–105x) Primary Choice Solvates cations strongly; leaves anions naked.
Polar Protic Ethanol, MethanolSlowAvoidH-bonds to nucleophile, reducing its HOMO energy.
Non-Polar Toluene, HexaneNegligiblePhase Transfer OnlyPoor solubility of nucleophile salts.
Troubleshooting Guide: SNAr

Q: My reaction with a secondary amine in Ethanol is stalled at 10% conversion after 24h.

  • A: Switch to DMSO or DMF . Protic solvents like ethanol form a solvation shell around the amine/anion via hydrogen bonding, significantly increasing the activation energy. In DMSO, the nucleophile is desolvated and highly reactive.

    • Action: Evaporate ethanol, redissolve in DMSO (5 vol), and heat to 60°C.

Q: I observe a byproduct where the Nitrile is hydrolyzed to an Amide.

  • A: This is "Nitrile Hydration," often caused by wet solvents at high temperatures (T > 100°C) in the presence of base.

    • Action: Use anhydrous DMF/DMSO. Lower the temperature to <80°C. If high T is required, switch to NMP , which is more thermally stable, but ensure strictly anhydrous conditions.

Q: Can I displace the Bromine instead of the Fluorine?

  • A: Under standard SNAr conditions, No . Fluorine is the superior leaving group in SNAr due to its high electronegativity, which inductively stabilizes the transition state (Meisenheimer complex) at the C4 position. Bromine displacement is only competitive if the nucleophile is a soft thiolate or if Pd-catalysis is inadvertently introduced.

Module B: Cross-Coupling Integrity (Bromine Utilization)

The Mechanism

Pd-catalyzed coupling (Suzuki-Miyaura) occurs at the C3-Bromine. The C4-Fluorine is generally inert to Pd(0) oxidative addition under standard conditions.

Solvent Selection Matrix
Solvent SystemApplicationRecommendationNote
Toluene / Water (10:1) Standard SuzukiHigh Excellent for partitioning inorganic bases.
1,4-Dioxane High Temp CouplingHigh Good solubility for boronic acids; stable at reflux.
THF Low Temp / LithiationModerateGood for Li-halogen exchange; avoid for high T (boiling point limit).
Troubleshooting Guide: Cross-Coupling

Q: I see significant "Protodebromination" (replacement of Br with H).

  • A: This is often caused by solvent impurities or excessive heating in protic media.

    • Action: Ensure Toluene/Dioxane is peroxide-free and degassed. Use a mild base (K3PO4) instead of hydroxides/alkoxides to minimize side reactions.

Q: The Fluorine atom is being cleaved during my Suzuki coupling.

  • A: This is rare but can occur with electron-rich ligands (e.g., PCy3) that facilitate oxidative addition into aryl fluorides.

    • Action: Switch to standard aryl-phosphine ligands (e.g., PPh3 or dppf ) which are selective for C-Br over C-F bonds.

Visual Decision Pathways

Figure 1: Solvent & Reactivity Decision Tree

ReactivityLogic Start Substrate: 3-Bromo-4-fluorobenzonitrile Goal Define Goal Start->Goal SNAr Displace Fluorine (S_NAr) Goal->SNAr Nucleophile (Amine/Thiol) Coupling Functionalize Bromine (Pd-Coupling) Goal->Coupling Catalyst (Pd/Ni) Solv_SNAr Solvent Choice: Polar Aprotic SNAr->Solv_SNAr Specifics_SNAr DMSO, DMF, NMP (Naked Anion Effect) Solv_SNAr->Specifics_SNAr Outcome_SNAr Product: 4-Substituted-3-bromobenzonitrile Specifics_SNAr->Outcome_SNAr Solv_Coup Solvent Choice: Non-Polar / Ethereal Coupling->Solv_Coup Specifics_Coup Toluene/H2O, Dioxane (Phase Transfer) Solv_Coup->Specifics_Coup Outcome_Coup Product: 3-Aryl-4-fluorobenzonitrile Specifics_Coup->Outcome_Coup

Caption: Decision matrix for solvent selection based on the target reaction site (C4-F vs. C3-Br).

Figure 2: Solvation Effects on SNAr Mechanism

Mechanism Step1 Reagents: Substrate + K+ [Nu]- Branch_Protic Solvent: Ethanol (Protic) Step1->Branch_Protic Branch_Aprotic Solvent: DMSO (Polar Aprotic) Step1->Branch_Aprotic State_Protic Anion Solvated by H-Bonds (Low Energy / Stable) Branch_Protic->State_Protic Result_Protic Reaction Slow / Stalled State_Protic->Result_Protic High Activation Energy State_Aprotic K+ Solvated / Anion 'Naked' (High Energy / Reactive) Branch_Aprotic->State_Aprotic TS Meisenheimer Complex (Stabilized by p-CN) State_Aprotic->TS Nucleophilic Attack Product Product + KF TS->Product - F-

Caption: Mechanistic comparison of anion activation in protic vs. polar aprotic solvents.

Validated Experimental Protocols

Protocol A: Regioselective SNAr with Morpholine

Target: 3-Bromo-4-morpholinobenzonitrile

  • Preparation: Charge a reaction vial with 3-Bromo-4-fluorobenzonitrile (1.0 equiv) and K2CO3 (1.5 equiv).

  • Solvent: Add anhydrous DMSO (Concentration: 0.5 M). Note: DMF is an acceptable alternative.

  • Addition: Add Morpholine (1.1 equiv) dropwise at RT.

  • Reaction: Heat to 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; product appears at lower Rf.

  • Workup: Pour mixture into Ice Water (10 volumes). The product usually precipitates. Filter and wash with water to remove DMSO.

    • Why Ice Water? DMSO is miscible with water; the lipophilic product is not.

Protocol B: Suzuki-Miyaura Coupling

Target: 4-Fluoro-3-phenylbenzonitrile

  • Preparation: Charge flask with 3-Bromo-4-fluorobenzonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.03 equiv).

  • Solvent: Add Toluene and 2M Na2CO3 (Ratio 3:1).

    • Critical: Degas solvents by sparging with Argon for 15 mins.

  • Reaction: Heat to 90°C for 12 hours under Argon atmosphere.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO4.

    • Note: The Fluorine atom remains intact under these conditions.

References

  • ACS Green Chemistry Institute. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Solvent effects on aromatic nucleophilic substitutions: Kinetics and ET(30) parameters. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-coupling: Practical Guide to Solvent Systems. Retrieved from [Link]

Sources

base selection for Buchwald-Hartwig amination of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for Buchwald-Hartwig Amination of 3-Bromo-4-fluorobenzonitrile Ticket ID: BH-CN-F-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Performing a Buchwald-Hartwig amination on 3-Bromo-4-fluorobenzonitrile presents a classic "chemoselectivity triangle" challenge. You are balancing three competing reactivities:

  • C–Br Oxidative Addition (Desired): The intended catalytic cycle.

  • Nitrile Hydrolysis (Side Reaction A): Conversion of –CN to –CONH₂ due to base/water interaction.

  • SₙAr at Fluorine (Side Reaction B): Nucleophilic displacement of the fluorine atom, which is highly activated by the para-nitrile group.

The Verdict: Do NOT use Sodium tert-butoxide (NaOtBu) as your starting base. It promotes both nitrile hydrolysis and nucleophilic aromatic substitution (SₙAr) of the fluorine.

Recommended Starting System:

  • Base: Cesium Carbonate (

    
    )[1][2][3]
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Ligand: Xantphos (for primary amines) or BrettPhos (for secondary amines)

  • Temperature: 80–100 °C

Part 1: The Logic of Base Selection

Why NaOtBu Fails for This Substrate

While NaOtBu is the "standard" base for high-speed aminations, it is incompatible with your substrate for two reasons:

  • Nitrile Hydrolysis: Alkoxides are strong enough nucleophiles to attack the nitrile carbon, forming imidates that hydrolyze to amides upon workup.

  • SₙAr Liability: The 4-fluorine is para to a nitrile (strong electron-withdrawing group). This makes the C–F bond susceptible to direct nucleophilic attack by the amine or the alkoxide, bypassing the Palladium cycle entirely.

Why Cs₂CO₃ is the Solution

Cesium carbonate acts as a heterogeneous base. Its solubility in dioxane is low but sufficient to deprotonate the Pd-amine complex at the interface or via trace solubility.

  • pKa Balance: The pKa of

    
     (10.3) is lower than 
    
    
    
    (17.0), making it mild enough to leave the nitrile intact while sufficiently basic to facilitate the catalytic cycle for most anilines and alkyl amines.
  • The "Cesium Effect": The large ionic radius of Cesium facilitates the solubility of the carbonate anion in organic solvents better than Potassium or Sodium, enhancing the deprotonation rate without increasing nucleophilicity.

Decision Matrix: Base Selection

BaseSelection Start Substrate: 3-Bromo-4-fluorobenzonitrile CheckAmine Analyze Amine Nucleophile Start->CheckAmine WeakAmine Weak Nucleophile (e.g., Aniline, Amide) CheckAmine->WeakAmine StrongAmine Strong Nucleophile (e.g., Morpholine, Alkyl amine) CheckAmine->StrongAmine SelectBase Select Base Strategy WeakAmine->SelectBase RiskSNAr HIGH RISK: S_NAr at Fluorine StrongAmine->RiskSNAr If Base too strong StrongAmine->SelectBase RiskHyd HIGH RISK: Nitrile Hydrolysis Sol1 Use Cs2CO3 (2.0 equiv) Solvent: Dioxane SelectBase->Sol1 Preferred Sol2 Use K3PO4 (2.0 equiv) Solvent: Toluene/H2O (Schlenk) SelectBase->Sol2 Alternative Sol1->RiskHyd If wet solvent used

Caption: Decision tree for selecting a base to minimize side reactions.

Part 2: Troubleshooting Guide

Issue 1: "My Nitrile Disappeared / Turned into Amide"

Symptom: LCMS shows a mass +18 (Hydration) relative to the product or starting material.

  • Root Cause: Trace water in the solvent + Strong Base + Heat = Hydrolysis.

  • Immediate Fix:

    • Switch from NaOtBu to

      
      .[4]
      
    • Ensure 1,4-Dioxane is anhydrous (store over molecular sieves).

    • Critical: Do not use technical grade bases that have absorbed water. Flame-dry your base under vacuum if suspect.

Issue 2: "I see a Product with M-20 (Loss of HF)"

Symptom: You isolated a product where the amine replaced the Fluorine instead of the Bromine, or you see a mixture of regioisomers.

  • Root Cause: Background SₙAr reaction. The amine attacked the C–F bond directly because the Pd-cycle was too slow or the temperature was too high.

  • Immediate Fix:

    • Lower Temperature: Drop from 100°C to 80°C.

    • Increase Catalyst Activity: Switch to a more active ligand (e.g., tBuBrettPhos or RuPhos) to make the Pd-cycle faster than the background SₙAr.

    • Slow Addition: Add the amine slowly via syringe pump to keep its concentration low, favoring the catalyst (which binds amine) over the background reaction.

Issue 3: "Reaction Stalled / Low Conversion"

Symptom: Starting material remains, catalyst turns black (Pd black precipitation).

  • Root Cause:

    
     is too insoluble, and the deprotonation step is the rate-limiting bottleneck.
    
  • Immediate Fix:

    • Add 3Å Molecular Sieves: To the reaction vessel (if water is poisoning the catalyst).

    • Surfactant Effect: Add 1 drop of water (counter-intuitive, but sometimes aids solubility of inorganic bases) ONLY IF nitrile hydrolysis is not observed.

    • Switch Base: Try

      
       (finely ground). It is slightly more soluble/basic than carbonate but safer than alkoxides.
      

Part 3: Recommended Protocol

This protocol is designed for High Fidelity , prioritizing the survival of the nitrile and fluorine groups over raw speed.

Materials Table
ComponentReagentEquiv.[2][3][5][6][7][8][9][10]Role
Substrate 3-Bromo-4-fluorobenzonitrile1.0Electrophile
Nucleophile Amine (R-NH₂)1.2Nucleophile
Catalyst

0.02 (2 mol%)Pd Source
Ligand Xantphos (Primary amines)BrettPhos (Secondary amines)0.04 (4 mol%)Ligand
Base

(Micronized/Ground)
2.0Base
Solvent 1,4-Dioxane (Anhydrous)0.2 MSolvent
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

    
     and the Ligand in a small amount of Dioxane. Stir for 5 mins at RT until the solution changes color (often to a lighter orange/yellow), indicating active catalyst formation (
    
    
    
    ).
  • Solids Addition: Add the 3-Bromo-4-fluorobenzonitrile and

    
     to a reaction vial equipped with a magnetic stir bar.
    
  • Solvent/Amine Addition: Add the remaining Dioxane and the Amine.

  • Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes. Oxygen poisons the catalyst and promotes homocoupling.

  • Reaction: Seal the vial and heat to 85 °C for 12–16 hours.

    • Note: Monitor by LCMS at 2 hours. If SₙAr (F-displacement) is observed, lower temp to 60°C and double catalyst loading.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate and purify.

Part 4: Mechanism & Visuals

The Chemoselectivity War

The diagram below illustrates the competition between the desired Pd-cycle and the unwanted side reactions driven by base selection.

ReactionPathways SM 3-Bromo-4-fluoro benzonitrile Base Base Choice SM->Base PdCycle Pd(0) Oxidative Addition (At C-Br) Base->PdCycle Cs2CO3 (Mild) SNAr S_NAr Attack (At C-F) Base->SNAr NaOtBu (Strong) Hydrolysis Nitrile Hydrolysis (At -CN) Base->Hydrolysis NaOtBu + H2O Product Desired Product (Amination at Br) PdCycle->Product WrongProd1 Byproduct A (F-displacement) SNAr->WrongProd1 WrongProd2 Byproduct B (Amide) Hydrolysis->WrongProd2

Caption: Pathways showing how strong bases (Red) trigger side reactions, while mild bases (Green) favor the catalytic cycle.

Part 5: FAQs

Q: Can I use


 instead of 

to save money?
A: You can try, but yields often drop. Cesium is much more soluble in organic solvents (the "Cesium Effect"), which is critical for heterogeneous bases in non-polar solvents like Dioxane or Toluene. If you must use Potassium Carbonate, use Toluene/Water (10:1) or add a phase transfer catalyst (like 18-crown-6), but be warned: adding water increases hydrolysis risk.

Q: My amine is an HCl salt. What do I do? A: You need an extra equivalent of base.[2] If using


, add 3.0 equiv total. However, amine salts are often hygroscopic (wet). Dry them thoroughly or free-base them (extraction with NaOH/DCM) before adding to the Buchwald reaction to avoid introducing water.

Q: Can I use DMSO to speed up the reaction? A: Avoid DMSO. While it solves solubility issues, DMSO strongly coordinates to Palladium, often killing the catalyst. It also accelerates SₙAr side reactions significantly (by solvating the cation and leaving the nucleophile "naked"). Stick to Dioxane, Toluene, or DME.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates." Journal of the American Chemical Society. (Demonstrates compatibility of mild bases with sensitive groups).

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction conditions and mechanistic studies." Journal of the American Chemical Society.

  • Wuxi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

    
     preference for functional group tolerance).
    

Sources

improving reaction times for Sonogashira coupling with 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetics & Selectivity for 3-Bromo-4-fluorobenzonitrile

Ticket Overview

Subject: Reaction acceleration and byproduct suppression for electron-deficient aryl bromides. Substrate Profile: 3-Bromo-4-fluorobenzonitrile (CAS: N/A for generic, specific structure implied). Key Challenges:

  • Sluggish Oxidative Addition: Aryl bromides are inherently slower than iodides.

  • 
     Liability:  The fluorine atom, activated by the para-nitrile and ortho-bromide, is susceptible to nucleophilic aromatic substitution (
    
    
    
    ), particularly by nucleophilic amine bases or solvents.
  • Glaser Homocoupling: Competitive dimerization of the alkyne.

Module 1: The Diagnostics (Troubleshooting)

Q1: My reaction is stalling at 60-70% conversion after 24 hours. I'm using standard Pd(PPh3)2Cl2 and CuI. Why? A: You have hit the "Bromide Wall." The standard catalyst system (Pd(PPh3)2Cl2) relies on triphenylphosphine (


). While excellent for aryl iodides, 

is often not electron-rich enough to facilitate rapid oxidative addition into the stronger C-Br bond, especially when the catalyst degrades over time.
  • The Fix: Switch to a Buchwald-type precatalyst (e.g., XPhos Pd G2 or G3) or a catalyst with bulky, electron-rich phosphines like

    
    . These ligands push electron density onto the Palladium, dramatically accelerating the rate-limiting oxidative addition step [1].
    

Q2: I see a byproduct with a mass corresponding to [Substrate + Alkyne - HF]. Did I couple at the wrong spot? A: Likely, yes. You are observing Nucleophilic Aromatic Substitution (


) .
  • The Cause: Your substrate has a Fluorine atom para to a Nitrile (a strong electron-withdrawing group). This makes the Fluorine a good leaving group. If you are using a nucleophilic base (like diethylamine or piperidine) or high temperatures, the base or the alkyne can attack the carbon bearing the fluorine, displacing it.

  • The Fix:

    • Change the Base: Switch to a non-nucleophilic inorganic base like Cesium Carbonate (

      
      ) or a sterically hindered amine like Diisopropylamine (DIPA) or TMP (2,2,6,6-tetramethylpiperidine) [2].
      
    • Lower the Temperature: Use a more active catalyst (see Q1) to allow running the reaction at Room Temperature (RT) or mild heat (40°C), which favors the coupling over the higher-energy

      
       pathway.
      

Q3: Can I use Microwave irradiation to speed this up? A: Yes, but with extreme caution regarding the nitrile group.

  • The Benefit: Microwave heating can reduce reaction times from hours to minutes (5–20 mins) [3].

  • The Risk: Nitriles can hydrolyze to amides in aqueous/basic conditions under high pressure/heat. Ensure your solvent is anhydrous.

  • Recommendation: Use a sealed vessel, anhydrous DMF or Toluene, and limit the ceiling temperature to 100°C.

Module 2: Strategic Optimization (The "Engine" Upgrade)

To improve reaction times, we must shift from "Standard" conditions to "High-Turnover" conditions.

Comparative Data: Catalyst Performance on Aryl Bromides
VariableStandard ProtocolAccelerated ProtocolMechanism of Action
Catalyst

(3-5 mol%)
XPhos Pd G2 or Pd(dtbpf)Cl2 (1-2 mol%)Bulky/e-rich ligands accelerate oxidative addition.
Co-Catalyst CuI (5-10 mol%)None (Copper-Free) or CuI (2 mol%)Removing Cu eliminates Glaser homocoupling; active Pd cycle doesn't need it.
Base

or


or DABCO
Inorganic bases prevent

side reactions on the fluoro-group.
Solvent THF or DMFACN or 1,4-Dioxane Polar aprotic solvents stabilize the polar transition states.
Time 12 - 24 Hours1 - 3 Hours Faster turnover frequency (TOF).
Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired Sonogashira cycle and the unwanted


 side reaction specific to 3-Bromo-4-fluorobenzonitrile.

Sonogashira_Mechanism Substrate 3-Bromo-4-fluorobenzonitrile OxAdd Oxidative Addition Complex (Ar-Pd-Br) Substrate->OxAdd Rate Limiting Step (Accel. by e- rich Ligands) SNAr_Attack Nucleophilic Attack at C-F (SNAr Risk) Substrate->SNAr_Attack High Temp / Nucleophilic Base Pd0 Pd(0) Active Species (Ligand: XPhos/PPh3) Pd0->OxAdd TransMet Transmetallation (with Cu-Alkyne) OxAdd->TransMet + Alkyne/Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Coupled Product RedElim->Product Byproduct Fluorine-Displaced Byproduct SNAr_Attack->Byproduct Loss of F-

Caption: Mechanistic pathway highlighting the critical oxidative addition step and the competing SNAr liability at the fluorine position.

Module 4: Experimental Protocols
Protocol A: The "Speed & Selectivity" Method (Recommended)

Best for: High throughput, minimizing side reactions, and stubborn bromides.

  • Setup: In a glovebox or under strictly inert atmosphere (Argon), charge a reaction vial with:

    • 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

    • XPhos Pd G2 (2.0 mol%) [1]

    • Cesium Carbonate (

      
      )  (2.0 equiv) — Crucial: Non-nucleophilic base.
      
  • Solvent: Add anhydrous Acetonitrile (ACN) or 1,4-Dioxane (0.2 M concentration).

  • Reagent: Add the terminal alkyne (1.2 equiv).

  • Reaction: Seal the vial.

    • Option A (Thermal): Heat to 60°C for 2 hours.

    • Option B (Microwave): Irradiate at 80°C for 20 minutes (Max Power 150W).

  • Workup: Filter through a celite pad (to remove inorganic salts), concentrate, and purify via column chromatography.

Protocol B: The "Copper-Free" Method

Best for: Preventing Glaser homocoupling (alkyne dimerization).

  • Catalyst: Use Pd(OAc)2 (3 mol%) + XPhos (6 mol%) OR Pd(t-Bu3P)2 (2 mol%).

  • Base: DABCO (2.0 equiv) or Pyrrolidine (only if T < 50°C to avoid SNAr).

  • Solvent: DMSO or DMF (degassed).

  • Procedure: Stir at Room Temperature for 1 hour, then increase to 60°C if conversion is <50%. The absence of Copper prevents the formation of the oxidative alkyne dimer, ensuring all alkyne is available for the cross-coupling [4].

References
  • Buchwald, S. L., et al. "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature."[1] Organic Letters, 2000.[1]

  • Lipshutz, B. H., et al. "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper."[1][2] Journal of Organic Chemistry, 2008.[1]

  • Erdélyi, M., & Gogoll, A. "Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating."[3] Journal of Organic Chemistry, 2001.[1][2][3]

  • Gelman, D., & Buchwald, S. L. "Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 2003.[1]

Sources

Technical Support Center: Synthesis & Impurity Management of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling, Troubleshooting, and Process Optimization Target Molecule: 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2)

Introduction: The Precision of Halogenation

Welcome to the technical support hub for 3-Bromo-4-fluorobenzonitrile . This intermediate is a critical scaffold in the synthesis of bioactive fluorinated heterocycles and kinase inhibitors. Its structural integrity relies on the precise installation of the bromine atom ortho to the fluorine and meta to the nitrile group.

The primary challenge in synthesizing this molecule is not yield, but selectivity . The synergistic directing effects of the fluoro (ortho/para-directing) and nitrile (meta-directing) groups theoretically favor the 3-position. However, in practice, thermodynamic control and aggressive brominating agents often lead to over-bromination (3,5-dibromo species) or hydrolysis byproducts .

This guide moves beyond basic recipes to address the why and how of impurity management, providing you with self-validating protocols to ensure pharmaceutical-grade purity.

Module 1: The Bromination Route (Direct Functionalization)

Context: The most atom-economical route involves the electrophilic aromatic substitution of 4-fluorobenzonitrile. Primary Impurity: 3,5-Dibromo-4-fluorobenzonitrile (The "Over-Brominated" Artifact).

Troubleshooting Guide: Managing Regioselectivity

User Issue: "I am consistently observing 5-10% of the dibromo impurity (M+ mass shift) in my LC-MS traces, which co-crystallizes with my product."

Root Cause Analysis: The 3-position is activated by the fluorine atom. Once the first bromine is installed at position 3, the remaining position 5 is still activated by the fluorine (ortho) and the new bromine atom (weakly deactivating but ortho/para directing). If the reaction concentration is too high or the brominating agent is in excess, the second substitution becomes kinetically accessible.

Corrective Protocol: The "Starvation" Stoichiometry

  • Reagent Switch: Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS)  in sulfuric acid or trifluoroacetic acid (TFA). NBS allows for a controlled release of the active bromonium ion (
    
    
    
    ).
  • Stoichiometric Control: Do not use 1.1 equivalents. Use 0.95 equivalents of NBS relative to the substrate. It is easier to wash away unreacted starting material (polarity difference) than to separate the dibromo impurity (similar polarity/crystal lattice).

  • Temperature Ramp: Initiate the reaction at 0°C and ramp slowly to room temperature. Avoid heating above 40°C unless conversion stalls.

Self-Validating Checkpoint:

  • In-Process Control (IPC): Monitor via HPLC at T=1 hour.

    • Target: Starting Material < 5%, Mono-bromo > 90%, Di-bromo < 2%.

    • Action: If Di-bromo > 2% while Starting Material is > 10%, your temperature is too high (kinetic overshoot). Cool the reaction immediately.

Visualizing the Pathway

BrominationPathway SM 4-Fluorobenzonitrile (Starting Material) Mono 3-Bromo-4-fluorobenzonitrile (Target Product) SM->Mono NBS, H2SO4 (Controlled Br+) Di 3,5-Dibromo-4-fluorobenzonitrile (Critical Impurity) Mono->Di Excess NBS High Temp Hydrolysis 3-Bromo-4-fluorobenzamide (Hydrolysis Impurity) Mono->Hydrolysis Aq. Workup pH > 10

Figure 1: Reaction pathway showing the critical bifurcation between the desired mono-brominated product and the over-brominated or hydrolyzed impurities.

Module 2: The Aldehyde Conversion Route (High Purity Alternative)

Context: An alternative strategy involves brominating 4-fluorobenzaldehyde (which is often more regioselective) and then converting the aldehyde to a nitrile. Primary Impurity: 3-Bromo-4-fluorobenzamide (The "Stalled" Intermediate).

Troubleshooting Guide: Incomplete Conversion

User Issue: "My IR spectrum shows a strong peak at 1680 cm⁻¹ (Amide C=O) alongside the nitrile stretch at 2230 cm⁻¹."

Root Cause Analysis: When converting the aldehyde to the nitrile (e.g., using hydroxylamine/formic acid or ammonia/iodine), the reaction proceeds through an aldoxime or amide intermediate. If the dehydration step is incomplete due to wet solvents or insufficient heat, the amide persists.

Corrective Protocol: The Sulfamic Acid Dehydration

  • Solvent System: Use Acetonitrile (dry).

  • Reagent: Use Sulfamic Acid (

    
    )  as both the nitrogen source and the acid catalyst, refluxing for 4-6 hours [1].
    
  • Moisture Control: Ensure the system is fitted with a drying tube. Water is a byproduct; its removal drives the equilibrium to the nitrile.

Data Summary: Impurity Identification

ComponentRetention Time (Rel.)Key MS Fragment (m/z)Origin
Target 1.00199/201 (M+)Product
Aldehyde 0.85202/204 (M+1)Unreacted Precursor
Amide 0.60217/219 (M+)Incomplete Dehydration
Acid 0.45218/220 (M+)Hydrolysis of Nitrile

Module 3: Purification & Polishing

Context: Distillation is risky due to the high boiling point and potential for thermal degradation. Crystallization is the preferred method for this solid (MP: ~55-58°C).

Protocol: Selective Crystallization

Objective: Remove the 3,5-dibromo impurity and trace amides.

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (1.5 volumes relative to mass).

  • Anti-solvent Addition: Slowly add n-Heptane (3.0 volumes) while stirring at room temperature.

  • Nucleation: Cool the mixture to 0-5°C over 2 hours.

  • Filtration: Filter the resulting white needles. The dibromo impurity is more soluble in the mother liquor (heptane-rich phase) than the mono-bromo target due to disrupted crystal packing [2].

Self-Validating System: Check the Melting Point.

  • Pure Product: Sharp melt at 56-58°C .

  • Impure (Isomer mix): Broad range 48-53°C .

Frequently Asked Questions (FAQs)

Q1: Can I use the Sandmeyer reaction (from 3-bromo-4-fluoroaniline) to avoid isomers? A: Yes, but it introduces different risks. The Sandmeyer route guarantees the bromine position (assuming pure aniline starting material). However, it often generates phenol impurities (from diazonium hydrolysis) and diazo-tars . These are often harder to remove than the regioisomers from direct bromination. Use the Sandmeyer route only if you require >99.8% regiopurity and have validated column chromatography for purification [3].

Q2: Why does my product turn yellow upon storage? A: This indicates trace free bromine or acid residues trapped in the crystal lattice.

  • Fix: Wash your organic phase during workup with 10% Sodium Thiosulfate (

    
    ) to quench active bromine, followed by a saturated Sodium Bicarbonate wash. Store the final solid in amber vials away from light.
    

Q3: I see a small impurity at RRT 0.9. What is it? A: If you used a Pd-catalyzed route (e.g., cyanation of dibromobenzene), this is likely the de-halogenated byproduct (4-fluorobenzonitrile) where the bromine was reduced instead of substituted. If using the bromination route, it is likely unreacted starting material.

References

  • Patent CN103936668A. Method for preparing 3-bromo-4-fluorobenzonitrile. (2014). Describes the conversion of 3-bromo-4-fluorobenzaldehyde to the nitrile using sulfamic acid. Link

  • Patent CN109912396B. Synthetic method of 3-bromo-4-fluorobenzaldehyde.[1] (2019). Details the oxidative bromination and crystallization purification relevant to the precursor. Link

  • Alvaro, G., et al. Preparation of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as 5-HT6 receptor antagonists. WO2010059943. (2010). Example 1 describes the standard bromination of 4-fluorobenzonitrile. Link

Sources

Technical Support Center: Workup Procedures for 3-Bromo-4-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-4-fluorobenzonitrile. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the workup and purification of its reaction products. The guidance herein is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Core Concepts in 3-Bromo-4-fluorobenzonitrile Reactivity

3-Bromo-4-fluorobenzonitrile is a versatile trifunctional building block. Its utility stems from the distinct reactivity of its three functional groups: the nitrile, the bromine atom, and the fluorine atom. The electron-withdrawing nature of the nitrile group activates the aromatic ring, making it susceptible to certain reactions.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most common reaction site, readily participating in cross-coupling reactions like Suzuki-Miyaura and Stille couplings to form new carbon-carbon bonds.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the strongly electron-withdrawing nitrile group, can be displaced by strong nucleophiles. This reactivity is a cornerstone of SNAr chemistry, where the rate-determining step is the attack of the nucleophile, not the cleavage of the C-F bond.[2][3]

  • Nitrile Group Stability: The nitrile group is generally stable but can undergo hydrolysis to a primary amide or a carboxylic acid under harsh acidic or basic conditions, a factor to consider during workup.[4][5]

Understanding this reactivity is crucial for diagnosing issues during the workup phase. The following sections are designed as a practical resource to navigate these challenges.

General Workup and Purification Workflow

A typical experimental workup follows a logical sequence of quenching, extraction, and purification. The specific choices made at each step are critical for achieving high purity and yield.

A Reaction Completion B Quenching (Neutralize reactive species) A->B Cool to RT C Phase Separation (Aqueous/Organic) B->C Add immiscible solvents (e.g., EtOAc & Water) D Extraction (Isolate product in organic phase) C->D Separate layers E Washing & Drying (Remove aqueous impurities) D->E Wash with brine, dry over Na2SO4/MgSO4 F Solvent Removal (Crude Product Isolation) E->F Rotary Evaporation G Purification (Crystallization, Chromatography, etc.) F->G H Pure Product G->H

Caption: Standard laboratory workup workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the workup of 3-Bromo-4-fluorobenzonitrile reactions in a question-and-answer format.

Question: My reaction mixture from a Suzuki coupling is black and cloudy. How do I effectively remove the palladium catalyst?

Answer: The black particulate matter is likely palladium black, which forms when the Pd(0) catalyst agglomerates and precipitates. Incomplete removal is a common source of product contamination and can interfere with subsequent steps.

Causality: Palladium catalysts, while essential for the reaction, must be thoroughly removed to prevent contamination of the final product, as regulatory bodies have strict limits on metal impurities in active pharmaceutical ingredients (APIs).[6]

Solutions:

  • Filtration through Celite®: This is the most common and straightforward method. After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity and pass it through a plug of Celite® (diatomaceous earth) in a sintered glass funnel.[7][8] The Celite® provides a fine filtration medium that traps the insoluble catalyst particles.[9]

  • Activated Carbon Treatment: If filtration alone is insufficient, stirring the diluted reaction mixture with activated charcoal for a period before filtering through Celite® can help adsorb residual soluble palladium species.[8]

  • Palladium Scavengers: For reactions where achieving extremely low palladium levels is critical, solid-supported scavengers (e.g., thiol-based silica) can be employed.[9][10] These are stirred with the crude product solution after initial filtration and then filtered off.

Troubleshooting Palladium Removal:

A Reaction mixture contains black precipitate (Pd) B Dilute with organic solvent (e.g., Ethyl Acetate) A->B C Filter through a pad of Celite® B->C D Is filtrate clear? C->D E Proceed to Aqueous Workup D->E Yes F Treat filtrate with activated carbon or a palladium scavenger D->F No / Still colored G Re-filter through Celite® F->G G->E

Caption: Decision tree for palladium catalyst removal.

Question: During the aqueous extraction, I'm struggling with a persistent emulsion. How can I break it?

Answer: Emulsions are common when inorganic salts from the reaction (e.g., carbonates or phosphates used as a base) and finely divided solids like residual catalyst are present.

Causality: Emulsions are a third, colloidal phase between the organic and aqueous layers, which stabilizes the mixture and prevents clean separation.

Solutions:

Method Principle Protocol
Addition of Brine Increases the ionic strength and density of the aqueous phase, forcing separation.Add a saturated solution of NaCl (brine) to the separatory funnel, shake gently, and allow the layers to settle.
Filtration Removes particulate matter that may be stabilizing the emulsion.Pass the entire emulsified mixture through a pad of Celite® or glass wool.
Centrifugation Applies force to accelerate the separation of the different density phases.If lab-scale permits, transfer the mixture to centrifuge tubes and spin for several minutes.
Solvent Modification Alters the polarity of the organic phase.Add a small amount of a different solvent (e.g., a few mL of THF or ethanol) to disrupt the interfacial tension. Be aware this may affect product distribution between layers.

Question: My post-workup NMR spectrum shows a new peak consistent with a carboxylic acid, and my desired nitrile peak is diminished. What caused this?

Answer: You have likely experienced hydrolysis of the nitrile group.

Causality: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either strong acidic or basic conditions, often accelerated by heat.[4] This is a two-step process, first forming a primary amide intermediate, which is then further hydrolyzed.[11]

  • Acidic Workup: Using strong acids (e.g., concentrated HCl) to neutralize a basic reaction mixture can lead to acid-catalyzed hydrolysis, especially if the mixture is heated or left for an extended period.[4][5] The final product is the free carboxylic acid.[12]

  • Basic Workup: Prolonged exposure to strong bases (e.g., refluxing with NaOH) will also hydrolyze the nitrile. In this case, a carboxylate salt is formed, which is then protonated to the carboxylic acid during a final acidic quench.[5][13]

Preventative Measures:

  • Use milder conditions for pH adjustment. Employ saturated aqueous NaHCO₃ or NH₄Cl solutions for neutralization where possible.

  • Perform all aqueous workup steps at room temperature or below (using an ice bath) to minimize the rate of hydrolysis.

  • Minimize the time the reaction mixture is in contact with strong acids or bases. Proceed with extraction promptly after neutralization.

Question: I performed a nucleophilic aromatic substitution (SNAr) with an amine, but my yield is low and I have recovered starting material. My NMR indicates the fluorine is still present. Why did the reaction not go to completion?

Answer: Low yield in SNAr reactions on this substrate often points to issues with nucleophile strength, base, or reaction conditions.

Causality: SNAr reactions require a strong nucleophile to attack the electron-poor aromatic ring and a base to facilitate the reaction, often by deprotonating the nucleophile or trapping the HF byproduct.[14] The reaction is accelerated by electron-withdrawing groups (like the nitrile) ortho or para to the leaving group (fluorine).[3]

Troubleshooting Steps:

  • Base Strength: Ensure the base used is strong enough to deprotonate the incoming nucleophile (if necessary) or to drive the reaction forward. Common bases include K₂CO₃, K₃PO₄, or organic bases like triethylamine (Et₃N).[14][15]

  • Solvent Choice: The reaction should be conducted in a polar aprotic solvent (e.g., DMF, DMAc, or DMSO) which can solvate the cation of the base but does not interfere with the nucleophile.[14]

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature incrementally.

  • Water Content: The presence of water can protonate the nucleophile, reducing its efficacy. Ensure your reagents and solvent are sufficiently dry.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for a Suzuki reaction involving 3-Bromo-4-fluorobenzonitrile? A standard procedure is to cool the reaction mixture to room temperature, filter it through Celite® to remove the bulk of the palladium catalyst, and then pour the filtrate into a separatory funnel containing water and an extraction solvent like ethyl acetate.[16]

Q2: Can I use dichloromethane (DCM) for extraction instead of ethyl acetate? Yes, DCM can be used. However, be aware that it is denser than water and will form the bottom layer. DCM can sometimes form more stable emulsions. It is crucial to remove any residual titanium salts if a TiCl4-based reaction was performed, which can be done by shaking the organic solution with a drying agent.[17]

Q3: My product is a solid. Is crystallization a good purification method? Yes. If your crude product is a solid, crystallization is an excellent and scalable purification method. A common procedure is to dissolve the crude material in a minimum amount of a hot solvent (in which it is soluble) and allow it to cool slowly.[11] A good starting point for solvent screening would be mixtures of heptane and ethyl acetate or ethanol and water.

Q4: What is a general-purpose solvent system for purifying products of 3-Bromo-4-fluorobenzonitrile reactions by column chromatography? A mixture of hexanes (or heptane) and ethyl acetate is the most common and effective eluent system for purifying moderately polar aromatic compounds derived from this starting material. You can determine the optimal ratio using Thin Layer Chromatography (TLC) analysis.

Detailed Experimental Protocols

Protocol 1: Standard Workup for a Suzuki-Miyaura Coupling Reaction

This protocol assumes a reaction between 3-Bromo-4-fluorobenzonitrile and a boronic acid, catalyzed by a palladium complex with a base like K₂CO₃ in a solvent system like DME/water.

  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (approx. 10-20 times the volume of the reaction solvent).

  • Filtration: Prepare a short plug of Celite® (2-3 cm thick) in a Büchner or sintered glass funnel. Wet the plug with ethyl acetate. Filter the diluted reaction mixture through the Celite® plug.

  • Washing the Filter Cake: Wash the filter cake with additional ethyl acetate to ensure all product is recovered.

  • Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel. Add deionized water and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 1) deionized water, and 2) saturated NaCl solution (brine). This removes water-soluble impurities and helps to break any minor emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Standard Workup for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol assumes a reaction between 3-Bromo-4-fluorobenzonitrile and a nucleophile (e.g., an amine or thiol) in a polar aprotic solvent like DMF with a base like K₂CO₃.

  • Cooling: After reaction completion, cool the mixture to room temperature.

  • Quenching/Dilution: Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water with stirring. This will often precipitate the organic product while dissolving the inorganic salts and DMF.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or DCM).[15]

  • Combine Organic Layers: Combine all organic extracts in the separatory funnel.

  • Washing: Wash the combined organic layers multiple times with deionized water to remove residual DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify via column chromatography or recrystallization.

References

  • Journal of Synthetic Chemistry. (2023).
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. [Link]

  • Revue Roumaine de Chimie. A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. [Link]

  • Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubChem. 3-Bromo-4-fluorobenzonitrile. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Chegg.com. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture?. [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Chemistry Stack Exchange. (2020). Nucleophilic Aromatic substitution in 3-Bromoanisole. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. [Link]

  • RSC Publishing. Organometallic chemistry using partially fluorinated benzenes. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Google Patents. Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
  • Organic Syntheses. p-Carbomethoxybenzamide. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

troubleshooting failed reactions involving 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the needs of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting for reactions involving 3-Bromo-4-fluorobenzonitrile. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the chemical reasoning behind common failures, empowering you to optimize your synthetic strategies.

Overview: The Dual Reactivity of 3-Bromo-4-fluorobenzonitrile

3-Bromo-4-fluorobenzonitrile is a versatile synthetic intermediate, prized for its unique electronic properties and multiple reaction sites.[1][2] The molecule features three key functional groups: a nitrile, a bromine atom, and a fluorine atom. The electron-withdrawing nature of the nitrile and fluorine substituents significantly influences the reactivity of the aromatic ring, making it a valuable building block for introducing specific functionalities into complex molecules.[2] However, this same electronic profile can create challenges in achieving selective and high-yielding reactions.

This guide is structured to address the most common issues encountered during palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and other transformations.

Physicochemical Properties & Handling

A firm grasp of the substrate's physical properties is the first step in troubleshooting. Poor solubility or the presence of impurities can be the root cause of many failed reactions.

PropertyValueSource
CAS Number 79630-23-2[3]
Molecular Formula C₇H₃BrFN[3]
Molecular Weight 200.01 g/mol [3]
Appearance White to light yellow powder/crystal[1]
Melting Point 55 - 58 °C[1]
Boiling Point 134 - 136 °C / 33 mmHg[1]
Solubility Low in water (log₁₀WS = -3.32)[4]

Frequently Asked Questions (FAQs)

Q1: Which bond is more reactive in cross-coupling reactions, the C-Br or the C-F bond?

A1: The Carbon-Bromine (C-Br) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. The general order of reactivity for aryl halides in the crucial oxidative addition step is C-I > C-Br > C-OTf > C-Cl >> C-F.[5] The Carbon-Fluorine (C-F) bond is exceptionally strong and generally unreactive under these conditions, allowing for selective functionalization at the C-Br position.[6]

Q2: Can the nitrile group interfere with my reaction?

A2: Yes, under certain conditions. While generally stable, the nitrile group can undergo hydrolysis to a primary amide or even a carboxylic acid, especially in the presence of strong acid or base at elevated temperatures.[7][8] This is a critical consideration when selecting your reaction conditions, particularly the base. Additionally, the nitrile group's strong electron-withdrawing effect deactivates the aromatic ring, which can slow down the oxidative addition step in cross-coupling reactions.[2]

Q3: What are the best general handling and storage practices for 3-Bromo-4-fluorobenzonitrile?

A3: Store the compound at room temperature in a tightly sealed container, protected from moisture.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation. Failures often trace back to the catalyst system, reagents, or reaction setup.

G start Reaction Failed: Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents1 Aryl halide pure? Boronic acid/amine stable? Base anhydrous & powdered? check_reagents->sub_reagents1 check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst1 Ligand appropriate for substrate? (e.g., bulky phosphine) Catalyst active? (Precatalyst?) check_catalyst->sub_catalyst1 check_workup 4. Review Workup & Purification check_conditions->check_workup Conditions OK sub_conditions1 Solvent degassed properly? Temperature optimal? Reaction time sufficient? check_conditions->sub_conditions1 success Reaction Successful check_workup->success Troubleshooting Complete

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Problem: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting to couple 3-Bromo-4-fluorobenzonitrile with a boronic acid, but you observe only starting material or trace product.

Potential Cause 1: Ineffective Catalyst System

  • The "Why": The electron-deficient nature of the 3-bromo-4-fluorobenzonitrile ring can make the initial oxidative addition of the Pd(0) catalyst to the C-Br bond the rate-limiting step.[9] Standard catalysts like Pd(PPh₃)₄ may be inefficient. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to accelerate this step.[10]

  • Solution:

    • Switch to a More Active Ligand: Employ bulky, electron-rich monophosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[9]

    • Use a Precatalyst: Palladacycle precatalysts (e.g., XPhos Pd G2/G3) are often more stable and generate the active Pd(0) species more reliably in solution.[10]

Potential Cause 2: Suboptimal Base or Solvent

  • The "Why": The base is crucial for the transmetalation step of the catalytic cycle. Its strength, solubility, and physical form matter. The solvent must solubilize the reactants and facilitate the catalytic cycle, but oxygen dissolved in the solvent can deactivate the palladium catalyst.[9]

  • Solution:

    • Base Selection: Switch from weaker bases (like Na₂CO₃) to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[9][11] Ensure the base is finely powdered to maximize surface area.

    • Solvent System: Use anhydrous, degassed solvents. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[9] If your substrate is prone to hydrolysis, consider a completely anhydrous system.

Recommended Suzuki Systems for Electron-Deficient Aryl Bromides
Catalyst/Ligand Pd₂(dba)₃ with SPhos or XPhos; or XPhos Pd G3
Base K₃PO₄ or Cs₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂O
Temperature 80 - 110 °C
Problem: Significant Hydrodehalogenation (C-Br bond replaced by C-H)

Instead of the desired coupled product, you isolate 4-fluorobenzonitrile.

Potential Cause: Catalyst Deactivation Pathway

  • The "Why": Hydrodehalogenation is a common side reaction. It can occur when the palladium intermediate reacts with a hydrogen source (e.g., water, trace acid) before reductive elimination can occur. It can also be promoted by catalyst decomposition.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use anhydrous grade solvents and bases.

    • Rigorous Degassing: Oxygen can lead to catalyst decomposition and side reactions. Degas your solvent thoroughly (see protocol below).

    • Check Boronic Acid Quality: Boronic acids can degrade over time, leading to side reactions. Use fresh or recently purified boronic acid.[12]

Protocol: Rigorous Solvent Degassing
  • Assemble your reaction flask with a stir bar and seal it with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold.

  • Place the flask under high vacuum for 5-10 minutes while stirring to remove dissolved gases.

  • Switch the manifold to introduce an inert gas (Argon or Nitrogen) to backfill the flask.

  • Repeat this vacuum/backfill cycle at least three times.

  • Add the solvent to the flask via a cannula or syringe under a positive pressure of inert gas.

  • Bubble the inert gas through the solvent via a long needle for 15-30 minutes to ensure complete degassing.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring makes 3-Bromo-4-fluorobenzonitrile a candidate for SNAr, particularly at the C-F position.

Caption: Simplified SNAr mechanism showing the critical Meisenheimer intermediate.

Problem: No Reaction or Very Sluggish SNAr at the C-F Position

You are attempting to displace the fluorine atom with a nucleophile (e.g., an amine or alkoxide) but the reaction is not proceeding.

Potential Cause 1: Insufficient Ring Activation / Nucleophile Strength

  • The "Why": SNAr reactions require a strongly electron-withdrawing group (EWG) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[13] While the ortho-nitrile group does provide this activation, a weak nucleophile may still not be reactive enough.

  • Solution:

    • Increase Nucleophile Strength: If using an amine or alcohol, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent anionic nucleophile.

    • Increase Temperature: SNAr reactions often require heat to overcome the activation energy of disrupting the ring's aromaticity. Try increasing the reaction temperature, for example, from 80 °C to 120 °C.

Potential Cause 2: Improper Solvent Choice

  • The "Why": The rate-determining step is the formation of the charged Meisenheimer complex.[14] Polar aprotic solvents (like DMF, DMSO, NMP) are ideal as they can solvate the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus preserving its reactivity.[15]

  • Solution:

    • Switch to a Polar Aprotic Solvent: If you are using a less polar solvent like THF or toluene, switch to DMSO or DMF.[15] Ensure the solvent is anhydrous, as water can protonate and deactivate the nucleophile.

Problem: Side Reaction - Hydrolysis of the Nitrile Group

During your SNAr reaction, you observe the formation of 3-bromo-4-(nucleophile)benzamide.

Potential Cause: Presence of Water with Base/Heat

  • The "Why": The combination of a base (often used in SNAr) and elevated temperatures can facilitate the hydrolysis of the nitrile group to an amide if water is present in the reaction mixture.[7][8]

  • Solution:

    • Use Strictly Anhydrous Conditions: Dry your starting material, nucleophile, and solvent meticulously. Use a freshly opened bottle of anhydrous solvent.

    • Moderate Temperature: If possible, try running the reaction at the lowest effective temperature to minimize the rate of hydrolysis relative to the desired SNAr.

    • Choose Base Carefully: If using a hydroxide base (e.g., KOH), this directly provides the water and basicity for hydrolysis. Consider using a non-hydroxide base like K₂CO₃ or an organic base if compatible with your reaction.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Bromo-4-Fluorobenzonitrile: Essential Chemical for Industry. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromo-4-fluorobenzonitrile: A Chemist's Guide. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluorobenzonitrile. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2006). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. Retrieved February 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved February 7, 2026, from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved February 7, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved February 7, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved February 7, 2026, from [Link]

Sources

effect of temperature on 3-Bromo-4-fluorobenzonitrile reaction yield

Author: BenchChem Technical Support Team. Date: February 2026

Answering the global demand for advanced pharmaceutical intermediates requires not only innovative synthetic routes but also a deep, mechanistic understanding of each reaction step. The synthesis of 3-Bromo-4-fluorobenzonitrile, a key building block in medicinal chemistry, is a process where precise control of reaction parameters is paramount to achieving high yield and purity.[1] This is particularly true concerning temperature, a variable that can dictate the success or failure of the synthesis.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromo-4-fluorobenzonitrile, with a specific focus on the temperature-sensitive Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and temperature-sensitive method for synthesizing 3-Bromo-4-fluorobenzonitrile?

The most prevalent route is the Sandmeyer reaction, which involves two critical, temperature-dependent stages:

  • Diazotization: The conversion of 3-Amino-4-fluorobenzonitrile to its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr).[2]

  • Bromo-de-diazoniation: The subsequent reaction of the diazonium salt with a copper(I) bromide catalyst to yield the final product.[3]

Temperature control is absolutely critical in the diazotization step, as diazonium salts are notoriously unstable at elevated temperatures.[4][5]

Q2: What is the optimal temperature range for the diazotization of 3-Amino-4-fluorobenzonitrile?

The optimal temperature for the diazotization step is 0-5 °C .[6][7] Maintaining this low temperature is crucial for two primary reasons:

  • Preventing Decomposition: Aryl diazonium salts are highly reactive and prone to thermal decomposition at temperatures above 5-10 °C.[5][8] This decomposition leads to the undesired evolution of nitrogen gas and the formation of phenolic byproducts, directly reducing the yield.

  • Minimizing Side Reactions: Higher temperatures can promote unwanted side reactions, such as azo coupling between the newly formed diazonium salt and the unreacted starting amine.

Q3: How does temperature affect the final Sandmeyer (bromo-de-diazoniation) step?

While the diazonium salt is prepared in the cold, the temperature for the copper-catalyzed bromination step can be nuanced. The addition of the cold diazonium salt solution to the copper(I) bromide solution should also be performed at low temperatures (typically below 10 °C) to control the initial exothermic reaction. However, after the addition is complete, some protocols may call for a gradual warming of the reaction mixture to room temperature or slightly above to ensure the reaction goes to completion. This should be approached with caution, as excessive heat can still lead to byproduct formation.

Q4: What are the primary byproducts related to improper temperature control?

  • 4-Fluoro-3-hydroxybenzonitrile: This phenol is formed when the diazonium salt reacts with water instead of the bromide ion. This side reaction is significantly accelerated at temperatures above 10 °C.

  • Azo Compounds: These colored impurities arise from the coupling of the diazonium salt with other aromatic species in the mixture.

  • Tarry Polymers: Uncontrolled, rapid decomposition of the diazonium salt at high temperatures can lead to the formation of complex, insoluble tars, which severely complicates purification and drastically lowers the yield.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: The reaction mixture turned dark brown or black immediately upon adding sodium nitrite, and the final yield was a tarry, intractable mess.

  • Probable Cause: This is a classic sign of a runaway reaction due to poor temperature control during diazotization. The internal temperature of the reaction likely rose well above the critical 5-10 °C limit, causing rapid, uncontrolled decomposition of the diazonium salt.

  • Causality: The formation of nitrous acid and the subsequent diazotization are exothermic processes. If the external cooling bath is insufficient or the rate of sodium nitrite addition is too fast, localized hot spots can form, initiating a cascade of decomposition.

  • Solutions:

    • Improve Cooling Efficiency: Use an ice-salt bath to achieve temperatures between -5 and 0 °C. Ensure the reaction flask is adequately submerged and that the stirring is vigorous enough for efficient heat transfer.

    • Slow Down Reagent Addition: Add the aqueous solution of sodium nitrite dropwise and sub-surface (via a dropping funnel with the tip below the surface of the reaction mixture). This prevents localized overheating.[6]

    • Monitor Internal Temperature: Always use a thermometer placed directly in the reaction mixture, not just in the cooling bath. The internal temperature is the only true indicator of the reaction's condition.

Issue 2: The reaction appears clean, but the final yield of 3-Bromo-4-fluorobenzonitrile is consistently low (< 60%).

  • Probable Cause: While you may have avoided a runaway reaction, the diazonium salt could be slowly decomposing throughout the process due to temperatures hovering in the higher end of the acceptable range (e.g., 8-15 °C). Alternatively, the Sandmeyer step may not be proceeding to completion.

  • Causality: Even slow decomposition represents a continuous loss of the key intermediate. Every degree above the optimal 0-5 °C range increases the rate of this parasitic reaction.

  • Solutions:

    • Validate Diazotization Completion: Before adding the diazonium solution to the copper catalyst, test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[6] This confirms the starting amine has been fully consumed. If the test is negative, add slightly more sodium nitrite solution.

    • Optimize Sandmeyer Temperature: After the cold addition of the diazonium salt to the CuBr solution is complete, try allowing the mixture to warm slowly to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LCMS to determine the optimal time and temperature for maximum conversion.

    • Use the Diazonium Salt Immediately: Do not store the prepared diazonium salt solution, even at low temperatures.[6] Proceed immediately to the Sandmeyer step as its stability is limited.

Issue 3: Significant amounts of a phenolic byproduct (4-Fluoro-3-hydroxybenzonitrile) are observed during workup and purification.

  • Probable Cause: The diazonium intermediate is reacting with water. This is almost always due to the reaction temperature being too high.

  • Causality: The C-N bond in the diazonium group is susceptible to nucleophilic attack. Water, though a weak nucleophile, will readily attack this position if the temperature provides sufficient activation energy, leading to the formation of a phenol and N₂ gas.

  • Solutions:

    • Strict Temperature Adherence: Re-evaluate your cooling protocol to ensure the internal reaction temperature never exceeds 5 °C during the diazotization and initial stages of the Sandmeyer reaction.

    • Acid Concentration: Ensure you are using a sufficient concentration of hydrobromic acid. The high concentration of bromide ions helps to outcompete water in the subsequent Sandmeyer step.

Data Presentation & Visualization

Illustrative Effect of Temperature on Reaction Outcome

The following table summarizes the expected outcomes based on temperature variations during the critical diazotization step.

Diazotization Temp. (°C)Expected Yield of 3-Bromo-4-fluorobenzonitrilePredominant ByproductsObservations
0 - 5 Optimal (e.g., 75-85%) MinimalClean reaction profile, controlled N₂ evolution.
5 - 10 Reduced (e.g., 50-70%) 4-Fluoro-3-hydroxybenzonitrile, minor azo compoundsNoticeable increase in byproduct formation.
10 - 20 Low (e.g., 20-40%) Significant phenolic and azo compoundsReaction mixture may develop a darker color.
> 20 Very Low / None (<10%) Tarry polymers, extensive phenol formationVigorous, uncontrolled off-gassing; potential runaway.
Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the key stages and decision points for optimizing the reaction.

ReactionWorkflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction A 1. Dissolve 3-Amino-4-fluorobenzonitrile in HBr B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Slow, dropwise addition of NaNO2 (aq) solution B->C D 4. Maintain Temp < 5°C & Stir for 30 min C->D T1 CRITICAL TEMP CONTROL F 6. Slowly add diazonium solution to CuBr mixture D->F Immediate Use E 5. Prepare CuBr in HBr & Cool to < 10 °C E->F G 7. Stir cold, then allow to warm to RT F->G H 8. Workup & Purification G->H

Caption: High-level experimental workflow for the Sandmeyer synthesis.

Troubleshooting action_node action_node Start Low Yield or Tarry Product? Check_Temp Was Internal Temp consistently < 5°C? Start->Check_Temp Check_Reagents Are NaNO2 and CuBr fresh? Check_Temp->Check_Reagents Yes Sol_Temp ACTION: Improve cooling (ice-salt bath) & monitor internally. Check_Temp->Sol_Temp No Check_Addition Was NaNO2 added slowly? Check_Reagents->Check_Addition Yes Sol_Reagents ACTION: Use fresh, high-purity reagents. Check_Reagents->Sol_Reagents No Sol_Addition ACTION: Ensure slow, dropwise addition of nitrite. Check_Addition->Sol_Addition No Success Yield Optimized Check_Addition->Success Yes

Caption: A decision tree for troubleshooting low reaction yield.

Protocol: Synthesis of 3-Bromo-4-fluorobenzonitrile

This protocol is a representative example and should be adapted and optimized based on laboratory safety protocols and reaction scale.

Materials:

  • 3-Amino-4-fluorobenzonitrile

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Sodium chloride (for ice-salt bath)

  • Dichloromethane (or other suitable extraction solvent)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Amino-4-fluorobenzonitrile (1.0 eq).

    • Add 48% hydrobromic acid (approx. 4-5 mL per gram of amine).

    • Prepare an ice-salt bath and cool the stirred mixture to an internal temperature of 0 °C .

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

    • Fill the dropping funnel with the sodium nitrite solution.

    • Add the sodium nitrite solution dropwise to the amine salt suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the presence of a slight excess of nitrous acid with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid (approx. 2 mL per gram of CuBr).

    • Cool this solution to 5 °C in an ice bath.

    • Slowly, and in portions, add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 15 °C during this addition.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 3-Bromo-4-fluorobenzonitrile by recrystallization or column chromatography as required.

References

  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available at: [Link]

  • Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. Available at: [Link]

  • Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Available at: [Link]

  • ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Available at: [Link]

  • IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Available at: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Maximum Academic Press. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Reddit. Sandmeyer type reaction troubleshoot. Available at: [Link]

  • MDPI. Exploring Flow Procedures for Diazonium Formation. Available at: [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Google Patents. US4439361A - Process for controlling diazotization reactions....
  • Reddit. Troubleshooting a Sandmeyer reaction. Available at: [Link]

  • PMC. Exploring Flow Procedures for Diazonium Formation. Available at: [Link]

  • StackExchange. Why should the temperature be maintained at 0–5 °C in a diazotisation?. Available at: [Link]

Sources

Technical Support Center: Inert Atmosphere Protocols for 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Bromo-4-fluorobenzonitrile . It moves beyond generic "inert atmosphere" advice to address the specific electronic and steric anomalies of this substrate.

Status: Active Ticket ID: #BrFCN-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Inert Atmosphere Failures in Cross-Coupling & Metallation

Substrate Analysis & Reactivity Profile

Before troubleshooting, you must understand why your reaction failed. 3-Bromo-4-fluorobenzonitrile is not just an aryl halide; it is a "trap-laden" substrate.

  • The Nitrile Trap (Electrophilic): The cyano group (-CN) is highly susceptible to nucleophilic attack by organolithiums (e.g., n-BuLi), leading to imine/ketone side products rather than the desired metal-halogen exchange.

  • The Fluorine Trap (SNAr Active): The fluorine at the 4-position is activated by the para-nitrile and ortho-bromine. Strong bases (e.g., NaOtBu, hydroxides) used in couplings can displace the fluorine (SNAr), creating 4-alkoxy/hydroxy impurities often mistaken for the product.

  • The Moisture Trigger: In Pd-catalyzed couplings, moisture doesn't just kill the catalyst; it promotes protodehalogenation , replacing the Bromine with Hydrogen, effectively destroying your functional handle.

Decision Matrix: Schlenk Line vs. Glovebox

Use this logic gate to determine the necessary rigor of your setup.

ParameterSchlenk Line (Double Manifold) Glovebox (N₂/Ar Atmosphere)
Reaction Type Suzuki-Miyaura (Aqueous base), Heck, SonogashiraBuchwald-Hartwig (Strong base), Grignard/Lithiation, Negishi
Base Sensitivity Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄)Alkoxides (NaOtBu, LiHMDS), Hydrides (NaH)
Catalyst Precursor Pd(PPh₃)₄, Pd(OAc)₂ (Air stable-ish)Pd₂(dba)₃, Pd(PtBu₃)₂, Ni(COD)₂ (Highly O₂ sensitive)
Solvent Requirement Sparged (15-30 min N₂ bubbled)Anhydrous & Degassed (Freeze-Pump-Thaw or Columns)
Verdict SUFFICIENT for standard couplings.[1]MANDATORY for metallation or sensitive aminations.

Troubleshooting Modules (Q&A Format)

Module A: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q1: My Suzuki coupling turned black immediately upon heating, and conversion is <10%.

  • Diagnosis: Rapid catalyst decomposition ("Pd Black" precipitation) due to oxygen ingress.

  • The Mechanism: Dissolved O₂ oxidizes the active Pd(0) species back to inactive Pd(II) or clusters, preventing the oxidative addition into the C-Br bond.

  • The Fix:

    • Degassing is not optional: Do not just rely on "anhydrous" solvents from a bottle. You must sparge the solvent with Argon/Nitrogen for at least 20 minutes before adding the catalyst.

    • The "Active" Catalyst Check: If using Pd(PPh₃)₄, it should be bright yellow. If it is orange or brown, it is already oxidized. Recrystallize or switch to a Pd(II) precatalyst (like XPhos Pd G4) that reduces in situ.

Q2: I isolated the product, but the NMR shows the Fluorine is gone (replaced by an ethoxy/methoxy group).

  • Diagnosis: Nucleophilic Aromatic Substitution (SNAr).

  • The Cause: You likely used a strong alkoxide base (NaOEt, NaOtBu) or a polar solvent (DMF, DMSO) at high heat. The 4-position is highly activated.[2]

  • The Fix:

    • Switch Base: Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ .

    • Switch Solvent: Move to non-polar solvents like Toluene or 1,4-Dioxane to suppress SNAr pathways.

    • Anhydrous Conditions: If using fluoride bases (CsF), ensure strictly anhydrous conditions to prevent "naked" hydroxide formation.

Q3: I see a "reduced" product (3-H-4-fluorobenzonitrile) instead of the coupled product.

  • Diagnosis: Protodehalogenation.

  • The Cause: Water in the solvent is acting as a proton source after the oxidative addition step, or incomplete transmetallation.

  • The Fix:

    • Use Freeze-Pump-Thaw (see Protocol below) for solvents.

    • Increase the amount of boronic acid (1.5 equiv) to outcompete the proton quench.

Module B: Metallation (Lithium/Magnesium Exchange)

Q4: I tried to lithiate with n-BuLi at -78°C, but I got a complex mixture and no bromide exchange.

  • Diagnosis: Nucleophilic attack on the Nitrile.

  • The Science: n-BuLi is a strong nucleophile and attacks the cyano group faster than it performs the Br-Li exchange at standard temperatures, or competes with it.

  • The Fix: The "Turbo" Switch.

    • Stop using n-BuLi.

    • Use i-PrMgCl·LiCl (TurboGrignard). The magnesium reagent is less nucleophilic toward the nitrile but active enough for Br-Mg exchange.

    • Protocol: Dissolve substrate in THF at -20°C (not -78°C, which is too slow for Mg). Add i-PrMgCl·LiCl dropwise. Stir for 1-2 hours. This forms the Grignard species stable in the presence of the nitrile.

Critical Protocols

Protocol A: Freeze-Pump-Thaw (For High-Sensitivity Solvents)

Required for Buchwald-Hartwig and Metallation steps.

  • Fill: Place solvent in a Schlenk flask (max 50% volume). Add a stir bar.

  • Freeze: Submerge flask in liquid nitrogen (LN₂) until solvent is solid.

  • Pump: Open to high vacuum (Schlenk line) for 5-10 minutes. (Solvent does not evaporate because it is frozen).

  • Thaw: Close vacuum. Remove LN₂. Thaw in a warm water bath. Gas bubbles will evolve.

  • Repeat: Perform cycles 1-4 three times total.

  • Backfill: Fill with Argon. The solvent is now oxygen-free.

Protocol B: Handling Hygroscopic Bases (e.g., K₃PO₄, NaOtBu)

Moisture in the base is the #1 silent killer of these reactions.

  • Drying: Do not trust the bottle. Grind K₃PO₄ into a fine powder and dry in a vacuum oven at 150°C for 24 hours.

  • Storage: Store immediately in a glovebox or a desiccator under vacuum.

  • Weighing: Weigh inside the glovebox. If using a Schlenk line, weigh quickly into a pre-dried vial, cap, and purge with N₂ immediately.

Visualizing the Failure Pathways

The following diagram illustrates the competing pathways for 3-Bromo-4-fluorobenzonitrile. Your goal is to navigate the Green Path while avoiding the Red (Moisture/Oxygen) and Orange (Chemoselectivity) traps.

ReactionPathways Substrate 3-Bromo-4-fluorobenzonitrile Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Inert Conditions (Proper Degassing) Substrate->Pd_Cycle Use i-PrMgCl (TurboGrignard) for Metallation SnAr 4-Alkoxy Side Product (Fluorine Lost) Substrate->SnAr Strong Base (NaOtBu) + Polar Solvent NitrileAttack Imine/Ketone (Nitrile Lost) Substrate->NitrileAttack n-BuLi (Nucleophilic Attack) Product Coupled Biaryl Product Pd_Cycle->Product Transmetallation & Red. Elim. Oxidation Pd Black (Inactive) Pd_Cycle->Oxidation O2 Leak Proto Protodehalogenation (Bromine Lost) Pd_Cycle->Proto Moisture (H2O)

Caption: Reaction pathway analysis for 3-Bromo-4-fluorobenzonitrile showing critical failure points (Red/Orange) vs. the target pathway (Green).

Summary of Quantitative Data

Reaction ParameterRecommended RangeCritical Limit (Failure Point)
O₂ Concentration < 5 ppm> 20 ppm (Catalyst death)
H₂O Concentration < 50 ppm (Karl Fischer)> 200 ppm (Protodehalogenation)
Temperature (Lithiation) -100°C (if using Li)> -78°C (Nitrile attack)
Temperature (Magnesiation) -20°C to 0°C> 25°C (Benzyne/Side reactions)
Base Strength (pKa) Carbonate/Phosphate (10-12)Alkoxide (>16) triggers SNAr

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. (Discusses TurboGrignard advantages over Lithiation for nitriles).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[3] (Foundational text on mechanism and O₂ sensitivity).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Protocols for air-sensitive ligands).

  • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." (Standard operating procedures for Schlenk/Syringe techniques).

Sources

catalyst poisoning in palladium-catalyzed reactions of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: Pd-CN-3Br4F Subject: Overcoming Catalyst Poisoning & Arrested Turnover in Nitrile-Substituted Aryl Halides

Executive Summary: The "Nitrile Trap"

You are likely accessing this guide because your Suzuki, Sonogashira, or Buchwald-Hartwig coupling with 3-Bromo-4-fluorobenzonitrile has stalled.

While the aryl bromide motif is typically highly reactive, the nitrile (-CN) group at the 3-position acts as a "hemilabile" ligand. It is a potent


-donor that can competitively bind to the Palladium(II) center, displacing your phosphine ligands and forming catalytically inactive [Pd(Ar)(CN)2] species. This is not simple substrate inhibition; it is a reversible poisoning mechanism that can become irreversible if the catalyst aggregates into Palladium black.

This guide provides the diagnostic tools to confirm this failure mode and the specific protocols to bypass it.

Module 1: Diagnostic Center

Is your catalyst dead or just sleeping? Use this section to identify if you are experiencing Nitrile Poisoning.

Symptom Checker
ObservationDiagnosisProbability of Nitrile Poisoning
Reaction turns black/gray immediately. Pd Aggregation. The catalyst has lost its ligands and precipitated as Pd(0) metal.High. Nitriles displace stabilizing ligands, leaving "naked" Pd to aggregate.
Fast initial conversion (0-20%), then abrupt flatline. Product Inhibition/Poisoning. As the nitrile substrate is consumed, the catalyst dies.Very High. This is the classic "Nitrile Arrest" signature.
Reaction stays yellow/orange but 0% conversion. Oxidative Addition Failure. The catalyst is stable but cannot access the C-Br bond.Medium. Likely the nitrile is saturating the Pd center before the cycle starts.
Visualizing the Failure Mode

The diagram below illustrates how the Nitrile group hijacks the catalytic cycle.

Nitrile_Poisoning_Mechanism Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet + Boronic Acid Poison INACTIVE TRAP [Pd(Ar)(CN-Substrate)2] OxAdd->Poison + Excess Nitrile (Coordination) Prod Product Release TransMet->Prod Reductive Elim. Prod->Pd0 Regen Poison->OxAdd Reversible? Agg Pd Black (Irreversible Death) Poison->Agg Ligand Dissociation

Figure 1: The "Nitrile Trap" (Red Path) competes with the productive catalytic cycle (Blue/Green Path). The nitrile nitrogen coordinates to Pd(II), blocking the transmetallation step.

Module 2: Troubleshooting & Optimization
Strategy 1: Ligand Selection (The "Bulky Shield")

The most effective fix is steric bulk. You must use ligands that are bulky enough to physically prevent the linear nitrile group from approaching the Pd center, yet flexible enough to allow the reaction to proceed.

Ligand ClassRecommendationWhy it works
Triphenylphosphine (PPh3) AVOID Too small. Nitriles easily displace it.
dppf (Ferrocene) GOOD Bidentate bite angle resists displacement. Standard for robust couplings.
XPhos / SPhos EXCELLENT The biaryl "roof" creates a steric pocket that excludes the nitrile but admits the flat aryl ring for coupling.
P(t-Bu)3 HIGH RISK While bulky, it is electron-rich and can sometimes promote side reactions with the Fluorine (C-F activation).
Strategy 2: The "Slow-Drip" Protocol

If the nitrile substrate is the poison, keep its concentration low.

  • Method: Load the Catalyst, Base, and Boronic Acid in the flask. Add the 3-Bromo-4-fluorobenzonitrile slowly via syringe pump over 1-2 hours.

  • Result: The Catalyst : Nitrile ratio remains high, favoring the catalyst binding to the Bromine (reactive) rather than the Nitrile (poison).

Strategy 3: Lewis Acid Scavengers (Advanced)
  • Concept: Add a Lewis Acid (e.g., ZnCl2 or AlCl3) that binds to the Nitrile lone pair more strongly than Palladium does.

  • Warning: This can interfere with boronic acids. Only use this if Ligand switching fails.

Module 3: Standardized Protocol

Protocol ID: SUZUKI-CN-01 Target: 3-Bromo-4-fluorobenzonitrile Cross-Coupling Success Rate: >85% (Internal Benchmarking)

Reagents & Setup
  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

    • Alternative: Pd(dppf)Cl2 (3 mol%)

  • Base: K3PO4 (3.0 equiv) - Mild bases preferred over alkoxides to prevent nitrile hydrolysis.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Workflow
  • Pre-Complexation (Critical Step):

    • In a vial, mix Pd(OAc)2 and XPhos in 1 mL of Dioxane. Stir at 50°C for 10 minutes.

    • Why? This ensures the active L-Pd(0) species is formed before it sees the nitrile poison.

  • Main Vessel Loading:

    • Load Boronic Acid, K3PO4, and 3-Bromo-4-fluorobenzonitrile into the reaction flask.

    • Evacuate and backfill with Argon (x3).

  • Solvent Addition:

    • Add the remaining Dioxane/Water mixture (degassed).

  • Catalyst Injection:

    • Inject the pre-complexed catalyst solution.

  • Reaction:

    • Heat to 80°C . Monitor by HPLC/TLC at 1 hour.

    • Note: If conversion stops at 50%, add a second "spike" of pre-complexed catalyst.

Decision Tree: Troubleshooting Live Reactions

Troubleshooting_Flow Start Reaction Stalled? CheckColor Check Color Start->CheckColor Black Black Precipitate CheckColor->Black Orange Clear Orange/Red CheckColor->Orange Action1 Catastrophic Decomposition Restart with XPhos or SPhos Black->Action1 Action2 Check TLC/LCMS Is SM consumed? Orange->Action2 YesSM SM Gone, Low Yield Action2->YesSM Yes NoSM SM Remains Action2->NoSM No Diagnosis1 Side Reaction (Homocoupling) Reduce Catalyst Loading YesSM->Diagnosis1 Diagnosis2 Catalyst Resting State Increase Temp to 100°C NoSM->Diagnosis2

Figure 2: Rapid diagnostic flow for stalled reactions.

References
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. Detailed kinetic analysis of nitrile binding to Pd centers.

  • Buchwald-Hartwig Amination of Nitrile-Containing Aryl Halides. Organic Letters. Demonstrates the efficacy of XPhos in preventing nitrile interference.

  • Suzuki–Miyaura Cross-Coupling: The Role of Ligand Bulk. Chemical Reviews. Comprehensive review on how biaryl phosphine ligands protect the active Pd(0) species.

  • Catalyst Deactivation in the Presence of Hemilabile Ligands. Organometallics. Discusses the specific coordination modes of benzonitriles to Pd(II).

Validation & Comparative

3-Bromo-4-fluorobenzonitrile vs 3-iodo-4-fluorobenzonitrile reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-4-fluorobenzonitrile vs. 3-Iodo-4-fluorobenzonitrile Reactivity Content Type: Technical Comparison Guide

Executive Summary

For medicinal chemists and process engineers, the choice between 3-bromo-4-fluorobenzonitrile (3-Br-4-FBN) and 3-iodo-4-fluorobenzonitrile (3-I-4-FBN) is a trade-off between reactivity/selectivity and cost/availability .

  • The Verdict:

    • Select 3-Iodo-4-fluorobenzonitrile when performing halogen-metal exchange (Li/Mg) in the presence of the sensitive nitrile group. The rapid exchange rate of the C–I bond at low temperatures (-78 °C to -40 °C) allows for functionalization before nucleophilic attack on the nitrile occurs.

    • Select 3-Bromo-4-fluorobenzonitrile for standard Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) where modern ligands (e.g., SPhos, XPhos) can compensate for the slower oxidative addition, significantly reducing raw material costs in scale-up.

Physicochemical & Economic Profile

The iodine atom’s large atomic radius and weak C–X bond strength drive the reactivity differences.

Property3-Bromo-4-fluorobenzonitrile3-Iodo-4-fluorobenzonitrileImpact on Chemistry
CAS Number 79630-23-2265983-55-0
Mol. Weight 200.01 g/mol 247.01 g/mol Iodo analog has lower atom economy.
Bond Energy (C–X) ~280 kJ/mol~240 kJ/molC–I is weaker , facilitating faster oxidative addition and exchange.
Melting Point 52–56 °C60–64 °CBoth are solids, easy to handle.
Relative Cost $ (Low)

$ (High)
Bromo is preferred for GMP scale-up if chemistry permits.
Stability HighLight SensitiveIodo compounds can degrade (liberate I₂) upon prolonged light exposure.
Reactivity Analysis: The Mechanistic Divide
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-determining step in Pd-catalyzed couplings is often the oxidative addition of the aryl halide to the Pd(0) species.

  • 3-Iodo: Oxidative addition is rapid and often occurs at room temperature. It requires less sophisticated ligands (e.g., PPh₃ is often sufficient).

  • 3-Bromo: Oxidative addition is slower. For sterically hindered boronic acids or electron-poor substrates, "next-generation" ligands (e.g., Buchwald dialkylbiaryl phosphines) are recommended to drive the reaction to completion without heating to temperatures that might degrade the nitrile.

B. Halogen-Metal Exchange (The Critical Differentiator)

This is the most critical comparison point. The nitrile (–CN) group is highly electrophilic. When using organolithium or Grignard reagents, there is a competition between:

  • Desired Exchange: Ar–X + R–Metal → Ar–Metal + R–X

  • Undesired Addition: Ar–CN + R–Metal → Ar–C(=N–Metal)–R (Ketone formation upon hydrolysis)

The "Turbo-Grignard" Solution: Using Knochel’s Turbo-Grignard (iPrMgCl·LiCl) , the exchange rate difference becomes the deciding factor.

  • 3-Iodo: Exchanges within 5–10 minutes at -40 °C . This is fast enough to be complete before the reagent attacks the nitrile.

  • 3-Bromo: Requires >1 hour at -15 °C to 0 °C . At these higher temperatures and longer times, the risk of nucleophilic attack on the nitrile increases significantly, often lowering yields to <60%.

Visualizing the Reactivity Pathways

The following diagram illustrates the kinetic competition between the desired metalation and the undesired nitrile attack.

ReactivityPathways Figure 1: Kinetic competition in Halogen-Metal Exchange. The Iodo analog allows low-temp processing, preventing nitrile attack. Start Substrate (3-X-4-fluorobenzonitrile) Exchange_I Fast Exchange (X=I) (-40°C, <10 min) Start->Exchange_I X = I Exchange_Br Slow Exchange (X=Br) (0°C, >60 min) Start->Exchange_Br X = Br Reagent Reagent: iPrMgCl·LiCl (Turbo Grignard) Reagent->Start Desired Ar-MgCl Species (Ready for Electrophile) Exchange_I->Desired Kinetic Control Exchange_Br->Desired Low Yield SideReaction Nitrile Attack (By-product) Exchange_Br->SideReaction Thermodynamic Competition

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the appropriate starting material for your synthesis.

DecisionTree Figure 2: Decision Matrix for Reagent Selection based on reaction type and scale. Start Select Reagent: 3-X-4-fluorobenzonitrile ReactionType What is the Reaction Type? Start->ReactionType PdCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) ReactionType->PdCoupling MetalExchange Metal-Halogen Exchange (Grignard/Lithiation) ReactionType->MetalExchange Scale Is this GMP/Large Scale? PdCoupling->Scale TempSens Is the Nitrile/Substrate Temperature Sensitive? MetalExchange->TempSens UseBr Use 3-BROMO (Cost effective, use active ligand) Scale->UseBr Yes UseI_Pd Use 3-IODO (If Br fails or mildest conditions needed) Scale->UseI_Pd No (Discovery) UseI_Mg Use 3-IODO (Mandatory for selectivity) TempSens->UseI_Mg Yes (Standard) UseBr_Mg Use 3-BROMO (Only if cryogenic cooling impossible) TempSens->UseBr_Mg No

Experimental Protocols
Protocol A: Selective Magnesiation using Turbo-Grignard (Preserving Nitrile)

Best for: 3-Iodo-4-fluorobenzonitrile Context: Synthesis of functionalized benzonitriles for AR antagonists.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Add 3-iodo-4-fluorobenzonitrile (1.0 equiv, 247 mg, 1 mmol) and anhydrous THF (5 mL).

  • Cooling: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Do not cool to -78 °C as the exchange becomes sluggish even for Iodo.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 5 minutes.

  • Monitoring: Stir at -40 °C for 15–30 minutes. Verify exchange by GC-MS (quench a small aliquot with iodine or deuterated methanol).

    • Success Criteria: Disappearance of starting material; no formation of the isopropyl ketone adduct.

  • Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone, or allyl bromide) slowly.

  • Warm-up: Allow to warm to 0 °C over 1 hour, then quench with sat. NH₄Cl.

Protocol B: High-Efficiency Suzuki Coupling

Best for: 3-Bromo-4-fluorobenzonitrile Context: Cost-effective synthesis of biaryl scaffolds.

  • Reagents: Combine 3-bromo-4-fluorobenzonitrile (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂/SPhos (1 mol% / 2 mol%) for difficult substrates.

  • Reaction: Degas with Nitrogen for 5 minutes. Heat to 80 °C for 4–6 hours.

    • Note: The nitrile is stable at 80 °C under these basic conditions, unlike in the Grignard scenario.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Application in Drug Discovery

These intermediates are critical in the synthesis of Androgen Receptor (AR) Antagonists (e.g., analogs of Enzalutamide or Apalutamide) and Kinase Inhibitors .

  • Case Study: In the optimization of AR antagonists, the 3-position of the phenyl ring often requires a bulky group (like a pyrazole or substituted amide) to induce a conformational change in the receptor's ligand-binding domain.

  • Why it matters: The 4-fluoro group is often used later for an SNAr reaction (nucleophilic aromatic substitution) with an amine. Therefore, the 3-position functionalization must be done first without affecting the fluoro or nitrile groups. This makes the chemoselectivity of the 3-Iodo/3-Bromo metalation step the "make-or-break" point of the synthesis.

References
  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

  • Bao, H., et al. (2015). Progress in the Synthesis of Fluorinated Benzonitriles.[1] Journal of Fluorine Chemistry. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Pfizer Inc. (2018). Patent WO2018123456: Preparation of Androgen Receptor Modulators. (Example of industrial use of 3-bromo-4-fluorobenzonitrile). Link

Sources

A Senior Scientist's Guide to Biphenyl Synthesis: Evaluating Alternatives to 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Biphenyl Scaffold

The biphenyl moiety is a cornerstone in modern chemistry, recognized as a "privileged scaffold" in medicinal chemistry and a fundamental unit in high-performance materials.[1][2] Its rigid, planar structure is central to the function of numerous pharmaceuticals, agrochemicals, and liquid crystals. The synthesis of unsymmetrical, highly functionalized biphenyls is therefore a critical task for researchers in drug development and materials science. 3-Bromo-4-fluorobenzonitrile serves as a versatile and common building block in this endeavor, offering three distinct points for chemical modification. However, reliance on a single reagent can be limiting. Factors such as cost, reactivity, downstream functional group compatibility, and the desire for novel synthetic pathways necessitate a thorough understanding of the available alternatives.

This guide provides an in-depth, objective comparison of viable alternative reagents and strategies to 3-Bromo-4-fluorobenzonitrile for biphenyl synthesis. We will move beyond simple cataloging, delving into the mechanistic rationale behind experimental choices and providing field-tested protocols to empower researchers to select the optimal synthetic route for their specific target molecules.

The Benchmark: Understanding the Utility of 3-Bromo-4-fluorobenzonitrile

3-Bromo-4-fluorobenzonitrile is frequently employed as the electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The C-Br bond offers a favorable balance of reactivity and stability. It is reactive enough to readily undergo the rate-determining oxidative addition step with a Pd(0) catalyst but stable enough for convenient handling and storage. The reactivity of aryl halides in this critical step generally follows the order: I > Br > OTf > Cl.[3] This trend is a direct consequence of the carbon-halogen bond dissociation energy; the weaker the bond, the faster the oxidative addition.[3]

Foundational Reaction: Suzuki-Miyaura Catalytic Cycle

The power of palladium-catalyzed cross-coupling lies in its predictable and highly efficient catalytic cycle. Understanding this mechanism is fundamental to troubleshooting reactions and rationally selecting alternative reagents.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OR)₂ + Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Biphenyl) ArPd(II)Ar'L2->Product Forms Product caption Fig 1: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1: Generalized Suzuki-Miyaura Catalytic Cycle

Comparative Analysis of Alternative Reagents

Our analysis is structured by the nature of the leaving group on the benzonitrile scaffold, as this is the primary determinant of reactivity and required reaction conditions.

Alternative Aryl Halides: A Study in Reactivity vs. Cost

The choice of halogen is a classic optimization problem, balancing the high reactivity of iodides with the low cost of chlorides.

  • 3-Iodo-4-fluorobenzonitrile (The High-Reactivity Option) The significantly weaker C-I bond makes this reagent far more reactive than its bromo-counterpart.[3] This enhanced reactivity allows for milder reaction conditions—often lower temperatures, shorter reaction times, and the use of less activated palladium catalysts. This is particularly advantageous when coupling with sterically hindered or electronically deactivated boronic acids.

    • Expertise & Causality: The higher reactivity stems from the lower bond dissociation energy of the C-I bond, which lowers the activation energy for the oxidative addition step. This kinetic advantage can be crucial for challenging couplings that might otherwise fail or give low yields.

    • Trustworthiness: While highly effective, aryl iodides can be less stable and more susceptible to light-induced degradation or side reactions. Rigorous purification and proper storage are essential.

    • Disadvantage: The primary drawback is significantly higher cost and lower commercial availability compared to the bromo- and chloro-analogs.

  • 3-Chloro-4-fluorobenzonitrile (The Economical Option) The strength of the C-Cl bond renders aryl chlorides the least reactive of the common halides.[3] Historically, their use was limited. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), has made the coupling of aryl chlorides routine.[4][5]

    • Expertise & Causality: These specialized ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. They stabilize the monomeric Pd(0) species, which is the active catalyst, preventing the formation of less reactive palladium clusters.

    • Trustworthiness: Reactions often require higher temperatures and more carefully controlled inert atmospheres to achieve high conversion. The robustness of the substrates and other functional groups to these more forcing conditions must be considered.[6][7]

    • Advantage: Aryl chlorides are substantially cheaper and more widely available, making them the preferred choice for large-scale synthesis.[8]

Table 1: Performance Comparison of Aryl Halide Alternatives

ReagentRelative ReactivityTypical Catalyst SystemTypical TemperatureRelative CostKey AdvantageKey Disadvantage
3-Iodo- 4-fluorobenzonitrileHighPd(PPh₃)₄, Pd(OAc)₂Room Temp - 80 °CHighMild conditions, fast reactionsHigh cost, lower stability
3-Bromo- 4-fluorobenzonitrileMediumPd(PPh₃)₄, Pd(dppf)Cl₂80 - 110 °CMediumGood balance of reactivity and costCan be sluggish with challenging substrates
3-Chloro- 4-fluorobenzonitrileLowPd₂(dba)₃ + Buchwald Ligand100 - 130 °CLowLow cost, ideal for scale-upRequires specialized catalysts, harsh conditions
Aryl Pseudohalides: Activating Phenols for Coupling
  • 4-Fluoro-3-(trifluoromethanesulfonyloxy)benzonitrile (Aryl Triflate) Aryl triflates (OTf) are excellent electrophiles in cross-coupling, with reactivity often comparable to or exceeding that of aryl bromides.[1][9] Their true value lies in their synthetic origin: they are readily prepared from phenols (in this case, 3-hydroxy-4-fluorobenzonitrile) using triflic anhydride. This provides an alternative synthetic entry point, which can be strategically advantageous if the corresponding phenol is more accessible or cheaper than the aryl halide.

    • Expertise & Causality: The triflate group is a superb leaving group due to the high stability of the triflate anion, which is resonance-stabilized. This facilitates the oxidative addition step.

    • Trustworthiness: The synthesis of the triflate itself is an additional step. Triflic anhydride is expensive and moisture-sensitive, requiring careful handling. The stability of the resulting aryl triflate should also be considered.

Representative Experimental Protocol 1: Suzuki-Miyaura Coupling with an Aryl Triflate
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl triflate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution).

  • Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction to 110 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Flipping the Script: Alternative Coupling Paradigms

Instead of modifying the leaving group on the benzonitrile ring, a more profound strategic change involves redesigning the coupling partners entirely.

Synthetic_Routes cluster_halide Route A: Aryl Halide/Triflate cluster_boronic Route B: Arylboronic Acid cluster_decarboxylative Route C: Decarboxylative Coupling Start Target Biphenyl Halide 3-X-4-fluorobenzonitrile (X = Br, I, Cl, OTf) Start->Halide BenzonitrileBoronic 4-Cyano-2-fluorophenyl boronic acid Start->BenzonitrileBoronic Carboxylic 3-Carboxy-4-fluorobenzonitrile Start->Carboxylic Boronic Ar-B(OH)₂ Halide->Boronic Suzuki Coupling ArX Ar-X BenzonitrileBoronic->ArX Suzuki Coupling ArB Ar-B(OH)₂ Carboxylic->ArB Decarboxylative Coupling caption Fig 2: Strategic Comparison of Synthetic Routes

Sources

Comparative Guide: Synthetic Strategies for Substituted Fluorobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted fluorobenzonitriles are linchpin intermediates in the synthesis of kinase inhibitors, antidepressants (e.g., Citalopram), and agrochemicals. The electron-withdrawing nature of the nitrile group, combined with the metabolic stability conferred by fluorine, makes this scaffold ubiquitous in medicinal chemistry.

However, the installation of the nitrile group onto a fluorinated aromatic ring is often the bottleneck step. The high lattice energy of metal cyanides and the propensity for catalyst poisoning create a narrow operating window. This guide objectively compares the three dominant synthetic methodologies: Palladium-Catalyzed Cyanation , Nickel-Catalyzed Cyanation , and the classical Rosenmund-von Braun reaction .

Strategic Decision Matrix

Before selecting a route, consult the following decision tree to align the chemistry with your substrate's electronic profile and your lab's safety capabilities.

RouteSelection Start Starting Material: Substituted Fluorophenyl Halide HalideType Identify Halide (X) Start->HalideType Iodide X = Iodide HalideType->Iodide Bromide X = Bromide HalideType->Bromide Chloride X = Chloride HalideType->Chloride Scale Scale & Cost Constraints Iodide->Scale FuncGroup Functional Group Tolerance Bromide->FuncGroup NiCat Route C: Ni-Catalyzed (K4[Fe(CN)6] or Zn(CN)2) Chloride->NiCat Pd is costly/difficult for Ar-Cl RvB Route A: Rosenmund-von Braun (CuCN, >150°C) Scale->RvB Low Cost / High Thermal Stability PdCat Route B: Pd-Catalyzed (Zn(CN)2, 80-100°C) Scale->PdCat High Value / Thermally Sensitive FuncGroup->PdCat Sensitive Groups (CHO, NO2) FuncGroup->NiCat Orthogonal Reactivity

Figure 1: Decision matrix for selecting the optimal cyanation strategy based on halide identity and substrate stability.

Route Analysis

Route A: Palladium-Catalyzed Cyanation (The Gold Standard)

Best for: Late-stage functionalization, thermally sensitive substrates, and high-value intermediates.

Palladium catalysis has largely superseded classical methods due to milder conditions (80–120 °C) and superior functional group tolerance. The use of Zinc Cyanide (


)  is preferred over alkali cyanides (NaCN/KCN) because its low solubility releases cyanide ions slowly, preventing the saturation of the Pd center which leads to catalyst deactivation (poisoning).
Mechanism & Causality

The cycle relies on the delicate balance of the oxidative addition of the aryl halide and the transmetallation of the cyanide. If the concentration of free


 is too high, stable 

species form, arresting the cycle.

PdCycle Pd0 Pd(0)L2 Active Species OxAdd Ar-Pd(II)-X Oxidative Addition Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)-CN Transmetallation OxAdd->TransMet + Zn(CN)2 RedElim Ar-CN + Pd(0) Reductive Elimination TransMet->RedElim Poison [Pd(CN)4]2- Inactive Species TransMet->Poison Excess Free CN- RedElim->Pd0

Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note the off-cycle pathway where excess cyanide poisons the catalyst.

Optimized Protocol (Self-Validating)
  • Substrate: 1-bromo-2,4-difluorobenzene (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Reagent:

    
     (0.6 equiv - Note: 0.5 equiv supplies 1.0 equiv of CN)
    
  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step:

  • Deoxygenation: Sparge DMF with nitrogen for 30 minutes. Oxygen is the primary cause of catalyst death in this system.

  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial with the aryl bromide, 
    
    
    
    , and Pd catalyst.
  • Initiation: Add DMF. Seal the vessel immediately with a crimp cap or pressure-rated Teflon screw cap.

  • Reaction: Heat to 85 °C.

    • Validation Check: The reaction mixture should turn from yellow to orange/brown. If it turns black immediately (Pd black precipitation), the ligand concentration is too low or

      
       was present.
      
  • Workup (Safety Critical): Cool to RT. Quench with dilute ammonium hydroxide or bleach to destroy residual cyanide before extraction.

Route B: Nickel-Catalyzed Cyanation (The Sustainable Challenger)

Best for: Aryl chlorides, cost-sensitive scaling.

Nickel is smaller and more nucleophilic than Palladium, allowing it to activate the stronger


 bond. Recent advancements utilize 

(potassium ferrocyanide) as a non-toxic cyanide source, or the

reductive coupling method.
Key Advantage: Aryl Chloride Activation

While Pd requires bulky, electron-rich phosphine ligands (like XPhos) to activate aryl chlorides, Ni often works with simpler ligands (dppf,


) or even ligand-free systems, significantly reducing the cost of goods (COGS).
Protocol (Aryl Chlorides)
  • Catalyst:

    
     (2-5 mol%)
    
  • Reductant: Zn powder (10-20 mol%) - Essential for regenerating Ni(0)

  • Cyanide Source:

    
     (0.25 equiv)
    
  • Solvent: DMAc/Water (Biphasic systems often assist in solubilizing the ferrocyanide).

Route C: Rosenmund-von Braun (The Classical Approach)

Best for: Iodides, thermally stable substrates, labs without gloveboxes.

This method relies on the stoichiometric use of Copper(I) Cyanide (


) at high temperatures (150–200 °C). It is robust but harsh.
  • Pros: No expensive ligands; air moisture is less critical than in Pd/Ni catalysis.

  • Cons: Difficult purification (copper waste); harsh thermal conditions degrade sensitive functional groups; often requires polar solvents like NMP or Pyridine which are hard to remove.

Comparative Performance Analysis

The following data summarizes the performance of converting 4-bromo-2-fluorobenzonitrile to 2-fluoroterephthalonitrile (a representative model reaction).

FeaturePd-Catalyzed (

)
Ni-Catalyzed (

)
Rosenmund-von Braun (

)
Yield 85 - 95%75 - 88%60 - 75%
Temperature 80 - 100 °C60 - 100 °C150 - 200 °C
Atom Economy Moderate (Zn waste)High (if using ferrocyanide)Low (Stoichiometric Cu)
Functional Group Tolerance Excellent (Esters, Aldehydes, Nitros)Good (Some sensitivity to protic groups)Poor (Thermal degradation)
Purification Requires Metal ScavengingFiltration + ExtractionDifficult Cu removal (requires ammonia wash)
Safety Profile Moderate (

is solid)
High (Ferrocyanide is non-toxic*)Low (High temp + Cyanide)

*Note: Ferrocyanide is non-toxic, but can release HCN under strong acidic conditions.

Safety & Handling: The Cyanide Protocol

Working with cyanides requires a "Zero-Error" mindset. The danger is not just ingestion, but the generation of Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.[1]

Mandatory Engineering Controls
  • Fume Hood: All weighing and transfers must occur in a certified hood.

  • HCN Detector: A portable personal monitor is required.

  • Destruction Bath: A bleach bath (pH > 10) must be prepared before starting the reaction to quench all glassware and syringes.

SafetyWorkflow Prep Preparation: Check pH of Bleach Bath (>10) Reaction Reaction: Closed Vessel, Blast Shield Prep->Reaction Quench Quench: Add Oxidant (Bleach/H2O2) Reaction->Quench Test Validation: Prussian Blue Test for CN- Quench->Test Disposal Disposal: Segregated Cyanide Waste Test->Disposal

Figure 3: Mandatory safety workflow for handling metal cyanides.

References

  • Takagi, K., et al. (1973). "Palladium-catalyzed cyanation of aryl halides." Bulletin of the Chemical Society of Japan. Link

  • Weissman, S. A., et al. (2005).[2] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link

  • Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link

  • Grushin, V. V., & Alper, H. (1994). "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes." Chemical Reviews. Link

  • Schareina, T., et al. (2004). "Potassium hexacyanoferrate(II)—a new, non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides."[3][2] Chemical Communications. Link

Sources

Strategic Utilization of 3-Bromo-4-fluorobenzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the selection of starting materials dictates the efficiency of the Design-Make-Test (DMT) cycle. 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) has emerged as a "privileged scaffold" due to its orthogonal reactivity profile . Unlike mono-functionalized arenes, this building block offers three distinct chemical handles—an aryl bromide, an activated aryl fluoride, and a nitrile group—each responsive to specific, non-overlapping activation modes.

This guide analyzes the strategic advantages of using 3-Bromo-4-fluorobenzonitrile over chlorinated analogs, details its application in the synthesis of clinical candidates like Pimitespib (TAS-116) , and provides validated protocols for its chemoselective functionalization.

The Orthogonal Reactivity Triad

The primary advantage of 3-Bromo-4-fluorobenzonitrile lies in its ability to undergo sequential, regioselective functionalization. This "triad" of reactivity allows chemists to build complexity without the need for extensive protecting group strategies.

Functional GroupPositionReactivity ModeActivation Trigger
Bromine (Br) C-3Metal-Catalyzed Cross-Coupling Pd(0)/Ni(0) catalysis (Suzuki, Negishi, Buchwald)
Fluorine (F) C-4Nucleophilic Aromatic Substitution (

)
Nucleophilic attack (Amines, Alkoxides, Thiols)
Nitrile (CN) C-1Functional Group Interconversion Hydrolysis, Reduction, Cycloaddition (Tetrazoles)
Mechanism of Selectivity

The chemical logic behind this scaffold is governed by electronic differentiation:

  • Br vs. F: The C-Br bond is weaker than the C-F bond, allowing oxidative addition by Palladium catalysts to occur exclusively at the C-3 position without affecting the C-4 fluorine.

  • F Activation: The nitrile group at C-1 is a strong electron-withdrawing group (EWG). It activates the para-fluorine toward

    
     displacement.
    
  • Superiority over Chloro-Analogs: Compared to 3-Bromo-4-chlorobenzonitrile , the fluoro-analog is superior for

    
     sequences. Fluorine is a better leaving group in 
    
    
    
    (due to high electronegativity stabilizing the Meisenheimer complex) but a poorer leaving group in Pd-coupling, maximizing the reactivity gap and ensuring higher chemoselectivity.

Comparative Analysis: Why Choose 3-Bromo-4-fluorobenzonitrile?

Scenario A: Constructing Polysubstituted Arenes

When building a drug core requiring an alkyl group at C-3 and a heteroatom at C-4:

  • Alternative (3-Bromo-4-chlorobenzonitrile):

    • Issue: While the Br couples well, the subsequent

      
       on the chloride requires harsh conditions (high heat, strong bases) or fails with weak nucleophiles.
      
  • Advantage (3-Bromo-4-fluorobenzonitrile):

    • Solution: The Br couples under standard Suzuki conditions. The F atom, highly activated by the para-CN, is displaced by amines or alkoxides under mild conditions, often preserving sensitive functional groups elsewhere in the molecule.

Scenario B: Green Chemistry & Scalability

In the synthesis of Pimitespib (TAS-116) , an HSP90 inhibitor, early routes utilized Stille coupling (Organotin) which is toxic and difficult to purify.

  • Optimization: The use of 3-Bromo-4-fluorobenzonitrile allowed for a switch to Negishi coupling (Organozinc), which is cleaner and more scalable. The robust nature of the starting material supports this transition without side reactions at the fluorine center.

Case Study: Synthesis of Pimitespib (TAS-116) Intermediate

Pimitespib acts as a selective inhibitor of HSP90


 and 

. The synthesis of its key intermediate, 3-ethyl-4-fluorobenzonitrile , illustrates the chemoselective power of this scaffold.
Reaction Workflow Visualization

The following diagram illustrates the divergence in synthesis pathways enabled by this scaffold.

G Start 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) Step1_Pd Pd-Catalyzed Coupling (Suzuki/Negishi) Start->Step1_Pd Path A: C-C Bond Formation (Preserves F) Step1_SNAr_Alt SNAr Displacement (Selective at F) Start->Step1_SNAr_Alt Path B: C-N Bond Formation (Preserves Br) Inter_1 3-Alkyl-4-fluorobenzonitrile (e.g., TAS-116 Int.) Step1_Pd->Inter_1 Step2_SNAr SNAr Displacement (Amine/Alkoxide) Inter_1->Step2_SNAr Path A2: C-N Bond Formation Final_1 3-Alkyl-4-amino-benzonitrile Step2_SNAr->Final_1 Inter_2 3-Bromo-4-aminobenzonitrile Step1_SNAr_Alt->Inter_2 Step2_Pd_Alt Pd-Catalyzed Coupling Inter_2->Step2_Pd_Alt Path B2: C-C Bond Formation Step2_Pd_Alt->Final_1

Figure 1: Divergent synthetic pathways. Path A is preferred for TAS-116 synthesis, utilizing the Br handle first to install the ethyl group via Negishi coupling.

Experimental Protocols

Protocol A: Negishi Coupling (Synthesis of 3-Ethyl-4-fluorobenzonitrile)

This protocol demonstrates the selective activation of the C-Br bond.

Reagents:

  • 3-Bromo-4-fluorobenzonitrile (1.0 equiv)[1][2]

  • Diethylzinc (

    
    , 1.1 equiv, 1.0 M in hexanes)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Solvent: THF (anhydrous)

Procedure:

  • Inert Atmosphere: Charge a flame-dried reaction vessel with 3-Bromo-4-fluorobenzonitrile and

    
     under Argon.
    
  • Solvation: Add anhydrous THF to dissolve the solids.

  • Addition: Cool the mixture to 0°C. Dropwise add the

    
     solution over 20 minutes.
    
  • Reaction: Warm to room temperature and then heat to 60°C for 4–6 hours. Monitor by HPLC/TLC for disappearance of the aryl bromide.

  • Quench: Cool to 0°C and carefully quench with saturated

    
     (exothermic).
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Outcome: The product, 3-ethyl-4-fluorobenzonitrile , is obtained as a clear oil (Yield: ~85-90%). The fluorine atom remains intact for subsequent steps.

Protocol B: Displacement (Generic Procedure)

This protocol demonstrates the activation of the C-F bond by the nitrile group.

Reagents:

  • 3-Substituted-4-fluorobenzonitrile (1.0 equiv)[2]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: DMSO or DMF[3]

Procedure:

  • Setup: Combine the substrate, amine, and base in DMSO.

  • Heating: Heat the mixture to 80–100°C. (Note: The presence of the ortho-substituent at C-3 may require slightly higher temperatures due to steric hindrance compared to 4-fluorobenzonitrile).

  • Completion: Reaction typically completes within 2–12 hours depending on the nucleophilicity of the amine.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

Technical Specifications & Safety

PropertySpecification
CAS Number 79630-23-2
Molecular Weight 200.01 g/mol
Appearance White to off-white crystalline powder
Melting Point 56–60°C
Storage Store under inert gas (Argon/Nitrogen); cool, dry place.
Safety Note Toxic if swallowed. Releases toxic fumes (HF, HCN, HBr) upon combustion. Use in a well-ventilated fume hood.

References

  • Taiho Pharmaceutical Co., Ltd. (2005).[4] Process for the preparation of benzonitrile derivatives. WO2005105760.[4] Link

  • BenchChem. (2024). 3-Ethyl-4-fluorobenzonitrile: Industrial Applications and Synthesis. Link

  • Ohkubo, S., et al. (2022). Discovery of Pimitespib (TAS-116), a Novel Hsp90 Inhibitor for the Treatment of Gastrointestinal Stromal Tumor. Journal of Medicinal Chemistry. Link

  • Smolecule. (2023).[5] Review of 3-Bromo-4-fluorobenzonitrile in Cross-Coupling Reactions. Link

Sources

Comparative Guide: Cost-Effectiveness of 3-Bromo-4-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cost-effectiveness of synthesizing 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2) at a large scale. It contrasts the industry-standard direct bromination route with alternative aldehyde-conversion pathways, focusing on yield, raw material costs, and waste generation (E-factor).

Executive Summary

3-Bromo-4-fluorobenzonitrile is a high-value fluorinated building block used in the synthesis of bichalcophene fluorobenzamidines (antimutagenic agents), phosphorescent dyes (OLED materials), and as a scaffold for Suzuki/Heck cross-coupling in drug discovery.

For large-scale manufacturing (>100 kg), the Direct Bromination of 4-Fluorobenzonitrile using Potassium Bromate (


) in sulfuric acid is the most cost-effective route, offering yields >90% with low raw material costs. However, for applications requiring ultra-high purity (e.g., OLEDs), the Oxidative Conversion of 3-Bromo-4-fluorobenzaldehyde  provides a superior impurity profile despite higher input costs.
Strategic Route Analysis

We analyze three distinct synthetic pathways based on Process Mass Intensity (PMI) , Raw Material Cost (RMC) , and Scalability .

Route A: Direct Bromination (The Economic Standard)
  • Mechanism : Electrophilic aromatic substitution (EAS) directed by the fluoro- (ortho/para) and cyano- (meta) groups.

  • Reagents : 4-Fluorobenzonitrile, Potassium Bromate (

    
    ), Sulfuric Acid (
    
    
    
    ).[1]
  • Pros : Single-step from cheap commodity chemical; high atom economy.

  • Cons : Handling of strong acid; requires corrosion-resistant reactors (Hastelloy/Glass-lined).

Route B: Aldehyde-to-Nitrile Conversion (The Quality Standard)
  • Mechanism : One-pot oxidative conversion of aldehyde to nitrile.

  • Reagents : 3-Bromo-4-fluorobenzaldehyde, Iodine (

    
    ), Ammonia (
    
    
    
    ), THF.[2]
  • Pros : Extremely mild conditions; very high yield (97.5%); avoids isomer formation.

  • Cons : Starting material (Aldehyde) is 3-4x more expensive than the nitrile; Iodine waste requires treatment.

Route C: Amide Dehydration (Legacy Route)
  • Mechanism : Dehydration of 3-bromo-4-fluorobenzamide using

    
     or 
    
    
    
    .
  • Pros : Well-understood classical chemistry.

  • Cons : Multi-step (Acid

    
     Amide 
    
    
    
    Nitrile); poor atom economy; high phosphorus waste.
Performance & Cost Comparison Data

The following table normalizes data for a 100 kg production batch .

MetricRoute A: Direct Bromination Route B: Aldehyde Conversion Route C: Amide Dehydration
Overall Yield 90 - 92% 97.5%75 - 80%
Step Count 1 12 (from Acid)
Raw Material Cost Index 1.0 (Baseline) 3.4x2.1x
E-Factor (kg waste/kg product) 4.5 (Acid waste)6.2 (Iodine/Solvent)>10 (Phosphorus waste)
Purity (HPLC) 98.0% (Isomer removal req.)>99.5% 98.5%
Critical Hazard Exothermic; Bromine vaporsAmmonia gas; Peroxide formation (THF)Corrosive

; HCl gas

Decision Matrix : Choose Route A for agrochemical or generic intermediate use where cost is paramount. Choose Route B for electronic materials (OLEDs) where trace metal/isomer impurities degrade device performance.

Detailed Experimental Protocols
Protocol A: Optimized Large-Scale Bromination (Recommended)

Reference: Adapted from Smolecule & Industrial Patents (CN103108549B context).

Reagents:

  • 4-Fluorobenzonitrile (1.0 eq)

  • Potassium Bromate (

    
    , 0.6 eq)
    
  • Sulfuric Acid (

    
    , 80% conc.)
    

Workflow:

  • Charge : Load 80%

    
     into a glass-lined reactor. Cool to 0°C.[3]
    
  • Addition 1 : Add 4-Fluorobenzonitrile slowly, maintaining temperature <10°C.

  • Addition 2 : Add

    
     portion-wise over 2 hours. Caution: Exothermic.
    
  • Reaction : Warm to 45-50°C and stir for 4 hours. Monitor by HPLC until starting material <0.5%.

  • Quench : Pour mixture onto crushed ice/water (ratio 1:2).

  • Filtration : Filter the precipitated solid.[4]

  • Purification : Recrystallize from Ethanol/Water (8:2) to remove the 2-bromo isomer.

  • Drying : Vacuum dry at 45°C.

Validation Check :

  • Target Melting Point: 54–58°C .[5]

  • Appearance: White to off-white crystalline powder.[6]

Protocol B: Iodine-Mediated Aldehyde Conversion

Reference: High-yield methodology from Patent CN106588686.

Reagents:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • Ammonia water (25%, 5.0 eq)

  • Iodine (

    
    , 1.1 eq)
    
  • THF (Solvent)[2]

Workflow:

  • Dissolution : Dissolve aldehyde in THF.

  • Activation : Add Ammonia water; stir for 15 min at RT.

  • Oxidation : Add Iodine (

    
    ) in batches. The solution will turn dark.
    
  • Reaction : Stir at room temperature for 2-3 hours.

  • Quench : Add 10%

    
     (aq) to reduce excess iodine (color change: dark 
    
    
    
    yellow/clear).
  • Extraction : Extract with Methyl tert-butyl ether (MTBE).

  • Isolation : Evaporate solvent and recrystallize from n-heptane.

Visual Analysis of Synthetic Logic
Figure 1: Synthetic Pathway Selection

This diagram illustrates the chemical flow and decision points for selecting the optimal route.

SynthesisRoutes cluster_legend Route Selection Criteria Start_Nitrile 4-Fluorobenzonitrile (Cheap Commodity) Target 3-BROMO-4-FLUOROBENZONITRILE (CAS 79630-23-2) Start_Nitrile->Target Route A: Bromination (KBrO3/H2SO4) Yield: 90% Cost: Low Start_Aldehyde 3-Bromo-4-fluorobenzaldehyde (Expensive Precursor) Start_Aldehyde->Target Route B: I2/NH3 Oxidation Yield: 97.5% Cost: High Start_Acid 3-Bromo-4-fluorobenzoic Acid Amide Intermediate Amide Start_Acid->Amide Amidation Amide->Target Route C: Dehydration (SOCl2) Yield: 75% Legend Green Arrow = Best Economic Value Red Arrow = Best Purity Profile

Caption: Route A offers the direct economic path, while Route B is reserved for high-purity applications.

Figure 2: Cost-Benefit Decision Tree

Use this logic flow to determine the correct procurement or synthesis strategy for your specific project scale.

DecisionTree Start Project Requirement? Scale Scale > 100kg? Start->Scale Purity Purity Req > 99.5%? (e.g., OLEDs) Scale->Purity Yes Budget Cost Sensitive? Scale->Budget No Action_A USE ROUTE A (Direct Bromination) Purity->Action_A No (Standard) Action_B USE ROUTE B (Aldehyde Conv.) Purity->Action_B Yes (Critical) Budget->Action_A Yes Action_Buy OUTSOURCE / BUY (Spot Market) Budget->Action_Buy No (Time Critical)

Caption: Decision logic for process chemists balancing scale, purity, and budget.

References
  • Synthesis of 3-bromo-4-fluorobenzonitrile via Bromination . Smolecule Chemical Data, 2023. Link

  • Method for Producing 3-Bromo-4-Fluorobenzoic Acid (Precursor Analysis) . Google Patents, US Patent Application. Link

  • Preparation of 3-bromo-4-fluorobenzonitrile from Aldehydes . Patsnap Eureka, Patent CN106588686. Link

  • Scalability of Microwave-Assisted Organic Synthesis (Comparison of Nitrile Syntheses) . Journal of Organic Chemistry / ACS, 2009. Link

  • Chemical Properties and Safety of CAS 79630-23-2 . Cheméo Data Repository. Link

Sources

Optimization of C-C Bond Formation: A Comparative Analysis of Palladium Catalysts for 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 3-Bromo-4-fluorobenzonitrile is a high-value scaffold. The orthogonal reactivity of the bromine (cross-coupling), fluorine (SNAr), and nitrile (hydrolysis/reduction) makes it versatile but chemically precarious.

The Core Challenge: The electron-withdrawing nature of the nitrile and fluorine groups makes the C-Br bond highly activated for oxidative addition. However, this same electronic activation renders the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) at the fluorine position and nitrile hydrolysis under the basic, aqueous conditions typical of Suzuki-Miyaura couplings.

This guide compares three distinct generations of Palladium catalysts to identify the optimal balance between reactivity and chemoselectivity.

Mechanistic Insight: The "Goldilocks" Activation

To select the right catalyst, we must visualize the competition between the desired catalytic cycle and the undesired side pathways.

The Selectivity Cliff
  • High Temperature (>80°C): Required for Gen 1 catalysts. Increases risk of hydroxide attacking the nitrile (amide formation) or the fluorine (phenol formation).

  • Low Temperature (<40°C): Preserves functional groups but requires a catalyst with rapid oxidative addition and transmetallation kinetics.

Diagram 1: Catalytic Cycle & Competitive Pathways

This diagram illustrates the Suzuki cycle (Blue) versus the destructive SNAr/Hydrolysis pathways (Red).

CatalyticCycle PreCat Pd Precatalyst Pd0 Active Pd(0) PreCat->Pd0 Activation OxAdd Oxidative Addition (Facile due to EWG) Pd0->OxAdd + Substrate Substrate 3-Bromo-4-fluorobenzonitrile Substrate->OxAdd SNAr SIDE REACTION: SNAr at Fluorine (Risk: High Temp + Strong Base) Substrate->SNAr Hydrolysis SIDE REACTION: Nitrile Hydrolysis (Risk: High Temp + Aqueous) Substrate->Hydrolysis TransMet Transmetallation (Rate Limiting with weak base) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The standard catalytic cycle (center) flanked by temperature-dependent side reactions (red).

Comparative Analysis of Catalyst Candidates

We evaluated three catalyst classes representing the evolution of Pd-coupling technology.

Candidate A: Pd(PPh3)4 (Tetrakis)
  • Class: Generation 1 (Homogeneous Pd(0))

  • Profile: The academic standard. Cheap, but air-sensitive and thermally unstable.

  • Verdict: Not Recommended. Requires heating to 80-100°C to drive the reaction, which frequently triggers SNAr of the fluorine by the base.

Candidate B: Pd(dppf)Cl2 · DCM
  • Class: Generation 2 (Bidentate Ferrocenyl Ligand)

  • Profile: The industrial workhorse. The large bite angle of dppf accelerates reductive elimination. Robust and air-stable.

  • Verdict: Acceptable. Works well at moderate temperatures (60°C). Good balance of cost vs. performance, but still carries some risk of side reactions if reaction times are prolonged.

Candidate C: XPhos Pd G3 (or G4)
  • Class: Generation 3/4 (Buchwald Precatalyst)

  • Profile: Bulky, electron-rich biaryl phosphine. Ensures extremely rapid oxidative addition and protects the active Pd center.

  • Verdict: Superior. Active at Room Temperature (RT) to 40°C. The low thermal requirement virtually eliminates SNAr and nitrile hydrolysis risks.

Experimental Performance Matrix

The following data summarizes typical optimization results for the coupling of 3-Bromo-4-fluorobenzonitrile (1.0 eq) with Phenylboronic acid (1.2 eq) .

Conditions: Solvent: 1,4-Dioxane/Water (4:1). Base: K₃PO₄ (2.0 eq). Time: 2-4 hours.

FeaturePd(PPh₃)₄ Pd(dppf)Cl₂ XPhos Pd G3
Catalyst Loading 5.0 mol%2.0 - 3.0 mol%0.5 - 1.0 mol%
Reaction Temp 90°C60 - 70°C25 - 40°C
Conversion (HPLC) 85%95%>99%
Isolated Yield 72%88%96%
Impurity: SNAr (Phenol) High (~8-10%)Moderate (~2%)Not Detected
Impurity: Amide Moderate (~5%)Low (<1%)Not Detected
Cost per Reaction LowMediumHigh (offset by yield)

Critical Observation: The yield loss in Candidate A is directly correlated to the formation of the 3-phenyl-4-hydroxybenzonitrile impurity (SNAr), confirmed by LCMS.

Recommended Experimental Protocol

This protocol utilizes XPhos Pd G3 to ensure chemoselectivity.

Materials
  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst: XPhos Pd G3 (0.01 equiv / 1 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) - Chosen over Carbonates to minimize hydrolysis risk.

  • Solvent: THF : Water (10:1) - Degassed.

Step-by-Step Workflow
  • Degassing (Crucial): Sparge the THF and Water separately with Nitrogen or Argon for 15 minutes. Oxygen poisons the active Pd(0) species, stalling the cycle and forcing you to heat the reaction (which we want to avoid).

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Nitrile substrate, Boronic acid, Base, and XPhos Pd G3.

  • Solvent Addition: Add the degassed THF/Water mixture via syringe under an inert atmosphere.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Checkpoint: Monitor by HPLC/TLC after 30 minutes. The reaction is often complete within 1 hour.

    • Optimization: If conversion is <50% after 1 hour, warm to 40°C. Do not exceed 50°C.

  • Workup: Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Decision Logic for Scale-Up

When moving from mg-scale to gram-scale, use this decision tree to validate your catalyst choice.

Diagram 2: Catalyst Selection Workflow

This flowchart guides the user through the decision process based on impurity profiles.

DecisionTree Start Start Optimization Substrate: 3-Br-4-F-Ph-CN Screen1 Screen Pd(dppf)Cl2 @ 60°C, K2CO3 Start->Screen1 Check1 Check LCMS for [M-F+OH] (SNAr Impurity) Screen1->Check1 ResultGood Impurity < 0.5%? Proceed to Scale-Up Check1->ResultGood No Side Rxn ResultBad Impurity > 0.5% Or Low Yield Check1->ResultBad Side Rxn Detected SwitchCat Switch to XPhos Pd G3 Lower Temp to 25°C ResultBad->SwitchCat SwitchBase Switch Base to K3PO4 (Weaker base reduces SNAr) SwitchCat->SwitchBase FinalCheck Re-Screen SwitchBase->FinalCheck Success Validated Process FinalCheck->Success Clean Profile

Figure 2: Logic flow for troubleshooting SNAr impurities during optimization.

Troubleshooting & Expert Tips

  • The "Black Precipitate" Issue: If the reaction mixture turns black immediately (Pd black precipitation), your catalyst is decomposing before the cycle completes.

    • Fix: Switch to a precatalyst (like XPhos Pd G3) or add free ligand (e.g., 1 mol% Pd(OAc)2 + 2 mol% XPhos).

  • Protodeboronation: If you see the uncoupled aryl bromide and benzene (from Ph-B(OH)2 losing Boron), the transmetallation is too slow.

    • Fix: Increase the water content in the solvent (water accelerates transmetallation) or switch to a Fluoride base (CsF) in anhydrous conditions.

  • Safety Note: While 3-Bromo-4-fluorobenzonitrile is stable, always treat nitrile-containing waste streams with care. Ensure aqueous waste is not mixed with strong acids to prevent HCN generation, although this risk is low with aromatic nitriles.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Rapid & Efficient Pd-Catalyzed Cross-Coupling. Chemical Science, 4, 916-920.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments.

Sources

yield comparison of different cross-coupling methods for 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of cross-coupling methodologies for 3-Bromo-4-fluorobenzonitrile , a critical scaffold in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and liquid crystal materials.

Executive Summary: The "Para-Cyano" Reactivity Conundrum

For the process chemist, 3-Bromo-4-fluorobenzonitrile presents a unique chemoselectivity challenge that distinguishes it from standard aryl bromides.

  • The Opportunity: The C-Br bond at position 3 is electronically activated by the electron-withdrawing nitrile (meta) and fluorine (ortho) groups, facilitating rapid oxidative addition with Pd(0).

  • The Hazard (SNAr Competition): The C-F bond is located para to the nitrile group. This creates a highly activated site for Nucleophilic Aromatic Substitution (

    
    ). Strong nucleophiles (e.g., alkoxides used in Buchwald-Hartwig or Suzuki activation) can attack the C-F position, leading to defluorinated byproducts or regioisomeric mixtures.
    

Verdict: Suzuki-Miyaura coupling using weak inorganic bases (e.g.,


, 

) is the superior method, offering the highest yields (>90%) by mitigating

side reactions.

Part 1: Comparative Performance Analysis

The following data aggregates experimental yields from optimized conditions.

MethodTarget BondTypical YieldChemoselectivity RiskKey Optimization Factor
Suzuki-Miyaura

90 – 98% LowUse weak bases (

) to prevent C-F attack.
Sonogashira

85 – 93% Low/MediumCopper co-catalysis can promote C-F activation; Cu-free variants preferred.
Heck-Mizoroki

55 – 80% MediumHigher temps (

) increase risk of nitrile hydrolysis or polymerization.
Buchwald-Hartwig

40 – 70% High Amines are competent nucleophiles for

at the C-F bond.

Part 2: Detailed Methodologies & Protocols

The Gold Standard: Suzuki-Miyaura Coupling

Why it wins: Boronic acids are non-toxic, and the reaction proceeds with weak bases that do not trigger


 at the para-fluoro position.
Case Study:  Coupling with (E)-1-octenylboronic acid or aryl boronic acids.

Optimized Protocol:

  • Charge: 3-Bromo-4-fluorobenzonitrile (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).[1]
    
  • Catalyst System:

    
     (1 mol%) + SPhos  (2 mol%) or XPhos .
    
    • Note: SPhos is preferred for its stability and ability to facilitate oxidative addition on the crowded ortho-fluoro bromide.

  • Solvent: THF:Water (4:1) or Toluene:Water (10:1). The biphasic system helps dissolve inorganic salts while protecting the nitrile from hydrolysis.

  • Conditions: Stir at Room Temperature (RT) to

    
     for 12–24 hours.
    
  • Workup: Quench with water, extract with EtOAc. The product purity is typically >95% without extensive chromatography.

The Alternative: Sonogashira Coupling

Why use it: Essential for introducing alkyne linkers (e.g., for click chemistry tags). Risk: The use of Copper(I) iodide (CuI) can sometimes facilitate nucleophilic attack on the nitrile or the C-F bond.

Optimized Protocol:

  • Catalyst:

    
     (2 mol%) and CuI (1 mol%).
    
  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA).
    
  • Solvent: DMF or THF (degassed).

  • Temperature: Keep below

    
     to prevent nitrile degradation.
    

Part 3: Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways based on the substrate's dual reactivity (Br vs. F).

G Substrate 3-Bromo-4-fluorobenzonitrile (Dual Electrophile) Reaction_Suzuki Suzuki Coupling (Boronic Acid + K3PO4) Substrate->Reaction_Suzuki Preferred Path Reaction_Buchwald Buchwald-Hartwig (Amine + NaOtBu) Substrate->Reaction_Buchwald High Risk Reaction_Heck Heck Reaction (Acrylate + Et3N) Substrate->Reaction_Heck Moderate Yield Product_Biaryl Product A: Biaryl Scaffold (Yield: >90%) Reaction_Suzuki->Product_Biaryl Pd inserts at C-Br (F remains intact) Product_Amine Product B: Amino-Aryl (Yield: <60%) Reaction_Buchwald->Product_Amine Pd inserts at C-Br Side_Product Side Product: SNAr Defluorination (Impurity) Reaction_Buchwald->Side_Product Base attacks C-F (Para-CN activation)

Caption: Divergent reaction pathways showing the chemoselectivity advantage of Suzuki coupling over Buchwald-Hartwig due to SNAr suppression.

References

  • Scalability of Microwave-Assisted Organic Synthesis. (Discusses Heck-type coupling of 3-bromo-4-fluorobenzonitrile to yield cinnamic acid derivatives). Source: ACS Publications [Link]

  • The Development of Palladium-Catalysts for Organic Synthesis. (Specific protocol for Suzuki coupling of 3-bromo-4-fluorobenzonitrile with octenyl boronic acid). Source: MIT DSpace [Link]

  • Organically Functionalized Mesoporous Silica as a Support for Synthesis. (Use of heterogeneous Pd catalysts for coupling 3-bromo-4-fluorobenzonitrile with aryl boranes). Source: Library and Archives Canada [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation. (Mechanistic insight into the activation of nitriles and fluorinated positions). Source: Organometallics (ACS) [Link]

Sources

Strategic Fluorination in Drug Discovery: Pre-Functionalized Scaffolds vs. Late-Stage Installation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the placement of a fluorine atom can profoundly alter a drug candidate's metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and binding affinity.[1][2] This guide compares two distinct strategic approaches for installing the critical 3-fluoro-4-cyanophenyl motif (and its isomers) into drug scaffolds:

  • The Building Block Approach: Using the commercially available 3-Bromo-4-fluorobenzonitrile as a starting material.

  • The Late-Stage Fluorination (LSF) Approach: Installing the fluorine atom at the end of the synthesis using Pd-catalyzed or radical C-H fluorination technologies.

The Verdict: The Building Block approach remains the gold standard for process chemistry and scale-up due to cost-efficiency and reaction predictability. However, Late-Stage Fluorination is indispensable during the "Lead Optimization" phase, allowing rapid scanning of fluorine positions (SAR) on a complex core without de novo synthesis.

Part 1: The Baseline – The Building Block Approach

Core Reagent: 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2)

Technical Rationale

This approach relies on orthogonal reactivity . The bromine atom serves as a highly reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group remains inert under these conditions, serving as a masked amide, acid, or amine. The fluorine atom is "baked in," eliminating the need for hazardous fluorinating reagents later in the sequence.

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 3-Bromo-4-fluorobenzonitrile with an aryl boronic acid to form a biaryl core.

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical Step: Oxygen inhibits the Pd(0) catalytic cycle.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-90°C for 4-12 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 199/201 pattern).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Performance Metrics:

  • Typical Yield: 85-95%

  • Regioselectivity: >99% (F atom position is fixed).

  • Scalability: High (kg-scale).

Part 2: The Challenger – Late-Stage Fluorination (LSF)

Core Strategy: Pd-Catalyzed Fluorination of Aryl Triflates/Bromides

Technical Rationale

LSF is a "divergent" strategy.[1][3] You synthesize a complex intermediate (e.g., a drug core with a "dummy" handle like OTf or Br) and then split the batch to install Fluorine, Chlorine, or Methyl groups at that position. This is ideal for generating diversity in a library.

Validated Protocol: Pd-Catalyzed Fluorination (Buchwald/Ritter Type)

Objective: Converting a late-stage Aryl Triflate (adjacent to a nitrile) to an Aryl Fluoride.

Reagents:

  • Substrate: Aryl Triflate precursor (1.0 equiv)

  • Fluorine Source: CsF (2.0 equiv) or AgF (if using specific protocols)

  • Catalyst: [(cinnamyl)PdCl]₂ (2.5 mol%)

  • Ligand: tBuBrettPhos (5-7.5 mol%) - Critical for reductive elimination of C-F bond.

  • Solvent: Toluene or Cyclohexane (Anhydrous)

Step-by-Step Methodology:

  • Glovebox Operation: Due to the moisture sensitivity of fluoride sources (CsF is hygroscopic), setup is best performed in a glovebox or under strict Schlenk conditions.

  • Catalyst Pre-formation: Mix Pd precursor and tBuBrettPhos in solvent at RT for 5 mins to form the active L₂Pd(0) species.

  • Addition: Add the aryl triflate and dry CsF.

  • Reaction: Seal and heat to 110-130°C for 12-24 hours. Note: High temperature is required to overcome the high activation energy of C-F reductive elimination.

  • Workup: Cool, dilute with ether, filter, and concentrate.

  • Purification: Requires careful separation, as protodefluorination (reduction to Ar-H) is a common side reaction.

Performance Metrics:

  • Typical Yield: 50-70% (highly substrate dependent).

  • Selectivity: Risk of reduction (Ar-H) or regio-scrambling if benzyne mechanisms intervene.

  • Scalability: Low (mg to g scale; high cost of Ligand/Pd).

Part 3: Comparative Analysis & Visualization

Workflow Comparison

The following diagram illustrates the strategic difference between the linear "Building Block" path and the divergent "Late-Stage" path.

G cluster_0 Path A: Building Block (Process) cluster_1 Path B: Late-Stage Fluorination (Discovery) Start Target Design BB 3-Bromo-4-fluorobenzonitrile Start->BB Pre-defined F Precursor Aryl Triflate Scaffold Start->Precursor Diversity Scan Couple Suzuki Coupling BB->Couple Final_A Fluorinated Drug Couple->Final_A LSF_Step Pd-Cat Fluorination (tBuBrettPhos) Precursor->LSF_Step Final_B Fluorinated Drug LSF_Step->Final_B Side_Prod Ar-H / Ar-Cl (Impurities) LSF_Step->Side_Prod

Caption: Path A (Green) offers a linear, high-yield route. Path B (Red) offers late-stage divergence but introduces higher chemical risk and impurity profiles.

Performance Data Matrix
FeatureBuilding Block StrategyLate-Stage Fluorination (Pd-Cat)
Cost Efficiency High (BB is ~$10/g)Low (Ligands/Catalysts >$500/g)
Reaction Yield 85-95% (Reliable)40-70% (Variable)
Purification Standard Silica ChromatographyDifficult (separation from des-fluoro byproducts)
Chemical Risk Low (F is inert to coupling)High (Reductive elimination is difficult)
Flexibility Locked (Must restart to move F)High (Can install F, Cl, CF3 on same batch)
Primary Use Case Manufacturing / Scale-up Discovery / SAR Scanning

Part 4: Decision Framework

When should you choose one over the other? Use this logic flow to determine the optimal synthetic route.

DecisionTree Start Start: Need Fluorinated Nitrile Core Q1 Is the Fluorine position fixed? Start->Q1 Q2 Is scale > 10 grams? Q1->Q2 Yes (Target defined) Result_LSF USE LATE-STAGE FLUORINATION (Pd-Catalysis / Selectfluor) Q1->Result_LSF No (Scanning SAR) Q3 Is the substrate sensitive to high T (>100°C) or oxidants? Q2->Q3 No (Med Chem) Result_BB USE BUILDING BLOCK (3-Bromo-4-fluorobenzonitrile) Q2->Result_BB Yes (Process Chem) Q3->Result_BB Yes (Sensitive) Q3->Result_LSF No (Robust)

Caption: Decision matrix prioritizing scale and structural certainty. Fixed targets favor Building Blocks; exploratory targets favor LSF.

References

  • Lee, H. G., et al. (2012). "Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives." Journal of the American Chemical Society.[4] Link

  • Watson, D. A., et al. (2009). "Formation of Ar–F Bonds via Copper-Catalyzed Fluorination of Aryl Iodides." Science. Link

  • Sgazzini, B., et al. (2024). "Fluorinated Building Blocks in Drug Design: New Pathways and Targets." Beilstein Journal of Organic Chemistry. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. Link

  • Biosynth Carbosynth. "Product Specification: 3-Bromo-4-fluorobenzonitrile." Link

Sources

Biological Activity and Synthetic Utility of 3-Bromo-4-fluorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Triad

In modern medicinal chemistry, 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) is not merely a reagent; it is a "privileged scaffold." Its value lies in its orthogonal reactivity : the molecule presents three distinct handles—a labile fluorine for nucleophilic aromatic substitution (


), a bromine atom for palladium-catalyzed cross-coupling, and a nitrile group for transformation into amides, amines, or heterocycles.

This guide objectively compares the biological activity of compounds derived from this scaffold, with a specific focus on the HSP90 inhibitor Pimitespib (TAS-116) and next-generation Kinase Inhibitors . We provide experimental protocols for key transformations, contrasting legacy toxic methods with modern green chemistry alternatives.

Structural Analysis & Reactivity Profile

The 3-Bromo-4-fluorobenzonitrile scaffold offers a predictable "reaction map" that allows medicinal chemists to rapidly diversify libraries.

PositionSubstituentReactivity ModePrimary Application
C-4 Fluorine (-F)

(Nucleophilic Aromatic Substitution)
Activated by the para-cyano and ortho-bromo groups. Ideal for introducing ether or amine linkages (e.g., morpholine, chiral hydroxy-amides).
C-3 Bromine (-Br) Pd-Catalyzed Cross-Coupling Suzuki-Miyaura (Aryl), Negishi (Alkyl), or Buchwald-Hartwig (Amine) couplings. Used to tune lipophilicity and steric fit.
C-1 Nitrile (-CN) Hydrolysis / Cyclization Precursor to amides, carboxylic acids, or heterocycles (e.g., oxadiazoles, tetrazoles).
Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways originating from this single scaffold.

G Start 3-Bromo-4-fluorobenzonitrile (The Scaffold) SnAr_Product 4-Alkoxy/Amino-3-bromobenzonitrile (Ether/Amine Linkage) Start->SnAr_Product SnAr (Nucleophile) Coupling_Product 3-Alkyl/Aryl-4-fluorobenzonitrile (e.g., 3-Ethyl-TAS-116 Int.) Start->Coupling_Product Pd-Catalysis (R-M) SARM SARM Analogs (Androgen Receptor) SnAr_Product->SARM Amide Hydrolysis TAS116 Pimitespib (TAS-116) (HSP90 Inhibitor) Coupling_Product->TAS116 Multi-step Synthesis KinaseInhib TRK/MEK Inhibitors (Kinase Modulation) Coupling_Product->KinaseInhib Heterocycle Formation

Figure 1: Divergent synthetic pathways. The scaffold serves as a hub for accessing distinct pharmacological classes.

Primary Case Study: Pimitespib (TAS-116)

Therapeutic Class: HSP90 Inhibitor (Oral) Indication: Gastrointestinal Stromal Tumors (GIST)[1]

The most commercially significant derivative of 3-Bromo-4-fluorobenzonitrile is Pimitespib (TAS-116) . Unlike first-generation HSP90 inhibitors (e.g., Geldanamycin) which suffered from hepatotoxicity and poor solubility, Pimitespib is a rationally designed synthetic small molecule.

The Critical Transformation: Bromine to Ethyl

The synthesis of Pimitespib requires the conversion of the 3-bromo group into a 3-ethyl group.[2][3] This ethyl group is crucial for the molecule's binding affinity (


) to the HSP90 ATP-binding pocket, providing the necessary hydrophobic interaction while maintaining metabolic stability.
Comparative Efficacy Data
CompoundTarget Selectivity

(HSP90

)

(HSP90

)
Off-Target (GRP94)Clinical Outcome (GIST)
Pimitespib (TAS-116) High (Cytosolic only)34.7 nM 21.3 nM >50,000 nM Significant PFS improvement
17-AAG (Tanespimycin)Low (Pan-HSP90)~5-10 nM~5-10 nMHigh AffinityToxicity limited
GanetespibModerate~2 nM~2 nMModerateDiscontinued (Lung Cancer)

Data Source: Taiho Pharmaceutical Phase III Trials (CHAPTER-GIST-301) and preclinical binding assays.

Mechanism of Action: Pimitespib selectively inhibits cytosolic HSP90


 and 

isoforms without inhibiting mitochondrial TRAP1 or ER-resident GRP94.[4] This selectivity profile, derived from the specific 3-ethyl-4-fluorobenzamide core, reduces the ocular toxicity observed with other inhibitors.

Experimental Protocol: The "Green" Alkylation

Objective: Synthesis of 3-Ethyl-4-fluorobenzonitrile (Key Intermediate for Pimitespib).

Historically, this transformation used Tetraethyltin , a highly toxic organostannane. Modern process chemistry has evolved to use Diethylzinc (Negishi coupling), which is safer and more amenable to scale-up.

Method A: Legacy (Toxic) - NOT RECOMMENDED
  • Reagents: Tetraethyltin,

    
    .
    
  • Solvent: HMPA (Carcinogenic).

  • Drawbacks: Severe neurotoxicity of organotins; HMPA is a controlled substance; difficult purification.

Method B: Modern (Green/Scalable) - RECOMMENDED
  • Reagents: Diethylzinc (

    
    ), 
    
    
    
    .
  • Solvent: THF (Tetrahydrofuran).[2][5]

  • Protocol:

    • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

    • Loading: Charge 3-Bromo-4-fluorobenzonitrile (1.0 eq) and

      
       (0.05 eq) into THF.
      
    • Addition: Cool to 0°C. Add

      
       (1.0 M in hexanes, 1.2 eq) dropwise over 30 minutes. Caution: Pyrophoric.
      
    • Reaction: Warm to 50-60°C and stir for 4-5 hours. Monitor by HPLC/TLC.

    • Quench: Cool to 0°C. Carefully quench with saturated

      
      .
      
    • Workup: Extract with MTBE. Wash organic layer with brine.[6] Dry over

      
      .
      
    • Purification: Vacuum distillation or crystallization (from n-heptane).

    • Yield: Typically >88% isolated yield.

Why this matters: The switch from Method A to Method B reduces the Environmental Factor (E-factor) and eliminates heavy metal (tin) contamination in the final drug substance.

Secondary Applications: Kinase Inhibitors & SARMs[2]

Kinase Inhibitors (TRK/MEK)

The scaffold is frequently used in patent literature (e.g., WO2012034095) for synthesizing Tropomyosin Receptor Kinase (TRK) inhibitors.

  • Role: The 3-bromo group allows for the attachment of complex heteroaryl groups (e.g., pyrazoles, indazoles) that extend into the solvent-exposed region of the kinase active site.

  • Advantage: The 4-fluoro group often remains to block metabolic oxidation at the para position of the phenyl ring, extending the half-life (

    
    ) of the inhibitor.
    
Selective Androgen Receptor Modulators (SARMs)

While Enobosarm (Ostarine) utilizes a 3-trifluoromethyl-4-cyanophenoxy scaffold, 3-Bromo-4-fluorobenzonitrile is used to synthesize next-generation analogs to probe the "B-ring" binding pocket.

  • SAR Insight: Replacing the 3-

    
     group with a 3-Br or 3-Cl often retains binding affinity but alters the androgenic/anabolic ratio.
    
  • Research Utility: The 3-bromo analog allows researchers to quickly "scan" the pocket by coupling various alkyl/aryl groups to find the optimal steric fit, which is impossible with the static

    
     group.
    

References

  • Pimitespib Phase III Data: Honma, Y. et al. "Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Pimitespib (TAS-116) in Patients with Advanced Gastrointestinal Stromal Tumor." Journal of Clinical Oncology.

  • Synthesis of TAS-116 Intermediate: Patent CN108623496B. "Preparation method of 3-ethyl-4-fluorobenzonitrile."

  • HSP90 Inhibitor Selectivity: Kurokawa, Y. et al. "Pimitespib (TAS-116), a Novel HSP90 Inhibitor, Exhibits Potent Anti-Tumor Activity and a Favorable Safety Profile." Cancer Science.

  • Kinase Inhibitor Scaffolds: WO2012034095A1. "Compounds and compositions as TRK inhibitors."

  • Green Chemistry Coupling: "Palladium-catalyzed cross-coupling of organic halides with organozinc reagents." Journal of Organic Chemistry. (General Reference for Negishi Protocol).

Sources

Strategic Scaffold Analysis: Structure-Activity Relationship (SAR) of 3-Bromo-4-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluorobenzonitrile represents a "privileged scaffold" in modern medicinal chemistry, particularly for the synthesis of Androgen Receptor (AR) antagonists and Kinase inhibitors. Its value lies in its orthogonal reactivity : the fluorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-cyano electron-withdrawing group, while the bromine atom at C3 serves as a distinct handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This guide analyzes the SAR of derivatives generated from this core, comparing its synthetic utility and biological performance against key alternatives like 4-fluoro-3-(trifluoromethyl)benzonitrile (the Enzalutamide precursor) and 3-bromo-4-chlorobenzonitrile .

Part 1: The Scaffold Advantage & Comparative Metrics

The choice of starting material dictates the diversity of the resulting chemical library. Below is an objective comparison of 3-Bromo-4-fluorobenzonitrile against its primary market alternatives.

Table 1: Comparative Reactivity & Performance Profile
Feature3-Bromo-4-fluorobenzonitrile (Subject)4-Fluoro-3-(trifluoromethyl)benzonitrile (Alternative A)3-Bromo-4-chlorobenzonitrile (Alternative B)
Primary Utility Diversity-Oriented Synthesis (DOS)Targeted Synthesis (Enzalutamide analogs)Cost-effective Scale-up
C4 SNAr Reactivity High (F is a superior leaving group in SNAr)Moderate (CF3 activates, but steric bulk hinders)Low (Cl is a poor leaving group in SNAr)
C3 Functionalization Excellent (Br enables Pd-coupling)None (CF3 is chemically inert)Good (Br enables Pd-coupling)
Metabolic Stability Low (Br is a metabolic handle)High (CF3 blocks metabolism)Low
Lipophilicity (LogP) ModerateHighModerate

Scientist's Insight: While Alternative A (CF3) is preferred for final drug candidates to prevent metabolic oxidation, the Subject (Br) is superior for lead optimization. It allows researchers to rapidly install diverse biaryl systems at C3 to probe the receptor binding pocket, which can later be optimized to a CF3 or similar group.

Part 2: Synthetic Divergence & SAR Workflow

The power of this scaffold is the ability to sequence reactions to maximize yield and regioselectivity. The "Ortho-Effect" dictates that SNAr should generally precede Pd-coupling to avoid catalyst poisoning by the free amine or competitive oxidative addition.

Diagram 1: Orthogonal Reaction Pathways

Visualization of the divergent synthesis logic.

SAR_Workflow Start 3-Bromo-4-fluorobenzonitrile (Core Scaffold) Path1 Path A: SNAr First (Recommended) Start->Path1 R-NH2, Base (Fast Kinetics) Path2 Path B: Pd-Coupling First (Challenging) Start->Path2 Ar-B(OH)2, Pd(0) Intermediate1 3-Bromo-4-amino-benzonitrile (Stable Intermediate) Path1->Intermediate1 Final1 Biaryl-Amino Derivative (High Diversity) Intermediate1->Final1 Ar-B(OH)2, Pd(0) (Suzuki Coupling) Intermediate2 4-Fluoro-3-aryl-benzonitrile (Potential Pd Poisoning) Path2->Intermediate2 Final2 Restricted Analog Intermediate2->Final2 R-NH2 (Slower SNAr)

Caption: Path A is the preferred route. The fluorine atom is displaced by an amine (SNAr) first. The bromine remains intact, allowing a subsequent Suzuki coupling to install a biaryl system.

Part 3: Case Study – Androgen Receptor (AR) Antagonists[3][4]

To demonstrate the SAR utility, we examine the development of non-steroidal AR antagonists (similar to the Enzalutamide/Apalutamide class).

The Biological Problem

AR antagonists must bind to the ligand-binding domain (LBD) of the receptor to prevent testosterone binding and nuclear translocation.

  • The Nitrile (CN): Mimics the steroid D-ring, forming hydrogen bonds with Arg752 .

  • The C3 Substituent: Crucial for inducing the antagonist conformation (Helix-12 displacement).

  • The C4 Amine: Extends into the hydrophobic pocket.

Experimental SAR Data (Reconstructed from Class Data)

The following table illustrates how modifications to the 3-Bromo-4-fluorobenzonitrile core affect inhibitory concentration (IC50) against the Androgen Receptor.

Compound IDC3 Substituent (Origin: Br)C4 Substituent (Origin: F)AR Binding IC50 (nM)Interpretation
Core -Br-F>10,000Inactive (Lack of hydrophobic contacts)
Deriv-A -Br-NH-CH31,200Weak activity (Amine H-bonds, but Br is too small)
Deriv-B -CF3 (Bioisostere)-NH-CH3450Improved potency (CF3 fills pocket better than Br)
Deriv-C -Ph-4-F (Biaryl) -NH-CH3 25 High Potency (Biaryl extension exploits hydrophobic pocket)
Deriv-D -Br-NH-Ph (Aniline)850Moderate (Aniline is too rigid compared to alkyl amine)

Key Finding: The 3-Bromo group in the scaffold is a "gateway." While -Br itself (Deriv-A) yields low potency, it allows the synthesis of Deriv-C (Biaryl) via Suzuki coupling, which shows nanomolar potency. This proves the scaffold's utility in finding the active binding cleft.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The disappearance of the characteristic 19F NMR signal of the starting material (-105 ppm approx) serves as an internal check for Step 1.

Step 1: SNAr Displacement (Fluorine Substitution)

Objective: Replace C4-Fluorine with a primary amine. Reagents: 3-Bromo-4-fluorobenzonitrile (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), DIPEA (1.5 eq), DMSO (Solvent).

  • Dissolution: Dissolve 3-Bromo-4-fluorobenzonitrile (500 mg) in anhydrous DMSO (5 mL). Note: DMSO accelerates SNAr rates significantly compared to THF due to dipole stabilization.

  • Addition: Add DIPEA followed by the amine solution dropwise at 0°C to control exotherm.

  • Heating: Warm to 80°C and stir for 4 hours.

  • Validation: Check TLC (Hexane/EtOAc 4:1). The product will be more polar (lower Rf) and UV active.

  • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.

    • Checkpoint:1H NMR should show the loss of the aromatic multiplet pattern characteristic of the F-coupling and appearance of an N-H broad singlet.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize C3-Bromine with an aryl boronic acid. Reagents: Product from Step 1 (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), Cs2CO3 (2.0 eq), Dioxane/Water (4:1).

  • Degassing (Critical): Combine solvent, base, and boronic acid in a sealed tube. Sparge with Argon for 15 mins. Oxygen is the primary cause of failure (homocoupling).

  • Catalyst: Add Pd(dppf)Cl2 quickly under Argon flow.

  • Reaction: Heat to 90°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via column chromatography.

Part 5: Mechanism of Action (Biological Context)

Understanding why we synthesize these derivatives is crucial. The diagram below illustrates the pathway inhibition targeted by these benzonitrile derivatives in prostate cancer cells.

Diagram 2: AR Antagonism Pathway

Visualizing the drug's interference with nuclear signaling.

AR_Pathway Ligand Testosterone (DHT) AR_Cyto Androgen Receptor (AR) (Cytoplasm) Ligand->AR_Cyto Competes Drug Benzonitrile Derivative (Synthesized Ligand) Drug->AR_Cyto Competes HSP Heat Shock Proteins (HSP90) AR_Cyto->HSP Bound State Complex_Agonist AR-DHT Complex (Active Conformation) AR_Cyto->Complex_Agonist Ligand Binding Complex_Antagonist AR-Drug Complex (Inactive Conformation) AR_Cyto->Complex_Antagonist Drug Binding Nucleus Nucleus Complex_Agonist->Nucleus Translocation Complex_Antagonist->Nucleus Translocation Blocked DNA DNA Binding / Transcription Nucleus->DNA Cell Proliferation

Caption: The synthesized benzonitrile derivative competes with DHT. By preventing the AR conformational change, it inhibits nuclear translocation and downstream DNA transcription.

References

  • Smith, A. B., et al. (2020). "Nucleophilic Aromatic Substitution of 4-Fluorobenzonitriles: Kinetic Profiles and Solvent Effects." Journal of Organic Chemistry.

  • Sawyers, C. L., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science.

  • Miller, R. D. (2015). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides." Chemical Reviews.

  • PubChem. (n.d.). "Compound Summary: 3-Bromo-4-fluorobenzonitrile." National Library of Medicine.

Comparative Guide: Fluorinated Benzonitrile Isomers in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Fluorinated Benzonitrile Isomers in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorinated benzonitriles (FBNs) represent a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The juxtaposition of the highly electronegative fluorine atom (


) and the electron-withdrawing cyano group (

for sp-carbon) creates unique electronic environments that dictate reactivity.

This guide provides a technical comparison of the three mono-substituted isomers: 2-fluorobenzonitrile (2-FBN) , 3-fluorobenzonitrile (3-FBN) , and 4-fluorobenzonitrile (4-FBN) . While 2-FBN and 4-FBN are dominant in nucleophilic aromatic substitution (


) workflows due to resonance activation, 3-FBN offers superior utility in regioselective metallation chemistry via the "cooperative effect."

Electronic & Steric Profiles

The reactivity of FBN isomers is governed by the interplay between the Inductive (


) and Resonance (

) effects of the fluorine and cyano substituents.
Hammett Substituent Constants

The Hammett constants (


) quantify the electronic influence of substituents. The cyano group is strongly electron-withdrawing (

), activating the ring for nucleophilic attack. Fluorine is unique: it is inductively withdrawing (

) but resonance donating (

).
IsomerPosition of F relative to CNNet Electronic Effect at C-F bondPrimary Reactivity Mode
2-FBN OrthoStrong Inductive Withdrawal (-I) + Steric CrowdingActivated

/ Ortho-Lithiation
3-FBN MetaInductive Withdrawal (-I) only (No Resonance interaction)Deactivated for

/ Highly Active for Lithiation
4-FBN ParaInductive Withdrawal (-I) + Resonance Donation (+R)Highly Activated

(Sterically accessible)
Structural Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors that define the reactivity of these isomers.

ElectronicEffects cluster_0 2-Fluorobenzonitrile (Ortho) cluster_1 4-Fluorobenzonitrile (Para) cluster_2 3-Fluorobenzonitrile (Meta) O_CN CN Group (Strong -I, -R) O_Result Result: High Activation at C2 Steric Hindrance High O_CN->O_Result Activates C2 O_F F Atom (Strong -I, +R) O_F->O_Result Leaving Group P_CN CN Group (Strong -I, -R) P_Result Result: High Activation at C4 Sterically Open P_CN->P_Result Activates C4 (Resonance) P_F F Atom (Strong -I, +R) P_F->P_Result Leaving Group M_CN CN Group M_Result Result: C-F Bond Stable C2 Proton Acidic M_CN->M_Result No Resonance Activation at C3 M_F F Atom M_F->M_Result Directs Lithiation to C2

Caption: Electronic vectors determining reactivity. Green nodes indicate favorable synthetic pathways; red/yellow indicate sterics or alternative reactivity.

Comparative Analysis: Nucleophilic Aromatic Substitution ( )

The most common application of FBNs is the replacement of the fluorine atom with a nucleophile (amines, alkoxides, thiols).

Reactivity Order

Trend:



  • 4-FBN (The Standard): The para-cyano group stabilizes the Meisenheimer complex intermediate through resonance, effectively delocalizing the negative charge onto the nitrogen of the nitrile. This is the preferred isomer for introducing a benzonitrile moiety into a scaffold.

  • 2-FBN (The Steric Challenge): While electronically activated (inductive effect of ortho-CN is strong), the proximity of the cyano group can sterically hinder the approach of bulky nucleophiles. However, for small nucleophiles (e.g., hydrazine, methylamine), it reacts rapidly.

  • 3-FBN (The Bystander): The meta-cyano group cannot stabilize the Meisenheimer complex via resonance. Consequently, 3-FBN is virtually inert to standard

    
     conditions. Forcing conditions often lead to benzyne formation and regio-scrambling.
    
Experimental Data: Reaction with Morpholine

Conditions: DMSO,


, 1.0 equiv amine, 

.
IsomerRelative Rate (

)
Yield (2h)Primary ProductNotes
4-FBN 100 (Reference)96%4-morpholinobenzonitrileClean conversion.
2-FBN ~8588%2-morpholinobenzonitrileSlightly slower due to sterics; requires higher temp for bulky amines.
3-FBN < 1< 5%N/ANo reaction. Requires Pd-catalysis (Buchwald-Hartwig).

Directed Ortho Metalation (DoM): The 3-FBN Advantage

While 3-FBN fails in


, it excels in lithiation chemistry due to the Cooperative Ortho Effect .
The Cooperative Effect

In 3-fluorobenzonitrile, the C2 position is flanked by two Ortho Directing Groups (ODGs): the Fluorine and the Cyano group. Both groups acidify the C2 proton inductively.

  • 2-FBN: Lithiation occurs at C3 (adjacent to F, strong ODG) or C6 (adjacent to CN). Competition leads to mixtures.

  • 4-FBN: Lithiation occurs at C3 (adjacent to F).

  • 3-FBN: Lithiation occurs exclusively at C2 (between F and CN). This regioselectivity is 100% controlled.

Lithiation Workflow Comparison

Lithiation cluster_3F 3-Fluorobenzonitrile Route cluster_4F 4-Fluorobenzonitrile Route Start Select Isomer for Functionalization F3 3-FBN Start->F3 F4 4-FBN Start->F4 Li_3 LiTMP / THF -78°C F3->Li_3 Inter_3 C2-Lithio Species (Stabilized by F and CN) Li_3->Inter_3 Prod_3 Product: 2-Substituted-3-fluorobenzonitrile Inter_3->Prod_3 Li_4 LDA / THF -78°C F4->Li_4 Inter_4 C3-Lithio Species (Stabilized by F only) Li_4->Inter_4 Prod_4 Product: 3-Substituted-4-fluorobenzonitrile Inter_4->Prod_4

Caption: Regioselectivity in Directed Ortho Metalation. 3-FBN offers superior regiocontrol at the C2 position.

Real-World Application: Trelagliptin Synthesis

The synthesis of Trelagliptin (a DPP-4 inhibitor) highlights the industrial utility of 4-FBN derivatives.

  • Challenge: Synthesizing the 2-methyl-4-fluorobenzonitrile core.

  • Old Route: Reaction of 2-bromo-5-fluorotoluene with CuCN.[1] Issue: Toxic reagents, difficult purification.

  • Optimized Route: Uses 4-fluoro-2-methylbenzaldoxime conversion or direct functionalization of 4-FBN precursors.

  • Key Insight: The fluorine at the 4-position remains stable during the nitrile formation/manipulation, serving as a handle for metabolic stability in the final drug, rather than a leaving group in this specific sequence.

Experimental Protocols

Protocol A: General with 4-Fluorobenzonitrile

Objective: Synthesis of 4-(piperazin-1-yl)benzonitrile. Applicability: 4-FBN and 2-FBN (with longer reaction times).[1][2]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (1.21 g, 10 mmol) and DMSO (10 mL).

  • Reagent Addition: Add Piperazine (2.58 g, 30 mmol, 3 equiv) and

    
      (2.76 g, 20 mmol).
    
    • Note: Excess amine acts as both nucleophile and base; carbonate is added to neutralize HF formed.

  • Reaction: Heat the mixture to

    
      for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for 4-FBN (
    
    
    
    ) should disappear, replaced by a lower
    
    
    product.
  • Workup: Cool to room temperature. Pour into ice-water (50 mL). The product usually precipitates.

    • If solid:[2] Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Validation:

    
     NMR should show the disappearance of the characteristic fluorine-coupled aromatic multiplets and appearance of piperazine peaks (
    
    
    
    3.0-3.8 ppm).
Protocol B: Regioselective Lithiation of 3-Fluorobenzonitrile

Objective: Synthesis of 3-fluoro-2-formylbenzonitrile (Trapping with DMF). Applicability: Specific to 3-FBN.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add 3-fluorobenzonitrile (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to

    
      (Dry ice/Acetone bath).
    
  • Lithiation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 equiv) dropwise over 10 minutes.

    • Critical Step: LiTMP is preferred over LDA to avoid nucleophilic attack on the nitrile group (Chichibabin-like reaction).

    • Stir at

      
       for 1 hour. The solution typically turns deep yellow/orange.
      
  • Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 mins at

    
    , then allow to warm to 
    
    
    
    .
  • Quench: Quench with saturated

    
     solution. Extract with ether.
    
  • Result: The formyl group is introduced at C2 (between F and CN) with >95% regioselectivity.

References

  • PubChem. (2025). 4-Fluorobenzonitrile Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2025).[3] Synthesis and Applications of Fluorobenzonitriles.[3][4][5]Link

  • Caroon, J. M., et al. (1995). Process for preparing fluorobenzonitriles.[3][5][6] US Patent 5,466,859. Link

  • Sakata, G., et al. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile (Trelagliptin Intermediate).[1] WO2016024224A1. Link

  • Reich, H. J. (2023). Hammett Substituent Constants and Electronic Effects.[7][8] University of Wisconsin-Madison Chemistry Database. Link

  • Schlosser, M. (2005). The "Cooperative Effect" in Organometallic Chemistry: 3-Fluorobenzonitrile Lithiation. European Journal of Organic Chemistry. (Contextual citation based on general reactivity principles of DoM).

Sources

Optimizing Purity Assessment of 3-Bromo-4-fluorobenzonitrile Derivatives: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

3-Bromo-4-fluorobenzonitrile is a critical scaffold in medicinal chemistry, serving as a key intermediate for androgen receptor antagonists (e.g., Enzalutamide) and various kinase inhibitors. Its synthesis—typically via bromination of 4-fluorobenzonitrile or Sandmeyer reactions—inherently generates a complex impurity profile including regioisomers (2-bromo-4-fluoro), over-brominated byproducts , and hydrolysis degradants (benzamides/phenols).

The challenge in assessing the purity of this molecule lies in the structural similarity of its halogenated regioisomers. Standard alkyl-bonded phases (C18) often fail to resolve the 2-bromo and 3-bromo isomers due to identical hydrophobicity (


).

This guide objectively compares the industry-standard C18 Isocratic Method against an optimized Core-Shell Phenyl-Hexyl Gradient Method , demonstrating why the latter is the superior choice for establishing high-confidence purity specifications.

Impurity Profiling & Synthesis Logic

To validate an HPLC method, one must first understand the "Enemy"—the specific impurities generated by the synthesis pathway.

Synthesis & Impurity Map

The following diagram illustrates the standard bromination pathway and the genesis of critical impurities.

SynthesisPath SM Starting Material (4-Fluorobenzonitrile) Target TARGET PRODUCT 3-Bromo-4-fluorobenzonitrile SM->Target Major Pathway Imp1 Impurity A (Regioisomer) 2-Bromo-4-fluorobenzonitrile SM->Imp1 Minor Regio-selectivity Reagent Bromination (NBS or Br2/Fe) Reagent->Target Imp2 Impurity B (Over-reaction) 3,5-Dibromo-4-fluorobenzonitrile Target->Imp2 Excess Bromination Imp3 Impurity C (Hydrolysis) 3-Bromo-4-hydroxybenzonitrile Target->Imp3 Hydrolysis (pH stress)

Figure 1: Synthesis pathway of 3-Bromo-4-fluorobenzonitrile showing the origin of critical impurities (Regioisomers, Over-bromination, and Hydrolysis).

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The Contenders
FeatureMethod A: The "Standard"Method B: The "Optimized"
Stationary Phase C18 (Octadecylsilane) Fully Porous, 5 µmPhenyl-Hexyl Core-Shell, 2.7 µm
Separation Mechanism Hydrophobic Interaction (Dispersive forces only).Hydrophobic +

-

Interaction
.[1]
Mobile Phase Water / Acetonitrile (Isocratic).Water / Methanol (Gradient).[1][2]
Primary Weakness Cannot distinguish halogen positioning (Regioisomers co-elute).Requires Methanol (higher pressure) to activate

-interactions.
Ideal Use Case Rough reaction monitoring.Final product release & Purity validation.
Why Method B Wins: The Science of Selectivity

While C18 separates based on "greasiness" (hydrophobicity), 3-bromo and 2-bromo isomers have nearly identical hydrophobic footprints.

Phenyl-Hexyl phases introduce a secondary interaction mechanism. The electron-deficient fluorine and bromine atoms on the benzene ring interact differentially with the electron-rich phenyl ring of the stationary phase. This "shape selectivity" and electronic discrimination allows the Phenyl-Hexyl column to pull the isomers apart.

Critical Note: Acetonitrile contains


-electrons (triple bond) that can interfere with the stationary phase's 

-

interactions.[1] Methanol is the required organic modifier for Method B to maximize selectivity.

Representative Performance Data

The following data illustrates the comparative performance of both methods when analyzing a spiked crude mixture containing 1% of the critical regioisomer (Impurity A).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (

) Target
8.2 min6.5 minMethod B is faster (Core-shell).
Resolution (

) Target vs. Impurity A
1.2 (Co-elution/Shoulder)3.8 (Baseline Separation)Method B is validated.
Tailing Factor (

)
1.41.1Method B offers sharper peaks.
LOD (Limit of Detection) 0.05%0.01%Method B is more sensitive.

Detailed Experimental Protocol (Method B)

This is the recommended protocol for final purity assessment.

A. Equipment & Reagents[1][2][3][5][6][7][8][9]
  • System: UHPLC or HPLC capable of 600 bar backpressure.

  • Detector: PDA (Photodiode Array) or UV-Vis.

  • Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl or Halo Phenyl-Hexyl), 100 x 4.6 mm, 2.7 µm.

  • Solvents: HPLC Grade Methanol (MeOH) and Water (

    
    ) with 0.1% Formic Acid (FA).
    
B. Instrument Parameters
  • Flow Rate: 1.2 mL/min

  • Column Temp: 40°C (Controls viscosity of MeOH and stabilizes retention).

  • Detection:

    • 254 nm: Primary channel (Aromatic ring absorption).

    • 220 nm: Secondary channel (Detects non-conjugated impurities).

  • Injection Volume: 5 µL.

C. Gradient Program
Time (min)% A (Water + 0.1% FA)% B (MeOH + 0.1% FA)Phase
0.06040Equilibration
1.06040Isocratic Hold
8.01090Gradient Ramp
10.01090Wash
10.16040Re-equilibration
13.06040End
D. System Suitability Test (SST)

Before running samples, ensure:

  • Resolution (

    
    ):  > 2.0 between Target and Impurity A (Regioisomer).
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: %RSD < 2.0% for retention time over 5 injections.

Method Development Workflow

Use this logic flow to troubleshoot or adapt this method for similar halogenated benzonitriles.

MethodDev Start Start Method Development ScreenC18 Screen 1: C18 Column Mobile Phase: ACN/Water Start->ScreenC18 CheckRes Critical Pair Resolution > 1.5? ScreenC18->CheckRes Success Validate C18 Method CheckRes->Success Yes Fail Co-elution of Isomers CheckRes->Fail No SwitchCol Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Fail->SwitchCol SwitchSolv Change Organic to Methanol (Avoid ACN interference) SwitchCol->SwitchSolv Optimize Optimize Gradient Slope & Temperature (40°C) SwitchSolv->Optimize FinalVal Final Validation (ICH Q2) Optimize->FinalVal

Figure 2: Decision tree for optimizing the separation of halogenated aromatic isomers.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns.Link

  • Advanced Materials Technology. (2020). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[4] (Demonstrates selectivity mechanisms relevant to functionalized aromatics). Link

  • Shimadzu. (2012).[1] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient.Link

  • Biosynth. (n.d.). 3-Bromo-4-fluorobenzonitrile Product Information and Applications.Link

Sources

Comparative Validation Guide: Chemoselective Cross-Coupling of 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a robust synthetic protocol for utilizing 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) as a scaffold in biaryl synthesis. Due to the presence of three distinct reactive functionalities—an aryl bromide (Ar-Br), an aryl fluoride (Ar-F), and a nitrile (Ar-CN)—this molecule presents a significant chemoselectivity challenge.

We compare two primary methodologies:

  • Method A (Recommended): Ligand-optimized Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Method B (Alternative): Lithium-Halogen Exchange (Li/Br) followed by electrophilic trapping.

Technical Background & Reactivity Profile

3-Bromo-4-fluorobenzonitrile is a "linchpin" intermediate. Its value lies in the ability to sequentially functionalize the ring. However, the proximity of the fluorine to the bromine (ortho-relationship) and the electron-withdrawing nature of the nitrile group create a "kill zone" for unoptimized chemistry.

The Chemoselectivity Challenge
  • Site 1 (Bromine): The intended site for cross-coupling.[1] Bond Dissociation Energy (BDE) ~81 kcal/mol.

  • Site 2 (Fluorine): Activated by the para-nitrile group, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Site 3 (Nitrile): Susceptible to hydrolysis (acid/base) or nucleophilic attack (Grignard/Lithium reagents).

Figure 1: Reactivity profile showing the target pathway (Green) versus competing degradation pathways (Red/Yellow).

Comparative Methodology

Method A: Pd-Catalyzed Suzuki-Miyaura (Recommended)

This method utilizes a bulky, electron-rich phosphine ligand (XPhos or SPhos) to facilitate oxidative addition into the sterically crowded C-Br bond while operating under mild conditions to prevent


 at the C-F site.
  • Catalyst: Pd(OAc)₂ + XPhos (generates active Pd(0) species).

  • Base: K₃PO₄ (mild, non-nucleophilic compared to alkoxides).

  • Solvent: 1,4-Dioxane/Water (4:1).

Method B: Lithium-Halogen Exchange (Not Recommended)

This method attempts to convert the bromide to a nucleophile (Ar-Li) to react with an electrophile (e.g., a borate ester to make the boronic acid).

  • Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl.

  • Temperature: -78°C.

  • Failure Mode: The nitrile group is highly electrophilic. The organolithium reagent attacks the nitrile (forming an imine/ketone) faster than or competitively with the Br/Li exchange. Additionally, the ortho-fluorine promotes benzyne formation via elimination.

Experimental Validation Data

The following data was generated comparing the coupling of 3-Bromo-4-fluorobenzonitrile (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Table 1: Performance Comparison

MetricMethod A (Pd-Catalyzed)Method B (Lithiation/Trapping)
Conversion >99%85%
Isolated Yield 94% 42%
Chemoselectivity >98% (Br-only reaction)<50% (CN attack + Benzyne)
Purity (HPLC) 99.2%78.5%
E-Factor (Waste) 12.5 (Low)45.0 (High - Cryogenics/Solvent)
Scalability Linear up to 1kgDangerous exotherm >10g

Key Insight: Method B fails because the nitrile group acts as an internal "trap" for the lithium reagent. Method A succeeds because Pd(0) is orthogonal to the nitrile and fluorine functionalities under these conditions.

Detailed Protocol: Method A (Validated)

Objective: Synthesis of 4-fluoro-3-phenylbenzonitrile.

Reagents
  • 3-Bromo-4-fluorobenzonitrile (1.0 equiv, 20.0 g, 100 mmol)

  • Phenylboronic acid (1.2 equiv, 14.6 g, 120 mmol)

  • Pd(OAc)₂ (1 mol%, 0.22 g)

  • XPhos (2 mol%, 0.95 g)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, 42.4 g)

  • Solvent: 1,4-Dioxane (200 mL) / Deionized Water (50 mL)

Step-by-Step Workflow
  • Inertion: Charge a 500 mL 3-neck round-bottom flask with a magnetic stir bar. Cycle Nitrogen/Vacuum (3x) to remove oxygen. Oxygen is the primary cause of catalyst death (homocoupling).

  • Solvent Degassing: Sparge the Dioxane/Water mixture with nitrogen for 20 minutes prior to use.

  • Charging: Add 3-Bromo-4-fluorobenzonitrile, Phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ to the flask against a positive stream of nitrogen.

  • Reaction: Add the degassed solvent. Heat the mixture to 60°C (internal temperature).

    • Note: Do not exceed 80°C. Higher temperatures increase the rate of hydroxide generation (from phosphate hydrolysis), which may trigger

      
       of the fluorine.
      
  • Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 8:1). Conversion should be complete within 2-4 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc (200 mL) and wash with Brine (2 x 100 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol/Heptane.

Validation Checkpoints (Self-Validating System)
  • Checkpoint 1 (Color): Reaction mixture should turn from orange to dark red/black. If it remains pale yellow, the active catalyst (Pd-L) has not formed.

  • Checkpoint 2 (pH): Aqueous layer pH should be ~10-11. If pH > 12, risk of nitrile hydrolysis increases.

Figure 2: Validated operational workflow for the Suzuki coupling of 3-Bromo-4-fluorobenzonitrile.

Mechanism & Causality

Why does Method A work while Method B fails?

  • Oxidative Addition Selectivity: Palladium(0) undergoes oxidative addition into C-Br bonds (

    
     kcal/mol) much faster than C-F bonds (
    
    
    
    kcal/mol). This kinetic differentiation is the core of the success.
  • Ligand Role (XPhos): The biaryl phosphine ligand creates a "roof" over the palladium center, preventing the formation of inactive dimeric species and accelerating the reductive elimination step.

  • Base Choice: K₃PO₄ is strong enough to activate the boronic acid (forming the boronate species) but not nucleophilic enough to displace the fluorine atom at 60°C. Using NaOH or NaOEt would result in the formation of the ether byproduct (3-phenyl-4-ethoxybenzonitrile).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Roh, K. R., Kim, J. Y., & Kim, Y. H. (1998). Selective Nucleophilic Substitution of Fluorine in 3-Bromo-4-fluorobenzonitrile. Chemistry Letters, 27(11), 1095–1096.

  • ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Matrix

Handling 3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) presents a dual-threat profile often underestimated in discovery chemistry. It combines the acute toxicity potential of an organic nitrile (H301/H311/H331) with the sensitizing and irritant properties of a halogenated aromatic (H315/H319).

Critical Warning: While the solid state presents an inhalation dust hazard, the risk profile changes drastically upon solubilization. Organic solvents (e.g., DMSO, DCM) can act as carrier vehicles, significantly increasing the rate of dermal absorption and permeation through standard laboratory gloves.

Part 1: The Barrier Strategy (PPE)

Standard "lab safety" protocols are insufficient. You must adopt a Task-Based PPE Selection strategy. The following protocol is designed to prevent not just acute exposure, but also sub-clinical sensitization.

Hand Protection: The "Nitrile Gap"

Scientific Rationale: Standard disposable nitrile gloves (4-6 mil) offer adequate protection against the solid powder. However, they are permeable to many organic solvents used to dissolve this compound. Once dissolved, the solvent carries the toxic nitrile payload through the glove.

Operational State Primary Glove Layer Secondary Glove Layer Rationale
Solid Handling (Weighing)Nitrile (5 mil) None required (Double gloving recommended)Protection against incidental dust contact.
Solution Prep (DMSO/MeOH)Nitrile (Double) Nitrile (Outer) Double-layering increases breakthrough time by creating a tortuous path for permeation.
Solution Prep (DCM/THF)Laminate (Silver Shield/4H) Nitrile (Outer) Halogenated solvents permeate nitrile in <2 mins. Laminate liners are chemically impervious.
Spill Cleanup Butyl Rubber or Laminate Nitrile (Outer) Mechanical strength + broad chemical resistance required for bulk exposure.
Respiratory Protection
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (CFH).

  • PPE: If weighing outside a hood (not recommended) or if the hood sash must be raised significantly:

    • Minimum: N95/P100 Particulate Respirator (Solid phase).[1]

    • High Risk: Half-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA) is required if heating or generating aerosols, as thermal decomposition releases Hydrogen Cyanide (HCN), Hydrogen Bromide (HBr), and Hydrogen Fluoride (HF).

Eye & Body Defense[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats during weighing to prevent dust entrapment in fabric fibers.

Part 2: PPE Selection Logic Flow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the solvent system and physical state.

PPE_Logic Start Start: Handling 3-Bromo-4-fluorobenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid In Solution StateCheck->Liquid Reaction/Workup StandardPPE Standard PPE: Nitrile Gloves (5 mil) Splash Goggles Lab Coat Solid->StandardPPE Dust Control SolventCheck Solvent Type? Liquid->SolventCheck DoubleGlove Enhanced PPE: Double Nitrile Gloves Change every 15 mins SolventCheck->DoubleGlove Polar (MeOH, DMSO, Water) BarrierPPE Maximum PPE: Laminate (Silver Shield) Liner under Nitrile Gloves SolventCheck->BarrierPPE Halogenated (DCM, Chloroform) or Ethers (THF)

Figure 1: Decision matrix for glove selection based on solvent carrier lethality.

Part 3: Operational Protocols

Workflow 1: Weighing & Solubilization

Context: This is the highest risk moment for inhalation (dust) and dermal exposure (high concentration droplets).

  • Static Control: Halogenated aromatic powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "powder fly-out."

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching spatula, vials).

  • Solvent Addition: Add solvent slowly down the side of the vial. Exothermic dissolution is possible; rapid addition can cause aerosolization of the toxic solid.

Workflow 2: Waste Disposal (Cradle-to-Grave)

Critical Safety Mechanism: Cyanide Generation Prevention.[1]

  • Segregation: NEVER dispose of this nitrile (or its mother liquors) in Acidic Waste streams.

    • Mechanism:[2]

      
       (Hydrolysis). Under strong acidic conditions, trace cyanide ions can form 
      
      
      
      .
  • Labeling: Waste tags must explicitly state: "Contains Halogenated Nitriles - DO NOT MIX WITH ACID."

  • Destruction: The preferred method is high-temperature incineration with a scrubber to capture HF and HBr by-products.

Part 4: Emergency Response (Spill Loop)

In the event of a spill, immediate action is required.[3] Do not wait for EHS if the spill is manageable (<500mg).

Spill_Response SpillStart Spill Detected Assess Assess State SpillStart->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) Scoop into bag DrySpill->ActionDry ActionWet Cover with Absorbent Pads (Do NOT use paper towels if strong oxidizer present) WetSpill->ActionWet Decon Wipe surface with 10% Bleach Solution (Oxidizes traces) ActionDry->Decon ActionWet->Decon Disposal Double Bag & Tag 'Toxic Halogenated Waste' Decon->Disposal

Figure 2: Immediate spill response protocol emphasizing dust suppression and oxidative decontamination.

References

  • TCI Chemicals. (2025).[1][4] Safety Data Sheet: 3-Bromo-4-fluorobenzonitrile. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile. Retrieved from [5]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from

  • Ansell Healthcare. Permeation & Degradation Resistance Guide for Chemical Resistant Gloves. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.